Tauroursodeoxycholate dihydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO6S.2H2O/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);2*1H2/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXLUNVCHFIPFY-GUBAPICVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H49NO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117609-50-4 | |
| Record name | Tauroursodeoxycholic acid dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117609504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAURURSODIOL DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7XRV7RZ1I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
TUDCA dihydrate's role in the unfolded protein response (UPR) signaling pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tauroursodeoxycholic acid (TUDCA) dihydrate, a hydrophilic bile acid, has emerged as a potent modulator of the Unfolded Protein Response (UPR), a critical signaling pathway activated by endoplasmic reticulum (ER) stress.[1][2] ER stress, characterized by the accumulation of misfolded or unfolded proteins in the ER lumen, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, metabolic diseases, and certain cancers.[3] TUDCA has demonstrated significant cytoprotective effects by alleviating ER stress and promoting cellular homeostasis.[4] This technical guide provides an in-depth overview of TUDCA dihydrate's role in the UPR signaling pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
The Unfolded Protein Response (UPR) Signaling Pathway
The UPR is a highly conserved cellular stress response that aims to restore ER homeostasis. It is orchestrated by three main ER transmembrane sensors: inositol-requiring enzyme 1 (IRE1α), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6).[3] Under basal conditions, these sensors are kept in an inactive state through their association with the ER chaperone protein, BiP (also known as GRP78).[3] Upon accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades.[3]
The three branches of the UPR have distinct but overlapping functions:
-
The PERK Pathway: Activated PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), leading to a transient attenuation of global protein translation, thereby reducing the protein load on the ER.[3] However, this phosphorylation paradoxically promotes the translation of activating transcription factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, primarily through the induction of C/EBP homologous protein (CHOP).[1][3]
-
The IRE1α Pathway: Upon activation, IRE1α oligomerizes and autophosphorylates, activating its endoribonuclease domain. This leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[3] The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD), protein folding, and quality control.[3]
-
The ATF6 Pathway: When ER stress occurs, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases.[3] The resulting cytosolic fragment of ATF6 (ATF6f) migrates to the nucleus and acts as a transcription factor to induce the expression of ER chaperones and other UPR target genes.[3]
TUDCA's Mechanism of Action in Modulating the UPR
TUDCA acts as a chemical chaperone, a small molecule that can stabilize protein conformation and facilitate proper folding.[5] Its primary role in the UPR is to alleviate ER stress, thereby reducing the activation of all three sensor pathways.[2][6] By mitigating the accumulation of unfolded proteins, TUDCA effectively dampens the pro-apoptotic signals that can arise from chronic or overwhelming ER stress.[1][2]
Quantitative Effects of TUDCA on UPR Markers
The following tables summarize the quantitative effects of TUDCA on key UPR markers from various in vitro and in vivo studies. These studies often utilize ER stress inducers, such as tunicamycin (an inhibitor of N-linked glycosylation) or thapsigargin (a SERCA pump inhibitor), to activate the UPR.
Table 1: Effect of TUDCA on PERK Pathway Markers
| Cell/Animal Model | ER Stress Inducer | TUDCA Concentration/Dose | Effect on p-PERK | Effect on p-eIF2α | Effect on ATF4 | Effect on CHOP | Reference |
| HepG2 Cells | Tunicamycin (12 µM) | 2 mM | Mild activation alone; Mitigated tunicamycin-induced activation | Mild activation alone; Mitigated tunicamycin-induced activation | Mild activation alone; Mitigated tunicamycin-induced activation | No induction alone; Mitigated tunicamycin-induced expression | [1] |
| Dorsal Root Ganglion Neurons | Tunicamycin (0.75 µg/ml) | 250 µM | Reversed tunicamycin-induced increase | Reversed tunicamycin-induced increase | Not Assessed | Reversed tunicamycin-induced increase | [2] |
| Rat Pancreatic Acini | CCK-8 (100 pM) | Not specified | Reduced CCK-8-induced phosphorylation | Not Assessed | Not Assessed | Not Assessed | [4] |
| Adrenocortical Carcinoma SW-13 Cells | Endogenous | 400 µM | Decreased expression | Not Assessed | Not Assessed | Decreased expression | [6] |
| DEN-induced Mouse Model of HCC | Diethylnitrosamine (DEN) | 0.2% or 0.4% in diet | Not Assessed | Reduced DEN-induced phosphorylation | Not Assessed | Reduced DEN-induced expression | [7] |
Table 2: Effect of TUDCA on IRE1α and ATF6 Pathway Markers
| Cell/Animal Model | ER Stress Inducer | TUDCA Concentration/Dose | Effect on IRE1α | Effect on XBP1s | Effect on ATF6 | Reference |
| Dorsal Root Ganglion Neurons | Tunicamycin (0.75 µg/ml) | 250 µM | Reversed tunicamycin-induced increase | Not Assessed | Reversed tunicamycin-induced increase | [2] |
| Bovine Fibroblasts | Serum Starvation | 100 µM | Significantly reduced expression | Not Assessed | Not Assessed | [8] |
| Porcine SCNT Embryos | Micromanipulation | 100 µM | Significantly decreased expression | Significantly decreased splicing | Not Assessed | [9] |
Table 3: Effect of TUDCA on General ER Stress and Apoptosis Markers
| Cell/Animal Model | ER Stress Inducer | TUDCA Concentration/Dose | Effect on GRP78/BiP | Effect on Cleaved Caspase-12 | Effect on Cleaved Caspase-3 | Reference |
| Huh7 Cells | Thapsigargin | Not specified | Reduced induction | Reduced activation | Inhibited activation | [10] |
| Endotoxin-Induced Uveitis (Rat Model) | Lipopolysaccharide (LPS) | Not specified | Reduced expression | Reduced expression | Reduced expression | [11] |
| DEN-induced Mouse Model of HCC | Diethylnitrosamine (DEN) | 0.2% or 0.4% in diet | Reduced expression | Reduced processing | Reduced activity | [7] |
| Adrenocortical Carcinoma SW-13 Cells | Endogenous | 400 µM | Decreased expression | Not Assessed | Not Assessed | [6] |
Experimental Protocols
Western Blot Analysis of UPR Markers
This protocol outlines the general steps for assessing the protein levels of key UPR markers such as GRP78, CHOP, p-PERK, p-eIF2α, IRE1α, and ATF6 via Western blotting.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HepG2, SH-SY5Y) at an appropriate density in culture dishes.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Pre-treat cells with the desired concentration of TUDCA dihydrate for a specified time (e.g., 2-24 hours).
-
Induce ER stress by adding an agent like tunicamycin (e.g., 1-5 µg/mL) or thapsigargin (e.g., 1-2 µM) for a specific duration (e.g., 6-24 hours). Include appropriate control groups (vehicle control, TUDCA alone, stress inducer alone).
2. Protein Extraction:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
4. SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the UPR marker of interest (e.g., anti-p-PERK, anti-CHOP) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
In Vitro Protein Aggregation Assay
This protocol describes a method to assess the ability of TUDCA to prevent stress-induced protein aggregation in vitro.
1. Reagents and Preparation:
-
Bovine Serum Albumin (BSA) solution (e.g., 0.2% w/v in PBS, pH 7.4).
-
TUDCA dihydrate solution at various concentrations.
-
Stress-inducing agent (e.g., dithiothreitol - DTT).
2. Aggregation Induction and Measurement:
-
In a clear-bottom 96-well plate or cuvettes, mix the BSA solution with different concentrations of TUDCA or a vehicle control.
-
Induce protein aggregation by applying a stressor, such as heating the samples at a specific temperature (e.g., 65-75°C) for a defined period, or by adding a chemical denaturant like DTT.
-
Measure the turbidity of the samples at a specific wavelength (e.g., 340-492 nm) using a spectrophotometer or plate reader at regular intervals. An increase in absorbance indicates protein aggregation.
3. Data Analysis:
-
Plot the absorbance values against time or concentration of TUDCA.
-
Compare the aggregation profiles of samples with and without TUDCA to determine its inhibitory effect.
Visualizing the Pathways
The Unfolded Protein Response (UPR) Signaling Pathway
Caption: The Unfolded Protein Response (UPR) signaling pathway.
TUDCA's Modulatory Role in the UPR
Caption: TUDCA's mechanism in alleviating ER stress and promoting cell survival.
Experimental Workflow for TUDCA's Effect on UPR
Caption: Experimental workflow to assess TUDCA's impact on the UPR.
Conclusion
TUDCA dihydrate stands out as a significant modulator of the unfolded protein response. By acting as a chemical chaperone, it effectively reduces the burden of misfolded proteins in the endoplasmic reticulum, thereby mitigating the activation of the PERK, IRE1α, and ATF6 signaling pathways. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals. The ability of TUDCA to shift the UPR from a pro-apoptotic to a pro-survival response underscores its therapeutic potential for a wide range of diseases characterized by ER stress. Further research into the precise molecular interactions of TUDCA and its long-term efficacy in clinical settings is warranted.
References
- 1. Chemical chaperone, TUDCA unlike PBA, mitigates protein aggregation efficiently and resists ER and non-ER stress induced HepG2 cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activation of ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular and Cellular Effects of Chemical Chaperone—TUDCA on ER-Stressed NHAC-kn Human Articular Chondrocytes Cultured in Normoxic and Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tauroursodeoxycholic acid mediates endoplasmic reticulum stress and autophagy in adrenocortical carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Tauroursodeoxycholic acid (TUDCA) alleviates endoplasmic reticulum stress of nuclear donor cells under serum starvation | PLOS One [journals.plos.org]
- 9. Effects of Endoplasmic Reticulum Stress Inhibitor Treatment during the Micromanipulation of Somatic Cell Nuclear Transfer in Porcine Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of tauroursodeoxycholic acid on endoplasmic reticulum stress-induced caspase-12 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tauroursodeoxycholic Acid Mitigates Inflammation, ER Stress, and Apoptosis in Experimental Endotoxin-Induced Uveitis: In Vivo and In Vitro Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
Tauroursodeoxycholic Acid Dihydrate: A Technical Guide to its Attenuation of Mitochondrial-Mediated Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid that has demonstrated significant cytoprotective properties, particularly in the context of apoptosis, or programmed cell death. Its efficacy in mitigating cell death, especially in neurodegenerative diseases and other conditions associated with cellular stress, has made it a subject of intense research. This technical guide provides an in-depth exploration of the mechanisms by which TUDCA dihydrate impacts mitochondrial-mediated apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.
Core Mechanism of Action: Inhibition of the Mitochondrial Apoptotic Pathway
Mitochondrial-mediated apoptosis, also known as the intrinsic pathway, is a critical process in cellular homeostasis and disease. The integrity of the mitochondrial outer membrane is paramount in this pathway. Pro-apoptotic proteins, such as Bax, translocate from the cytosol to the mitochondria, leading to the formation of pores, the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis. TUDCA intervenes at several key junctures in this cascade.
TUDCA has been shown to be a potent inhibitor of the translocation of the pro-apoptotic protein Bax to the mitochondria.[1][2] By preventing Bax from associating with the mitochondrial membrane, TUDCA effectively blocks a critical initiating step of the intrinsic apoptotic pathway.[1] This inhibition of Bax translocation preserves mitochondrial membrane integrity and prevents the downstream release of apoptogenic factors.[3]
Furthermore, TUDCA directly impacts the mitochondrial membrane itself, preventing its perturbation and the subsequent release of cytochrome c into the cytosol.[1] The release of cytochrome c is a pivotal event, as it binds to Apaf-1 to form the apoptosome, which in turn activates caspase-9 and initiates the caspase cascade. By stabilizing the mitochondrial membrane, TUDCA curtails this crucial step.
The activation of caspases, particularly the initiator caspase-9 and the executioner caspase-3, is a hallmark of apoptosis. TUDCA has been demonstrated to significantly inhibit the activity of these caspases.[4][5] This inhibition is a direct consequence of preventing cytochrome c release and also through other potential mechanisms that modulate caspase activation.
Beyond these primary mechanisms, TUDCA also exerts its anti-apoptotic effects by reducing the levels of reactive oxygen species (ROS), which can act as triggers for mitochondrial damage and apoptosis.[6][7][8][9][10] It also modulates the expression and activity of Bcl-2 family proteins, shifting the balance towards pro-survival signals.[6][11]
Quantitative Data Summary
The following tables summarize the quantitative effects of TUDCA on various markers of mitochondrial-mediated apoptosis, as reported in the scientific literature.
| Parameter | Cell/Tissue Type | Treatment/Inducer | TUDCA Concentration | Observed Effect | Reference |
| Apoptosis | Primary cortical neurons | Fibrillar Aβ 1-42 | 100 µM | Significant inhibition of apoptosis | [4] |
| Dorsal root ganglion neurons | Tunicamycin | Not specified | Alleviation of apoptosis | [11] | |
| Rat model of hemorrhagic stroke | Collagenase injection | 100 mg/kg | ~50% decrease in apoptosis | [5] | |
| Caspase-3 Activity | Primary cortical neurons | Fibrillar Aβ 1-42 | 100 µM | Significant inhibition of DEVD-specific caspase activity | [4] |
| Rat model of hemorrhagic stroke | Collagenase injection | 100 mg/kg | ~50% inhibition of caspase activity | [5] | |
| ARPE-19 cells | H2O2 | Not specified | Decrease in caspase 3/7 activity | [12] | |
| Bax Translocation | Rat liver | Ischemia-reperfusion | 50 mg/kg | Inhibition of Bax translocation from cytosol to mitochondria | [2] |
| Cytochrome c Release | Isolated mitochondria | Recombinant Bax protein | Not specified | Prevention of cytochrome c release | [1] |
| Neural stem cells | Differentiation induction | Not specified | Marked reduction of cytochrome c release | [13] | |
| Reactive Oxygen Species (ROS) | Mesenchymal stem cells | P-cresol | 100 µM | Reduction in ROS generation | [6] |
| Neonatal rat cardiomyocytes | H2O2 | Not specified | Decrease in ROS levels | [8] | |
| Aged porcine oocytes | Aging | Not specified | Lower ROS levels | [9] | |
| Bcl-2 Family Protein Levels | Dorsal root ganglion neurons | Tunicamycin | Not specified | Reversal of decreased Bcl-2 expression and suppression of increased Bax expression | [11] |
| Mesenchymal stem cells | P-cresol | Not specified | Increase in Bcl-2 expression and decrease in Bax expression | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: TUDCA's multi-target inhibition of the mitochondrial apoptosis pathway.
Caption: Workflow for quantifying Bax and Bcl-2 protein levels via Western Blot.
Caption: Workflow for assessing mitochondrial membrane potential using the JC-1 assay.
Detailed Experimental Protocols
Western Blot for Bax and Bcl-2 Protein Levels
Objective: To quantify the relative protein levels of pro-apoptotic Bax and anti-apoptotic Bcl-2 in cells or tissues following treatment with TUDCA.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20)
-
Primary antibodies: anti-Bax, anti-Bcl-2, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell/Tissue Lysis: Harvest cells or tissues and lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add the chemiluminescence substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the Bax and Bcl-2 band intensities to the loading control and calculate the Bax/Bcl-2 ratio.
JC-1 Assay for Mitochondrial Membrane Potential
Objective: To assess changes in mitochondrial membrane potential (ΔΨm) as an indicator of mitochondrial health and apoptosis, following TUDCA treatment.
Materials:
-
JC-1 dye
-
Cell culture medium
-
Assay buffer (e.g., PBS)
-
Positive control (e.g., CCCP or FCCP)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with TUDCA and/or an apoptosis-inducing agent. Include untreated and positive control (e.g., 5-50 µM CCCP for 15-30 minutes) groups.
-
JC-1 Staining: Prepare a JC-1 staining solution (e.g., 1-10 µM in cell culture medium). Replace the culture medium with the JC-1 staining solution and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed assay buffer.
-
Data Acquisition (Flow Cytometry): Resuspend the cells in assay buffer and analyze immediately on a flow cytometer. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates, detected in the FL2 channel), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers, detected in the FL1 channel).
-
Data Acquisition (Fluorescence Microscopy): Observe the cells under a fluorescence microscope using appropriate filters for red and green fluorescence.
-
Analysis: For flow cytometry data, quantify the percentage of cells in the red and green fluorescent populations. For microscopy, calculate the ratio of red to green fluorescence intensity. A decrease in the red/green ratio indicates mitochondrial depolarization.[14][15][16][17][18]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay for Apoptosis Detection
Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis, in cells treated with TUDCA.
Materials:
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
DNase I (for positive control)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Sample Preparation: Grow cells on coverslips or in culture plates. After treatment, fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature. For tissue sections, deparaffinize and rehydrate.
-
Permeabilization: Permeabilize the cells with the permeabilization solution for 2-5 minutes on ice.
-
Positive Control: Treat a separate sample with DNase I to induce DNA breaks, which will serve as a positive control.
-
TUNEL Reaction: Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions. Incubate the samples with the reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Washing: Wash the samples with PBS.
-
Detection: Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Analysis: Visualize the samples under a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit bright green or red fluorescence (depending on the label used) in the nucleus, while non-apoptotic cells will only show the nuclear counterstain. The percentage of apoptotic cells can be quantified.[19][20][21][22]
Cell Viability Assay (MTT/XTT)
Objective: To assess the overall viability and metabolic activity of cells in response to TUDCA treatment.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS-HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: Treat the cells with various concentrations of TUDCA and/or an apoptosis-inducing agent. Include appropriate controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT/XTT Addition: Add the MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control.[23][24][25][26][27][28]
Conclusion
Tauroursodeoxycholic acid dihydrate emerges as a potent and multifaceted inhibitor of mitochondrial-mediated apoptosis. Its ability to act on multiple key regulatory points within the intrinsic apoptotic pathway—from preventing Bax translocation and stabilizing the mitochondrial membrane to inhibiting caspase activation—underscores its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the cytoprotective effects of TUDCA. The continued exploration of its mechanisms of action will undoubtedly pave the way for novel therapeutic strategies for a range of diseases characterized by excessive apoptosis.
References
- 1. Tauroursodeoxycholic acid prevents Bax-induced membrane perturbation and cytochrome C release in isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bile salt tauroursodeoxycholic acid modulation of Bax translocation to mitochondria protects the liver from warm ischemia-reperfusion injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tauroursodeoxycholic acid reduces apoptosis and protects against neurological injury after acute hemorrhagic stroke in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tauroursodeoxycholic Acid Protects against the Effects of P-Cresol-Induced Reactive Oxygen Species via the Expression of Cellular Prion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. examine.com [examine.com]
- 8. researchgate.net [researchgate.net]
- 9. Tauroursodeoxycholic Acid Enhances the Quality of Postovulatory Aged Oocytes by Alleviating Oxidative Stress, Apoptosis, and Endoplasmic Reticulum Stress in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effect of Tauroursodeoxycholic Acid (TUDCA) on In Vitro and In Vivo Models of Retinal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activation of ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tauroursodeoxycholic acid increases neural stem cell pool and neuronal conversion by regulating mitochondria-cell cycle retrograde signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 101.200.202.226 [101.200.202.226]
- 15. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
- 19. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. biotna.net [biotna.net]
- 23. broadpharm.com [broadpharm.com]
- 24. researchhub.com [researchhub.com]
- 25. texaschildrens.org [texaschildrens.org]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. protocols.io [protocols.io]
- 28. Tauroursodeoxycholic Acid Alleviates H2O2-Induced Oxidative Stress and Apoptosis via Suppressing Endoplasmic Reticulum Stress in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
The foundational biochemistry of TUDCA dihydrate in bile acid metabolism
An In-depth Technical Guide to the Foundational Biochemistry of Tauroursodeoxycholic Acid (TUDCA) Dihydrate in Bile Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tauroursodeoxycholic acid (TUDCA) is a hydrophilic, taurine-conjugated secondary bile acid with a significant and multifaceted role in cellular homeostasis, extending beyond its classical functions in digestion.[1][2][3] As the taurine conjugate of ursodeoxycholic acid (UDCA), TUDCA exhibits potent cytoprotective properties, primarily attributed to its capacity as a chemical chaperone to alleviate endoplasmic reticulum (ER) stress and modulate the unfolded protein response (UPR).[1][4][5] Its mechanisms of action are pleiotropic, involving the modulation of key signaling pathways integral to bile acid metabolism, inflammation, and apoptosis, including the farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1/TGR5) pathways.[6][7][8][9] This technical guide delineates the core biochemistry of TUDCA, detailing its synthesis, enterohepatic circulation, and the molecular mechanisms that underpin its therapeutic potential in hepatobiliary and metabolic disorders.
TUDCA Synthesis and Enterohepatic Circulation
TUDCA is not a primary product of human hepatic cholesterol metabolism but is instead formed through a multi-step process involving both host and gut microbiota metabolism.[1][10]
1.1. Biosynthesis
The synthesis of TUDCA begins with primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), which are synthesized from cholesterol in the liver.[1][11] These primary bile acids are conjugated with either glycine or taurine and secreted into the bile.[1] Upon reaching the intestine, gut bacteria deconjugate and dehydroxylate these primary bile acids. Specifically, CDCA is converted by microbial enzymes into its 7β-epimer, ursodeoxycholic acid (UDCA).[10] This newly formed UDCA is then reabsorbed from the intestine and returns to the liver via the portal circulation.[1][10] In the liver, UDCA is conjugated with the amino acid taurine to form TUDCA.[1][10][12] While humans naturally produce trace amounts of TUDCA, it is found in high concentrations in the bile of bears.[3][12]
1.2. Enterohepatic Circulation
Like other bile acids, TUDCA undergoes enterohepatic circulation, a highly efficient recycling process between the liver and the intestine.[2] After being synthesized in the liver, TUDCA is secreted into the bile and stored in the gallbladder. Following meal ingestion, it is released into the duodenum to aid in lipid digestion and absorption. As it travels down the intestinal tract, a significant portion of TUDCA is reabsorbed, primarily in the terminal ileum, and transported back to the liver through the portal vein.[2] During this circulation, TUDCA can be deconjugated by gut bacteria back to UDCA, which can then be re-conjugated in the liver.[13] This recycling allows the body to maintain a stable pool of bile acids for digestive and signaling functions.
Core Molecular Mechanisms of Action
TUDCA's therapeutic effects stem from its ability to intervene in several critical cellular signaling pathways.
2.1. Alleviation of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
A primary mechanism of TUDCA's cytoprotective action is its role as a chemical chaperone that mitigates ER stress.[1] ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the UPR, a complex signaling network aimed at restoring homeostasis.[4][5]
The UPR is mediated by three main ER transmembrane sensors: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like endoplasmic reticulum kinase), and ATF6 (activating transcription factor 6).[4] In unstressed cells, these sensors are kept inactive by binding to the chaperone BiP (Binding immunoglobulin Protein), also known as GRP78.[4] Upon ER stress, BiP dissociates from these sensors to assist in protein folding, leading to their activation.[4]
TUDCA has been shown to stabilize protein conformation, thereby improving the ER's folding capacity and reducing the load of unfolded proteins.[5] This action prevents the sustained activation of the UPR, which, if prolonged, can lead to apoptosis through pathways involving the transcription factor CHOP (C/EBP homologous protein).[4][6] By reducing ER stress, TUDCA treatment can decrease the expression of UPR and pro-apoptotic markers like CHOP and caspases.[4][14]
2.2. Modulation of Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor that functions as a primary sensor for bile acids, playing a central role in regulating their synthesis, transport, and overall homeostasis.[15][16] The interaction of TUDCA with FXR is complex, with some studies suggesting it acts as an antagonist, while others indicate potential agonistic activity under certain conditions.[6][15][17]
-
FXR Antagonism: Several studies suggest that UDCA and its taurine conjugate, TUDCA, can act as FXR antagonists.[15][16][17] By inhibiting or reducing FXR activation in the intestine, TUDCA can suppress the downstream signaling cascade that normally inhibits bile acid synthesis. This leads to a decrease in the production of fibroblast growth factor 19 (FGF19) in the intestine.[16][18] Reduced FGF19 signaling to the liver relieves the repression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway, thereby increasing the conversion of cholesterol to bile acids.[16][18]
-
FXR Agonism: Conversely, other research indicates that TUDCA can activate FXR signaling.[6][8] This activation would lead to the induction of FXR target genes, such as the Bile Salt Export Pump (BSEP), which facilitates the transport of bile acids out of hepatocytes, and the Multidrug Resistance-associated Protein 2 (MRP2), another key canalicular transporter.[6] This action enhances bile flow and reduces intracellular bile acid accumulation, which is protective in cholestatic conditions.[1][6]
This dual activity may be context-dependent, varying with the specific cellular environment and disease state.
2.3. GPBAR1/TGR5 Receptor Agonism
TUDCA is a known agonist for GPBAR1 (also known as TGR5), a G protein-coupled receptor expressed on the cell surface of various cell types, including microglia and cholangiocytes.[1][7][9] TGR5 activation by bile acids does not trigger the same feedback loops as FXR, instead initiating distinct signaling cascades.
Binding of TUDCA to TGR5 leads to the activation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP).[7][9] Elevated cAMP, in turn, activates Protein Kinase A (PKA).[7][9][19] This TGR5-cAMP-PKA pathway has significant anti-inflammatory effects, particularly in immune cells like microglia.[7][9] It can also stimulate the insertion of key transporters, such as MRP2, into the canalicular membrane of hepatocytes, contributing to its choleretic (bile flow-promoting) effects.[1][19] This action is often cooperative with PKCα-dependent mechanisms.[19][20]
References
- 1. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bodybio.com [bodybio.com]
- 3. leviathan-nutrition.com [leviathan-nutrition.com]
- 4. Modulation of the Unfolded Protein Response by Tauroursodeoxycholic Acid Counteracts Apoptotic Cell Death and Fibrosis in a Mouse Model for Secondary Biliary Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TUDCA modulates drug bioavailability to regulate resistance to acute ER stress in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. TUDCA: An Agonist of the Bile Acid Receptor GPBAR1/TGR5 With Anti-Inflammatory Effects in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TUDCA Ameliorates Liver Injury Via Activation of SIRT1-FXR Signaling in a Rat Hemorrhagic Shock Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tauroursodeoxycholic acid (TUDCA) improves intestinal barrier function associated with TGR5-MLCK pathway and the alteration of serum metabolites and gut bacteria in weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Ursodoxicoltaurine - Wikipedia [en.wikipedia.org]
- 13. Metabolism of orally administered tauroursodeoxycholic acid in patients with primary biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tauroursodeoxycholic acid reduces endoplasmic reticulum stress, acinar cell damage, and systemic inflammation in acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tauroursodeoxycholic acid exerts anticholestatic effects by a cooperative cPKCα-/PKA-dependent mechanism in rat liver | Gut [gut.bmj.com]
- 20. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
An In-depth Technical Guide to the Chemical Properties and Stability of Tauroursodeoxycholic Acid Dihydrate in Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid, has garnered significant attention for its therapeutic potential in a range of diseases, primarily attributed to its cytoprotective and anti-apoptotic effects. This technical guide provides a comprehensive overview of the chemical properties and stability of Tauroursodeoxycholic acid dihydrate (TUDCA dihydrate) in solution. Key aspects including solubility, degradation pathways under various stress conditions, and analytical methodologies for stability assessment are discussed. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and formulation of TUDCA-based therapeutics.
Chemical Properties of Tauroursodeoxycholic Acid Dihydrate
Tauroursodeoxycholic acid is a taurine conjugate of ursodeoxycholic acid (UDCA).[1] The dihydrate form indicates the presence of two water molecules within the crystal structure.
| Property | Value | Reference |
| Chemical Name | 2-[[(3α,5β,7β)-3,7-dihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonic acid dihydrate | |
| Synonyms | TUDCA dihydrate, Taurolite dihydrate | [2] |
| Molecular Formula | C₂₆H₄₅NO₆S·2H₂O | [2] |
| Molecular Weight | 535.73 g/mol | [2] |
| Appearance | White to off-white powder | [2] |
| Purity | ≥98% (HPLC) | [2] |
Solubility Profile
The solubility of TUDCA dihydrate is a critical parameter for its formulation and delivery. It is generally considered a water-soluble bile acid.[2]
| Solvent | Solubility | Reference |
| Water | 12.5 mg/mL (25.02 mM) | [2] |
| DMSO | 83.33 mg/mL (155.54 mM) | [2] |
| Ethanol | Soluble | |
| Methanol | Soluble |
Stability in Solution
The stability of TUDCA dihydrate in solution is influenced by several factors, including pH, temperature, and light exposure. Understanding its degradation profile is essential for ensuring the quality, efficacy, and safety of pharmaceutical formulations.
pH-Dependent Stability
TUDCA is known to be relatively stable in solution. However, like other amide-containing compounds, it can be susceptible to hydrolysis under strongly acidic or alkaline conditions. The primary degradation pathway is the hydrolysis of the amide bond linking taurine to the ursodeoxycholic acid backbone, yielding UDCA and taurine.
Table 3.1: Representative pH-Dependent Stability of TUDCA Dihydrate in Aqueous Solution
| pH | Condition | Degradation Rate | Major Degradation Product |
| Acidic (e.g., pH 1-3) | Elevated Temperature | Moderate | Ursodeoxycholic acid (UDCA), Taurine |
| Neutral (e.g., pH 6-8) | Ambient Temperature | Low | - |
| Alkaline (e.g., pH 9-12) | Elevated Temperature | Moderate to High | Ursodeoxycholic acid (UDCA), Taurine |
Note: Specific quantitative data for TUDCA dihydrate is limited. This table represents a likely degradation profile based on the chemical structure and behavior of similar compounds.
Thermal Stability
Elevated temperatures can accelerate the degradation of TUDCA dihydrate in solution. The degradation kinetics are expected to follow pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of TUDCA.
Table 3.2: Representative Thermal Stability of TUDCA Dihydrate in Neutral Aqueous Solution
| Temperature | Degradation Rate Constant (k) | Half-life (t₁/₂) |
| 4°C | Very Low | Very Long |
| 25°C (Room Temperature) | Low | Long |
| 40°C (Accelerated) | Moderate | Shorter |
| 60°C (Stressed) | High | Short |
Note: This table provides a qualitative representation. Actual degradation rates would need to be determined experimentally.
Photostability
Table 3.3: Representative Photostability of TUDCA Dihydrate in Solution
| Light Source | Condition | Degradation | Potential Degradation Products |
| UV Light (e.g., 254 nm) | Aqueous Solution | Possible | Oxidative and/or rearranged products |
| Visible Light | Aqueous Solution | Low to Negligible | - |
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is crucial to accurately quantify the decrease in the active pharmaceutical ingredient (API) and the formation of degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation pathways and to develop and validate a stability-indicating analytical method.
Experimental Workflow for Forced Degradation Studies
Methodology for a Stability-Indicating HPLC Assay:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a suitable wavelength (e.g., ~210 nm) or Mass Spectrometry (MS) for higher specificity and identification of degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Temperature: Ambient or controlled (e.g., 25-30°C).
Signaling Pathways of TUDCA
TUDCA exerts its therapeutic effects by modulating several key signaling pathways involved in cell survival, inflammation, and stress responses.
Inhibition of Endoplasmic Reticulum (ER) Stress
A primary mechanism of TUDCA's action is the alleviation of ER stress. ER stress leads to the unfolded protein response (UPR), which, if prolonged, can trigger apoptosis.
References
TUDCA Dihydrate as a Chemical Chaperone in Protein Folding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein misfolding and aggregation are central to the pathology of a growing number of human diseases, including neurodegenerative disorders and metabolic conditions. The accumulation of improperly folded proteins triggers cellular stress responses, most notably the Unfolded Protein Response (UPR), which, when prolonged, can lead to apoptosis. Chemical chaperones, small molecules that can stabilize protein conformation and alleviate cellular stress, represent a promising therapeutic strategy. Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid, has emerged as a chemical chaperone with potent cytoprotective effects. This technical guide provides an in-depth overview of the role of TUDCA dihydrate in protein folding, focusing on its mechanisms of action in mitigating protein aggregation, modulating the Unfolded Protein Response (UPR), and inhibiting apoptosis. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field.
Introduction: The Challenge of Protein Misfolding
The cellular machinery responsible for protein synthesis and folding is a tightly regulated process. However, various genetic and environmental factors can disrupt this process, leading to the accumulation of misfolded proteins. These aberrant proteins can form toxic aggregates, leading to cellular dysfunction and the pathology of numerous diseases.[1] To combat this, cells have evolved sophisticated quality control systems, including the Unfolded Protein Response (UPR). The UPR is a signaling network that aims to restore proteostasis by reducing the load of unfolded proteins in the endoplasmic reticulum (ER). However, chronic ER stress can overwhelm the UPR, tipping the balance towards apoptosis.[2]
Tauroursodeoxycholic acid (TUDCA) is a naturally occurring bile acid that has demonstrated significant promise as a chemical chaperone.[3] It has been shown to alleviate ER stress, inhibit apoptosis, and reduce the aggregation of misfolded proteins in various disease models.[4][5] This guide delves into the molecular mechanisms of TUDCA and provides practical information for its investigation as a potential therapeutic agent.
Mechanism of Action: How TUDCA Functions as a Chemical Chaperone
The precise mechanism by which TUDCA exerts its chaperone activity is a subject of ongoing research. While some studies suggest it may not act as a classical chemical chaperone that directly binds and refolds a wide range of proteins, its ability to mitigate the consequences of protein misfolding is well-documented. The primary proposed mechanisms include:
-
Alleviation of Endoplasmic Reticulum (ER) Stress: TUDCA has been shown to reduce the activation of all three major branches of the UPR.[4][6][7]
-
Inhibition of Protein Aggregation: TUDCA can interfere with the aggregation kinetics of amyloidogenic proteins.
-
Anti-Apoptotic Effects: TUDCA modulates key apoptotic pathways, protecting cells from programmed cell death induced by ER stress.[5]
Modulation of the Unfolded Protein Response (UPR)
The UPR is initiated by three ER transmembrane sensors: PERK, IRE1α, and ATF6. Upon accumulation of unfolded proteins, these sensors are activated, triggering downstream signaling cascades to restore ER homeostasis. TUDCA has been shown to attenuate the activation of these pathways.
Quantitative Data on UPR Modulation by TUDCA:
| Target Protein | Cell/Animal Model | Stressor | TUDCA Concentration | Observed Effect | Reference |
| p-PERK | Dorsal Root Ganglion Neurons | Tunicamycin (1 µg/mL) | 250 µM | Significant decrease in phosphorylation compared to tunicamycin alone. | [6] |
| p-eIF2α | Dorsal Root Ganglion Neurons | Tunicamycin (1 µg/mL) | 250 µM | Significant decrease in phosphorylation compared to tunicamycin alone. | [6] |
| sXBP1 | Rat Pancreatic Acini | CCK-8 | Not specified | Reduced XBP1 splicing. | [8] |
| ATF6 | Adrenocortical Carcinoma Cells | - | 400 µM | Significantly reduced mRNA and protein expression. | [7] |
| CHOP | Adrenocortical Carcinoma Cells | - | 400 µM | Significantly reduced mRNA and protein expression. | [7] |
Inhibition of Protein Aggregation
TUDCA has been shown to inhibit the aggregation of various amyloidogenic proteins, a key pathological feature of many neurodegenerative diseases. This is often assessed using the Thioflavin T (ThT) fluorescence assay, which detects the formation of amyloid fibrils.
Quantitative Data on Protein Aggregation Inhibition by TUDCA:
| Protein | Assay | TUDCA Concentration | Observed Effect | Reference |
| Amyloid-β (1-42) | ThT Assay | 50 µM | ~60% inhibition of self-induced aggregation. | [9] |
| α-synuclein | ThT Assay | Not specified | Decreased lag phase and increased ThT fluorescence, suggesting accelerated fibril formation in some conditions. | [10] |
It is important to note that the effect of TUDCA on α-synuclein aggregation appears to be complex and may depend on the specific experimental conditions.[10]
Inhibition of Apoptosis
By alleviating ER stress and inhibiting protein aggregation, TUDCA effectively reduces the activation of apoptotic pathways. This is a crucial aspect of its cytoprotective function.
Quantitative Data on Apoptosis Inhibition by TUDCA:
| Cell Line | Stress Inducer | TUDCA Concentration | Assay | Observed Effect | Reference |
| Dorsal Root Ganglion Neurons | Tunicamycin (1 µg/mL) | 250 µM | TUNEL Assay | Significant reduction in the percentage of apoptotic cells. | [6] |
| Porcine SCNT Embryos | Micromanipulation | 100 µM | Gene Expression | Significantly lower mRNA levels of caspase-3 and Bax. | [11] |
| Mouse Embryonic Fibroblasts | Heat Stress (42°C) | Not specified | Cell Viability Assay | Significantly increased cell viability at 6 and 12 hours. | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of TUDCA as a chemical chaperone.
Preparation of TUDCA Dihydrate for In Vitro Studies
TUDCA dihydrate is a water-soluble bile acid.[13] For cell culture experiments, it is typically dissolved in sterile, cell culture-grade water or a buffer such as PBS to create a stock solution. The stock solution can then be further diluted in cell culture medium to the desired final concentration. It is recommended to prepare fresh stock solutions and filter-sterilize them before use.
Protein Aggregation Inhibition Assay (Thioflavin T Assay)
This assay is widely used to monitor the kinetics of amyloid fibril formation in the presence and absence of inhibitors like TUDCA.
Materials:
-
Purified amyloidogenic protein (e.g., amyloid-beta, alpha-synuclein)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., PBS, pH 7.4)
-
TUDCA stock solution
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (excitation ~440 nm, emission ~485 nm)
Procedure:
-
Prepare the reaction mixtures in the 96-well plate. For each condition, include the amyloidogenic protein at a final concentration known to aggregate, ThT at a final concentration of ~10-25 µM, and the desired concentration of TUDCA or vehicle control.
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with intermittent shaking to promote aggregation.
-
Measure the ThT fluorescence at regular intervals over a period of hours to days, depending on the aggregation kinetics of the protein.
-
Plot the fluorescence intensity against time to generate aggregation curves. The effect of TUDCA can be quantified by comparing the lag time, maximum fluorescence intensity, and the slope of the elongation phase between treated and control samples.
Induction of ER Stress in Cell Culture
Tunicamycin is a commonly used agent to induce ER stress by inhibiting N-linked glycosylation.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Tunicamycin stock solution (e.g., in DMSO)
-
TUDCA stock solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cells in appropriate culture vessels and allow them to adhere and reach a desired confluency (e.g., 70-80%).
-
Pre-treat the cells with the desired concentration of TUDCA or vehicle control for a specified period (e.g., 1-2 hours).
-
Add tunicamycin to the cell culture medium at a final concentration known to induce ER stress in the specific cell type (typically in the range of 1-10 µg/mL).
-
Incubate the cells for the desired duration of ER stress induction (e.g., 4-24 hours).
-
Harvest the cells for downstream analysis of UPR markers (e.g., Western blotting, RT-qPCR).
Western Blot Analysis of UPR Markers
This technique is used to quantify the levels of key UPR proteins and their phosphorylated (activated) forms.
Materials:
-
Cell lysates from ER-stressed and control cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against UPR markers (e.g., p-PERK, PERK, p-eIF2α, eIF2α, IRE1α, ATF6, CHOP, GRP78) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control. The ratio of phosphorylated to total protein can be calculated to determine the extent of activation.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with stress inducers and/or TUDCA
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both stains.
Experimental and Drug Screening Workflow
The following diagram illustrates a typical workflow for investigating the efficacy of a chemical chaperone like TUDCA.
Conclusion and Future Directions
TUDCA dihydrate stands out as a promising chemical chaperone with multifaceted protective effects against the cellular consequences of protein misfolding. Its ability to mitigate ER stress, inhibit protein aggregation, and prevent apoptosis makes it a compelling candidate for further investigation in a range of proteinopathies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of TUDCA and other chemical chaperones.
Future research should focus on elucidating the precise molecular targets of TUDCA to better understand its mechanism of action. Further studies are also needed to optimize its delivery and efficacy in preclinical models of various diseases, with the ultimate goal of translating these findings into effective therapies for human protein folding disorders. The continued investigation into chemical chaperones like TUDCA holds the key to developing novel treatments for some of the most challenging diseases of our time.
References
- 1. Hsp70 - Wikipedia [en.wikipedia.org]
- 2. Endoplasmic reticulum stress and eIF2α phosphorylation: The Achilles heel of pancreatic β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tauroursodeoxycholic acid reduces ER stress by regulating of Akt-dependent cellular prion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activation of ER stress [pubmed.ncbi.nlm.nih.gov]
- 6. TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activation of ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tauroursodeoxycholic acid mediates endoplasmic reticulum stress and autophagy in adrenocortical carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Endoplasmic Reticulum Stress Inhibitor Treatment during the Micromanipulation of Somatic Cell Nuclear Transfer in Porcine Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of Protein Synthesis by eIF2α Phosphorylation Protects Cell from Heat Stress-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
The Modulatory Role of Tauroursodeoxycholic Acid (TUDCA) Dihydrate in Apoptosis Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis. Dysregulation of apoptotic signaling pathways is a hallmark of numerous pathologies, including neurodegenerative diseases, liver disorders, and cancer. Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid, has emerged as a potent modulator of apoptosis, exhibiting cytoprotective effects in a wide range of preclinical models. This technical guide provides an in-depth analysis of the molecular mechanisms by which TUDCA dihydrate modulates the intricate signaling networks governing apoptosis. We will delve into its impact on the intrinsic (mitochondrial), extrinsic (death receptor), and endoplasmic reticulum (ER) stress-mediated apoptotic pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
Tauroursodeoxycholic acid (TUDCA) is the taurine conjugate of ursodeoxycholic acid (UDCA), a naturally occurring bile acid.[1][2] For centuries, it has been utilized in traditional Chinese medicine and is now an FDA-approved treatment for certain cholestatic liver diseases.[2] Beyond its established clinical use, a growing body of evidence highlights TUDCA's potent anti-apoptotic properties.[1][2] Its ability to interfere with key apoptotic events positions it as a promising therapeutic candidate for a multitude of diseases characterized by excessive cell death.
This guide will explore the multifaceted role of TUDCA in regulating the primary signaling pathways of apoptosis.
Modulation of the Intrinsic (Mitochondrial) Apoptosis Pathway
The intrinsic pathway is a major route to apoptosis, triggered by various intracellular stresses and culminating in mitochondrial outer membrane permeabilization (MOMP). TUDCA exerts significant control over this pathway at multiple junctures.
A key action of TUDCA is the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of MOMP.[3] This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[3][4] TUDCA has been shown to inhibit the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria, a critical step in the initiation of apoptosis.[5][6][7] By preventing Bax insertion into the mitochondrial membrane, TUDCA helps to maintain mitochondrial integrity.[5] Furthermore, TUDCA can modulate the expression of Bcl-2 family members, for instance by decreasing the Bax/Bcl-2 ratio, thereby shifting the balance towards cell survival.[8][9]
The inhibition of MOMP by TUDCA prevents the release of apoptogenic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[5][6][7] Cytosolic cytochrome c is a crucial event that leads to the formation of the apoptosome and the subsequent activation of initiator caspase-9 and effector caspases like caspase-3.[3] Consequently, TUDCA treatment leads to a significant reduction in the activation of these caspases.[1][5][10]
TUDCA also promotes cell survival by activating pro-survival signaling pathways, such as the Akt/protein kinase B (PKB) pathway.[5][10] Activation of Akt can lead to the phosphorylation and inactivation of the pro-apoptotic protein Bad, further contributing to the anti-apoptotic effects of TUDCA.[5][10]
References
- 1. researchgate.net [researchgate.net]
- 2. The Unexpected Uses of Urso- and Tauroursodeoxycholic Acid in the Treatment of Non-liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tauroursodeoxycholic acid reduces apoptosis and protects against neurological injury after acute hemorrhagic stroke in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tauroursodeoxycholic acid partially prevents apoptosis induced by 3-nitropropionic acid: evidence for a mitochondrial pathway independent of the permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tauroursodeoxycholic Acid Alleviates H2O2-Induced Oxidative Stress and Apoptosis via Suppressing Endoplasmic Reticulum Stress in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tauroursodeoxycholic acid reduces apoptosis and protects against neurological injury after acute hemorrhagic stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Inflammatory Properties of Tauroursodeoxycholic Acid Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid, has emerged as a promising therapeutic agent with potent anti-inflammatory properties.[1][2][3] Extensive preclinical and emerging clinical evidence indicates that TUDCA exerts its effects through a multi-pronged mechanism, modulating key signaling pathways involved in the inflammatory cascade. This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of TUDCA, detailed experimental protocols for its investigation, and a summary of quantitative data from pivotal studies. The core of this document is to furnish researchers and drug development professionals with a detailed understanding of TUDCA's potential in treating inflammatory conditions.
Introduction
Chronic inflammation is a hallmark of numerous diseases, including neurodegenerative disorders, metabolic diseases, and inflammatory bowel disease.[4][5] The bile acid TUDCA has demonstrated significant cytoprotective and anti-inflammatory effects in a variety of in vitro and in vivo models.[1][6] Its ability to mitigate cellular stress, particularly endoplasmic reticulum (ER) stress, and to directly interfere with inflammatory signaling pathways, positions it as a molecule of high therapeutic interest.[1][7] This guide will delve into the core mechanisms of TUDCA's anti-inflammatory action, providing the necessary technical details for its further exploration and development.
Mechanisms of Anti-Inflammatory Action
TUDCA's anti-inflammatory effects are not mediated by a single pathway but rather through a network of interactions with key cellular components. The primary mechanisms identified to date include the inhibition of Nuclear Factor-kappa B (NF-κB), suppression of the NLRP3 inflammasome, activation of G-protein coupled bile acid receptor 1 (GPBAR1/TGR5), and modulation of the Transforming Growth Factor-β (TGF-β) signaling pathway.
Inhibition of NF-κB Signaling
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[8] TUDCA has been shown to be a potent inhibitor of NF-κB activation in various cell types, including glial cells and gastric epithelial cells.[4][9] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[9] By stabilizing IκBα, TUDCA effectively sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[9] This leads to a downstream reduction in the production of inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), TNF-α, IL-1β, and cyclooxygenase-2 (COX-2).[1]
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating caspase-1 and processing the pro-inflammatory cytokines IL-1β and IL-18.[10] Dysregulation of the NLRP3 inflammasome is implicated in a range of inflammatory diseases. TUDCA has been demonstrated to suppress the activation of the NLRP3 inflammasome.[10][11][12] Studies in aged rats have shown that TUDCA administration leads to a decrease in the immunoreactivity for NLRP3 and its adaptor protein ASC, suggesting a direct inhibitory effect on the formation or activation of the inflammasome complex.[10][11] This leads to a reduction in caspase-1 activation and subsequent secretion of mature IL-1β and IL-18.[10]
Activation of GPBAR1/TGR5
GPBAR1 (also known as TGR5) is a G-protein coupled receptor that is activated by bile acids.[13] TUDCA acts as an agonist for GPBAR1, and this interaction has been shown to mediate some of its anti-inflammatory effects, particularly in microglial cells.[13][14] Activation of GPBAR1 by TUDCA leads to an increase in intracellular cyclic AMP (cAMP) levels.[13][14] This elevation in cAMP, in turn, activates Protein Kinase A (PKA), which promotes an anti-inflammatory phenotype in microglia by upregulating anti-inflammatory markers and downregulating pro-inflammatory ones.[13][14]
Modulation of TGF-β Signaling
The TGF-β pathway is a critical regulator of immune homeostasis and resolution of inflammation.[4][15] TUDCA has been shown to enhance the activation of the TGF-β pathway, contributing to its anti-inflammatory effects in the context of neuroinflammation.[4][15] In a mouse model of acute neuroinflammation, TUDCA treatment increased the expression of TGF-β3.[15] This augmented TGF-β signaling helps to resolve inflammation by deactivating glial cells and reducing the expression of inflammatory mediators.[4]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize quantitative data from key studies investigating the anti-inflammatory effects of TUDCA.
Table 1: In Vitro Studies on TUDCA's Anti-inflammatory Effects
| Cell Type | Inflammatory Stimulus | TUDCA Concentration | Measured Parameter | Result | Reference |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | 500 µM | Nitric Oxide (NO) Production | Significant inhibition | [16] |
| BV2 Microglial Cells | LPS (1 µg/mL) | 500 µM | Nitric Oxide (NO) Production | Significant inhibition | [16] |
| Bone Marrow-Derived Macrophages | LPS (1 µg/mL) | 500 µM | Nitric Oxide (NO) Production | Significant inhibition | [16] |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | 500 µM | TNF-α mRNA | Significant reduction | [17] |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | 500 µM | IL-1β mRNA | Significant reduction | [17] |
| Primary Microglial Cells | LPS | Not specified | iNOS expression | Reduction | [18] |
| Primary Astrocytes | LPS + IFN-γ | Not specified | Nitrite production | Significant reduction | [18] |
Table 2: In Vivo Studies on TUDCA's Anti-inflammatory Effects
| Animal Model | Disease Model | TUDCA Dosage | Measured Parameter | Result | Reference |
| C57BL/6 Mice | Acute Neuroinflammation (LPS injection) | 500 mg/kg/day (i.p.) | Microglia activation | Reduced to control levels | [4] |
| Aged Male Sprague-Dawley Rats | Aging Liver | 300 mg/kg (i.v.) daily for one week | NLRP3 and ASC immunoreactivity | Significant decrease | [10][11] |
| TGFβ Reporter Mice | Acute Neuroinflammation (LPS injection) | Not specified | TGFβ pathway activation | Further increased activation peak | [15] |
| Rats | Spinal Cord Injury | Not specified | Pro-inflammatory markers | Significantly reduced | [6] |
| Mice | Non-alcoholic fatty liver disease (HFD) | Oral administration | Intestinal inflammatory cytokine levels | Decreased | [19] |
Table 3: Clinical Studies on TUDCA's Anti-inflammatory Effects
| Patient Population | Condition | TUDCA Dosage | Measured Parameter | Result | Reference |
| Patients with active ulcerative colitis | Ulcerative Colitis | 2000 mg/day for 6 weeks | Complete Mayo score | Significant reduction | [20] |
| Patients with active ulcerative colitis | Ulcerative Colitis | Not specified | Markers of intestinal inflammation | Reduction | [21] |
| Obese men and women with insulin resistance | Insulin Resistance | 1750 mg/day for 4 weeks | Insulin sensitivity | 30% increase | [22] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Assessment of Anti-inflammatory Effects
Cell Culture and Treatment:
-
RAW 264.7 macrophages, BV2 microglial cells, and Bone Marrow-Derived Macrophages (BMMs): Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. For experiments, cells are pre-treated with various concentrations of TUDCA (e.g., 20, 100, 200, 500 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[16][17]
Nitric Oxide (NO) Assay:
-
The concentration of nitrite, a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent. The absorbance is read at 548 nm.[17]
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR):
-
Total RNA is extracted from cells using a suitable kit. cDNA is synthesized from the RNA. qRT-PCR is performed to measure the mRNA expression levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., iNOS, COX-2). A housekeeping gene (e.g., GAPDH, β-actin) is used for normalization.[17]
Enzyme-Linked Immunosorbent Assay (ELISA):
-
The protein levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
In Vivo Assessment of Anti-inflammatory Effects
Animal Models:
-
Acute Neuroinflammation: C57BL/6 mice are administered a single intracerebroventricular (icv) injection of LPS (e.g., 2 mg/kg). TUDCA is administered via intraperitoneal (i.p.) injection (e.g., 500 mg/kg) daily for a specified period.[4]
-
Aged Liver Model: Elderly male Sprague-Dawley rats are administered TUDCA intravenously (e.g., 300 mg/kg) daily for one week.[10][11]
Immunohistochemistry and Immunofluorescence:
-
Animals are euthanized, and tissues (e.g., brain, liver) are collected, fixed, and sectioned.
-
Sections are incubated with primary antibodies against inflammatory markers (e.g., Iba-1 for microglia, GFAP for astrocytes, NLRP3, ASC).
-
Following incubation with appropriate secondary antibodies, the sections are visualized using microscopy. The immunoreactivity is quantified using image analysis software.[10][11][18]
RT-qPCR on Tissue Samples:
-
Total RNA is extracted from tissue homogenates, and qRT-PCR is performed as described for in vitro studies to measure the expression of inflammasome markers (e.g., NLRP3, ASC, Caspase-1, IL-18, IL-1β).[10][11]
Visualizations of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: TUDCA inhibits NF-κB signaling by preventing IKK-mediated phosphorylation and subsequent degradation of IκBα.
Caption: TUDCA suppresses the activation of the NLRP3 inflammasome, reducing the maturation of IL-1β and IL-18.
Caption: TUDCA activates GPBAR1, leading to increased cAMP and PKA activity, which promotes an anti-inflammatory cellular phenotype.
Caption: A generalized workflow for investigating the anti-inflammatory effects of TUDCA in vitro.
Conclusion
Tauroursodeoxycholic acid dihydrate exhibits robust anti-inflammatory properties through a multifaceted mechanism of action that includes the inhibition of NF-κB and the NLRP3 inflammasome, and the activation of GPBAR1 and TGF-β signaling pathways. The quantitative data from both preclinical and clinical studies underscore its potential as a therapeutic agent for a wide range of inflammatory diseases. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate and validate the efficacy of TUDCA. Future research should focus on larger, placebo-controlled clinical trials to firmly establish its therapeutic role in various inflammatory conditions.
References
- 1. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tauroursodeoxycholic acid | C26H45NO6S | CID 9848818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tauroursodeoxycholic acid: more than just a neuroprotective bile conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fight Inflammation by Inhibiting NF-KB - Life Extension [lifeextension.com]
- 6. Tauroursodeoxycholic Acid Reduces Neuroinflammation but Does Not Support Long Term Functional Recovery of Rats with Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. examine.com [examine.com]
- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tauroursodeoxycholic Acid Inhibits Nuclear Factor Kappa B Signaling in Gastric Epithelial Cells and Ameliorates Gastric Mucosal Damage in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Promoting longevity in aged liver through NLRP3 inflammasome inhibition using tauroursodeoxycholic acid (TUDCA) and SCD probiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. TUDCA: An Agonist of the Bile Acid Receptor GPBAR1/TGR5 With Anti-Inflammatory Effects in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. TGFβ Contributes to the Anti-inflammatory Effects of Tauroursodeoxycholic Acid on an Animal Model of Acute Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory effect of Tauroursodeoxycholic acid in RAW 264.7 macrophages, Bone marrow-derived macrophages, BV2 microglial cells, and spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Tauroursodeoxycholic acid reduces glial cell activation in an animal model of acute neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tauroursodeoxycholic acid inhibits intestinal inflammation and barrier disruption in mice with non‐alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. TUDCA as a Therapy for Ulcerative Colitis (UC) | Clinical Research Trial Listing [centerwatch.com]
- 22. alzdiscovery.org [alzdiscovery.org]
Methodological & Application
Application of Tauroursodeoxycholic Acid Dihydrate in Primary Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid that has demonstrated significant neuroprotective properties in a variety of in vitro and in vivo models of neurological disorders. In primary neuronal cell cultures, TUDCA has been shown to mitigate neuronal apoptosis, reduce endoplasmic reticulum (ER) stress, and combat neuroinflammation, making it a valuable tool for studying neurodegenerative diseases and developing novel therapeutic strategies.[1][2][3][4] These application notes provide detailed protocols for the use of TUDCA in primary neuronal cell cultures, summarize key quantitative data from relevant studies, and illustrate the underlying signaling pathways.
Key Mechanisms of Action
TUDCA exerts its neuroprotective effects through multiple mechanisms:
-
Inhibition of Apoptosis: TUDCA has been shown to interfere with the mitochondrial pathway of apoptosis.[5][6] It inhibits the translocation of the pro-apoptotic protein Bax to the mitochondria, thereby preventing the release of cytochrome c and subsequent activation of caspases.[5][7][8]
-
Activation of Pro-Survival Signaling: A primary mechanism of TUDCA's neuroprotective effect is the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[5][6][9] Activation of this pathway promotes neuronal survival and inhibits apoptotic processes.
-
Reduction of Endoplasmic Reticulum (ER) Stress: TUDCA can alleviate ER stress, a condition implicated in several neurodegenerative diseases.[9][10] It has been shown to decrease the expression of ER stress markers such as CHOP.[9]
-
Anti-inflammatory Effects: TUDCA can reduce the activation of glial cells (microglia and astrocytes), thereby decreasing the production of pro-inflammatory mediators.[11][12]
Quantitative Data Summary
The following tables summarize the quantitative effects of TUDCA in primary neuronal cell cultures based on published literature.
Table 1: Effect of TUDCA on Neuronal Apoptosis
| Model System | Toxin/Insult | TUDCA Concentration | Incubation Time | Endpoint Measured | Result | Reference |
| Rat Cortical Neurons | Amyloid-β (25-35) peptide (25 µM) | 100 µM | 24 h | Apoptotic Nuclei (Hoechst staining) | Significant reduction in apoptosis | [5] |
| Rat Cortical Neurons | Amyloid-β (25-35) peptide (25 µM) | 100 µM | 24 h | Cytosolic Cytochrome c | >50% reduction in cytosolic cytochrome c | [5] |
| Rat Dorsal Root Ganglion Neurons | Tunicamycin | 50, 100, 250 µM | 24 h | Cell Viability | No significant cytotoxicity at ≤250 µM | [10] |
| Rat Dorsal Root Ganglion Neurons | Tunicamycin | Not specified | 24 h | TUNEL-positive cells | Marked suppression of apoptosis | [10] |
Table 2: Effect of TUDCA on Pro-Survival and Pro-Apoptotic Protein Expression
| Model System | Toxin/Insult | TUDCA Concentration | Incubation Time | Protein Measured | Method | Result | Reference |
| Traumatic Brain Injury Model | Not Applicable | Not specified | Not specified | Bcl-2/Bax ratio | Western Blot | Significantly increased | [9] |
| Traumatic Brain Injury Model | Not Applicable | Not specified | Not specified | Caspase-12 | Western Blot | Significantly decreased | [9] |
| Traumatic Brain Injury Model | Not Applicable | Not specified | Not specified | CHOP | Western Blot | Significantly decreased | [9] |
| Rat Cortical Neurons | Amyloid-β (25-35) peptide | 100 µM | 15 min - 24 h | p-Akt | Western Blot | > 2-fold increase in Akt phosphorylation after 1h | [5] |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture from Rat Embryos (E18)
This protocol is adapted from established methods for isolating and culturing primary cortical neurons.
Materials:
-
Timed-pregnant Sprague Dawley rat (E18)
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-lysine
-
Laminin
-
Sterile dissection tools
-
Sterile conical tubes and culture plates/coverslips
Procedure:
-
Preparation of Culture Vessels: Coat culture plates or coverslips with 0.1 mg/mL Poly-D-lysine overnight at 37°C. Wash three times with sterile water and allow to air dry. Optionally, for enhanced neuronal attachment and health, subsequently coat with 10 µg/mL laminin for at least 2 hours at 37°C.
-
Dissection: Euthanize the pregnant rat according to approved institutional animal care protocols. Dissect the uterine horns and remove the embryos. Place embryos in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Cortex Isolation: Under a dissecting microscope, decapitate the embryos and remove the brains. Isolate the cerebral cortices by carefully peeling away the meninges.
-
Digestion: Transfer the cortices to a sterile conical tube and mince the tissue into small pieces. Incubate with 0.25% Trypsin-EDTA and a small amount of DNase I for 15-20 minutes at 37°C.
-
Dissociation: Stop the digestion by adding DMEM/F-12 with 10% FBS. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Cell Plating: Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Cell Counting and Seeding: Perform a cell count using a hemocytometer and trypan blue exclusion to determine cell viability. Seed the neurons onto the prepared culture vessels at a density of 1.2 x 10^5 cells/cm² for biochemical experiments or 2.5 - 6.0 x 10^4 cells/cm² for immunocytochemistry.[13]
-
Culture Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Change half of the medium every 3-4 days.
Protocol 2: TUDCA Treatment and Induction of Apoptosis
This protocol provides a general framework for assessing the neuroprotective effects of TUDCA against an apoptotic insult.
Materials:
-
Primary cortical neuron cultures (prepared as in Protocol 1)
-
Tauroursodeoxycholic acid dihydrate (TUDCA)
-
Apoptotic inducer (e.g., Amyloid-β peptide, staurosporine, tunicamycin)
-
Vehicle control (e.g., sterile water or DMSO, depending on the solvent for TUDCA and the inducer)
-
PI3K inhibitor (e.g., Wortmannin, LY294002) - optional
Procedure:
-
Cell Culture: Culture primary cortical neurons for at least 3 days in vitro to allow for differentiation and process extension.
-
TUDCA Pre-treatment: Prepare a stock solution of TUDCA in sterile water or an appropriate solvent. Dilute the stock solution in culture medium to the desired final concentration (e.g., 100 µM). Pre-treat the neurons with TUDCA-containing medium for 12-24 hours.[5]
-
Induction of Apoptosis: After the pre-treatment period, add the apoptotic inducer to the culture medium. For example, to model Alzheimer's disease-related toxicity, add Amyloid-β (25-35) peptide to a final concentration of 25 µM.[5]
-
Co-incubation: Co-incubate the neurons with TUDCA and the apoptotic inducer for the desired duration (e.g., 24 hours).
-
(Optional) PI3K Inhibition: To investigate the involvement of the PI3K/Akt pathway, pre-treat a subset of cells with a PI3K inhibitor (e.g., 200 nM wortmannin) for 1 hour before adding TUDCA. The inhibitor should remain in the culture medium throughout the experiment.[5]
-
Assessment of Neuroprotection: Following the incubation period, assess neuronal viability and apoptosis using the methods described in Protocols 3 and 4.
Protocol 3: Assessment of Neuronal Apoptosis by Hoechst Staining
This protocol details the use of Hoechst 33342 to visualize apoptotic nuclei.
Materials:
-
Treated primary neuron cultures on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Hoechst 33342 staining solution (1 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Incubate the cells with Hoechst 33342 staining solution for 10-15 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with PBS.
-
Mounting and Visualization: Mount the coverslips onto microscope slides with a suitable mounting medium. Visualize the cells using a fluorescence microscope with a UV filter. Apoptotic nuclei will appear condensed and brightly stained, while healthy nuclei will be larger and more diffusely stained.
-
Quantification: Count the number of apoptotic and total nuclei in several random fields of view to determine the percentage of apoptotic cells.
Protocol 4: Western Blot Analysis of Key Signaling Proteins
This protocol outlines the procedure for analyzing the expression of proteins involved in apoptosis and survival signaling.
Materials:
-
Treated primary neuron cultures in multi-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Akt, anti-p-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Visualizations
Signaling Pathways
Caption: TUDCA's neuroprotective signaling pathway.
Experimental Workflow
Caption: Experimental workflow for assessing TUDCA's effects.
Conclusion
Tauroursodeoxycholic acid dihydrate is a potent neuroprotective agent in primary neuronal cell cultures, offering a valuable model for investigating mechanisms of neuronal cell death and survival. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize TUDCA in their studies of neurodegeneration and to explore its therapeutic potential. The multifaceted mechanism of action, particularly its ability to inhibit apoptosis and activate pro-survival pathways, underscores its significance in the field of neuroscience and drug development.
References
- 1. Video: Isolation and Culture of Rat Embryonic Neural Cells: A Quick Protocol [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. Wortmannin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]
- 6. A Modified Technique for Culturing Primary Fetal Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of DRG neuron apoptosis by Hoechst 33342 staining [bio-protocol.org]
- 8. biotium.com [biotium.com]
- 9. Isolation and Culture of Rat Embryonic Neural Cells: A Quick Protocol [jove.com]
- 10. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hoechst 33342/PI Double Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of UPR Markers Following TUDCA Dihydrate Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of Tauroursodeoxycholic acid (TUDCA) dihydrate on the Unfolded Protein Response (UPR) using Western blot analysis. The protocols and data presented herein are intended to facilitate the design and execution of experiments aimed at understanding the therapeutic potential of TUDCA in diseases associated with endoplasmic reticulum (ER) stress.
Introduction to the Unfolded Protein Response (UPR) and TUDCA
The Unfolded Protein Response (UPR) is a crucial cellular stress response activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The UPR aims to restore ER homeostasis by attenuating protein translation, increasing protein folding capacity, and promoting the degradation of misfolded proteins.[1][2] The UPR is mediated by three main ER-resident transmembrane proteins: inositol-requiring enzyme 1 (IRE1α), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6).[1][2][3]
Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid that has demonstrated cytoprotective effects by alleviating ER stress.[4][5] It is considered a chemical chaperone that can help stabilize protein conformation and improve the folding capacity of the ER.[4][6] Investigating the impact of TUDCA on the UPR signaling pathways is essential for understanding its mechanism of action and evaluating its therapeutic potential in various diseases, including neurodegenerative disorders, diabetes, and liver diseases.[4]
Key UPR Markers for Western Blot Analysis
Western blot analysis is a widely used technique to determine the expression levels of key UPR marker proteins, providing insights into which signaling arm of the UPR is modulated. The following table summarizes the primary markers for each UPR pathway.
| Pathway | Marker | Form to Detect | Typical Molecular Weight | Notes |
| IRE1α Pathway | IRE1α | Phosphorylated (p-IRE1α) | ~110 kDa | Phosphorylation indicates activation. Use a phospho-specific antibody. |
| XBP1 | Spliced (XBP1s) | ~54 kDa | The spliced form is the active transcription factor. | |
| PERK Pathway | PERK | Phosphorylated (p-PERK) | ~140 kDa | Autophosphorylation signifies activation.[7] |
| eIF2α | Phosphorylated (p-eIF2α) | ~38 kDa | Phosphorylation leads to translational attenuation.[3] | |
| ATF4 | Total Protein | ~50 kDa | Increased translation upon eIF2α phosphorylation.[3] | |
| CHOP | Total Protein | ~29 kDa | A pro-apoptotic transcription factor induced by prolonged ER stress.[8] | |
| ATF6 Pathway | ATF6 | Cleaved (ATF6-p50) | ~50 kDa | The full-length form is ~90 kDa. Cleavage in the Golgi activates it.[9] |
| General ER Stress | GRP78/BiP | Total Protein | ~78 kDa | An ER chaperone often upregulated during ER stress.[10] |
Experimental Protocols
This section provides a detailed protocol for the Western blot analysis of UPR markers in cultured cells treated with TUDCA dihydrate.
Cell Culture and TUDCA Treatment
-
Cell Seeding: Plate cells at an appropriate density in culture dishes and allow them to adhere overnight.
-
Induction of ER Stress (Optional but Recommended): To study the protective effects of TUDCA, ER stress can be induced using agents like tunicamycin or thapsigargin. A control group without an ER stress inducer should be included.
-
TUDCA Treatment: Prepare a stock solution of TUDCA dihydrate in a suitable solvent (e.g., sterile water or DMSO). Treat cells with the desired concentration of TUDCA for a predetermined duration. A vehicle control should be included.
Protein Extraction
-
Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Homogenization: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein extract.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the UPR marker of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the expression of the target protein to a loading control (e.g., β-actin, GAPDH, or β-tubulin). For phosphorylated proteins, it is also recommended to normalize to the total protein level of the respective marker.
Data Presentation
The following tables summarize hypothetical quantitative data from a Western blot experiment investigating the effect of TUDCA on UPR markers in cells subjected to ER stress.
Table 1: Effect of TUDCA on the IRE1α Pathway
| Treatment Group | p-IRE1α/Total IRE1α (Fold Change) | XBP1s/β-actin (Fold Change) |
| Control | 1.0 | 1.0 |
| ER Stress Inducer | 4.5 | 5.2 |
| ER Stress Inducer + TUDCA | 2.1 | 2.5 |
| TUDCA alone | 1.1 | 1.2 |
Table 2: Effect of TUDCA on the PERK Pathway
| Treatment Group | p-PERK/Total PERK (Fold Change) | p-eIF2α/Total eIF2α (Fold Change) | ATF4/β-actin (Fold Change) | CHOP/β-actin (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 | 1.0 |
| ER Stress Inducer | 3.8 | 4.1 | 3.5 | 6.0 |
| ER Stress Inducer + TUDCA | 1.9 | 2.0 | 1.8 | 2.8 |
| TUDCA alone | 1.2 | 1.1 | 1.1 | 1.3 |
Table 3: Effect of TUDCA on the ATF6 Pathway and GRP78
| Treatment Group | Cleaved ATF6/β-actin (Fold Change) | GRP78/β-actin (Fold Change) |
| Control | 1.0 | 1.0 |
| ER Stress Inducer | 3.2 | 4.0 |
| ER Stress Inducer + TUDCA | 1.7 | 2.2 |
| TUDCA alone | 1.1 | 1.5 |
Visualizations
The following diagrams illustrate the UPR signaling pathways and a typical experimental workflow.
Caption: The three branches of the Unfolded Protein Response (UPR) pathway.
Caption: General workflow for Western blot analysis.
References
- 1. Methods for studying ER stress and UPR markers in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Endoplasmic Reticulum Stress Response Mediated by the PERK-eIF2α-ATF4 Pathway Is Involved in Osteoblast Differentiation Induced by BMP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. examine.com [examine.com]
- 6. TUDCA modulates drug bioavailability to regulate resistance to acute ER stress in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of the Unfolded Protein Response by Tauroursodeoxycholic Acid Counteracts Apoptotic Cell Death and Fibrosis in a Mouse Model for Secondary Biliary Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATF6 Polyclonal Antibody (PA5-20216) [thermofisher.com]
- 10. Effect of tauroursodeoxycholic acid on endoplasmic reticulum stress-induced caspase-12 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Tauroursodeoxycholic Acid Dihydrate for In Vivo Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid that has demonstrated significant therapeutic potential in a variety of disease models, including neurodegenerative diseases, liver conditions, and metabolic disorders. Its cytoprotective effects are largely attributed to its roles as a chemical chaperone, alleviating endoplasmic reticulum (ER) stress, and as an anti-apoptotic and anti-inflammatory agent.[1] Proper preparation of TUDCA dihydrate for in vivo injection is critical to ensure its bioavailability, efficacy, and the safety of the animal subjects. This document provides detailed application notes and protocols for the preparation of TUDCA dihydrate solutions for various routes of administration in preclinical research.
Solubility and Stability
Tauroursodeoxycholic acid dihydrate is a crystalline solid.[2] While it is water-soluble, its solubility in aqueous buffers like phosphate-buffered saline (PBS) at pH 7.2 is limited to approximately 1 mg/mL.[2] For higher concentrations, the use of organic solvents or co-solvents is necessary. TUDCA dihydrate is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[2]
Aqueous solutions of TUDCA are not recommended for storage for more than one day.[2] It is best to prepare fresh solutions for each experiment or store them under conditions validated for stability. For long-term storage, TUDCA dihydrate as a solid should be stored at -20°C.[2]
Data Presentation: Solubility and Formulation Components
The following table summarizes the solubility of TUDCA dihydrate in various solvents and provides examples of common formulations used for in vivo studies.
| Solvent/Formulation Component | Solubility/Concentration | Notes |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~1 mg/mL | Suitable for low-dose aqueous formulations.[2] |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | A common solvent for preparing stock solutions.[2] |
| Ethanol | ~1 mg/mL | Can be used as a co-solvent.[2] |
| Dimethylformamide (DMF) | ~25 mg/mL | Another option for stock solutions.[2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Up to 2 mg/mL | A common vehicle for poorly water-soluble compounds. Sonication may be required. |
| 0.9% Saline | Variable, often used as a diluent | TUDCA can be dissolved directly in saline for some applications. |
Experimental Protocols
Important Pre-Experiment Considerations:
-
All preparations for in vivo injection must be performed under sterile conditions in a laminar flow hood.
-
Use sterile, pyrogen-free reagents and equipment.
-
The final formulation should be iso-osmotic and have a physiologically compatible pH if possible, especially for intravenous injections.
-
The final concentration of organic solvents should be minimized to avoid toxicity.
Protocol 1: Preparation of TUDCA in Saline (for Intraperitoneal or Subcutaneous Injection)
This protocol is suitable for studies where a lower concentration of TUDCA is sufficient.
Materials:
-
Tauroursodeoxycholic acid dihydrate
-
Sterile 0.9% saline solution
-
Sterile conical tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm, ensure compatibility with your solution)
-
Sterile syringes and needles
Procedure:
-
Weigh the required amount of TUDCA dihydrate in a sterile conical tube.
-
Add the calculated volume of sterile 0.9% saline to achieve the desired final concentration.
-
Vortex the solution until the TUDCA dihydrate is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution, but the stability of the compound at elevated temperatures should be considered.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile tube or directly into the injection syringe. This step is crucial for removing any potential microbial contamination.
-
Visually inspect the final solution for any particulates. It should be clear and colorless.
-
Use the prepared solution immediately. Do not store for more than 24 hours at 4°C.
Protocol 2: Preparation of TUDCA in a Co-Solvent Vehicle (for Higher Concentrations)
This protocol is adapted for higher doses of TUDCA that require a co-solvent system for solubilization.
Materials:
-
Tauroursodeoxycholic acid dihydrate
-
Dimethyl Sulfoxide (DMSO), sterile
-
PEG300, sterile
-
Tween 80, sterile
-
Sterile 0.9% saline solution
-
Sterile conical tubes
-
Vortex mixer and/or sonicator
-
Sterile syringe filters (0.22 µm, with nylon or other DMSO-compatible membrane)[3][4][5]
-
Sterile syringes and needles
Procedure:
-
Weigh the required amount of TUDCA dihydrate in a sterile conical tube.
-
Add the required volume of DMSO to dissolve the TUDCA completely. Vortex or sonicate briefly if necessary.
-
In a separate sterile tube, prepare the vehicle by mixing the required volumes of PEG300, Tween 80, and saline. For the formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, you would first mix the PEG300, Tween 80, and saline.
-
Slowly add the TUDCA/DMSO solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
The final solution should be clear. If precipitation occurs, the concentration may be too high for this vehicle system.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter (ensure it is compatible with DMSO).
-
Filter the solution into a new sterile tube or directly into the injection syringe.
-
Visually inspect the final solution for any particulates.
-
Use the prepared solution immediately.
In Vivo Administration Dosages
The following table provides a summary of TUDCA dosages used in various preclinical models. The optimal dose will depend on the specific animal model, the route of administration, and the therapeutic indication being investigated.
| Animal Model | Route of Administration | Dosage | Therapeutic Area | Reference |
| Mouse | Intraperitoneal (i.p.) | 500 mg/kg every 3 days | Neuroprotection (Alzheimer's Disease) | [6] |
| Mouse | Oral (in diet) | 0.4% in diet (~400 mg/kg/day) | Neuroprotection (Huntington's Disease) | [6] |
| Rat | Intraperitoneal (i.p.) | 400 mg/kg/day | Renal Injury | [7] |
| Mouse | Oral gavage | 200 mg/kg/day | Spinal Cord Injury | [8] |
| Rat | Intravenous (i.v.) infusion | 1.0, 0.1, and 0.01 µmol/kg/min | Liver Ischemia-Reperfusion Injury | [9] |
| Mouse | Intravitreal injection | 5 mg/mL | Retinal Degeneration | [10] |
| Rat | Intraperitoneal (i.p.) | 200 mg/kg | Anti-inflammatory (Spinal Cord Injury) | [11] |
Mandatory Visualizations
TUDCA Signaling Pathway
The following diagram illustrates the key signaling pathways modulated by TUDCA, leading to its cytoprotective effects. TUDCA is known to inhibit apoptosis by interfering with both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It also alleviates ER stress, a key factor in many diseases.
Caption: TUDCA's multifaceted mechanism of action.
Experimental Workflow for In Vivo TUDCA Administration
The following diagram outlines a typical experimental workflow for preparing and administering TUDCA for an in vivo study.
Caption: Workflow for TUDCA in vivo experiments.
Conclusion
The successful use of Tauroursodeoxycholic acid dihydrate in in vivo research hinges on its correct preparation and administration. By following these detailed protocols and considering the provided data, researchers can prepare stable and effective TUDCA solutions for their specific experimental needs. The visualization of the signaling pathways and experimental workflow further aids in understanding the compound's mechanism of action and in planning robust preclinical studies. Always refer to institutional guidelines for animal care and use when conducting in vivo experiments.
References
- 1. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. mdgsb.com.my [mdgsb.com.my]
- 4. hawachmembrane.com [hawachmembrane.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. researchgate.net [researchgate.net]
- 8. Tauroursodeoxycholic acid alleviates secondary injury in spinal cord injury mice by reducing oxidative stress, apoptosis, and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tauroursodeoxycholic acid protects cholestasis in rat reperfused livers: its roles in hepatic calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Anti-inflammatory effect of Tauroursodeoxycholic acid in RAW 264.7 macrophages, Bone marrow-derived macrophages, BV2 microglial cells, and spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis in Cells Treated with TUDCA Dihydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid that has demonstrated significant cytoprotective effects in a variety of cell and disease models.[1][2] One of its key mechanisms of action is the inhibition of apoptosis, or programmed cell death.[1][2] TUDCA has been shown to interfere with key apoptotic pathways, including those involving endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[1][2][3][4] This makes TUDCA a compound of interest for therapeutic development in diseases where excessive cell death is a contributing factor.
Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis at the single-cell level.[5][6][7] The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[8][9] This assay relies on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane during early apoptosis, which can be detected by the high-affinity binding of fluorescently labeled Annexin V.[9] Propidium iodide, a fluorescent DNA intercalating agent, is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their differentiation.[10]
These application notes provide a detailed protocol for inducing apoptosis in a cell culture model, treating the cells with TUDCA dihydrate to assess its anti-apoptotic effects, and analyzing the extent of apoptosis using Annexin V/PI staining and flow cytometry.
Signaling Pathway of TUDCA in Apoptosis Inhibition
TUDCA is understood to inhibit apoptosis through multiple mechanisms, primarily by alleviating endoplasmic reticulum (ER) stress and stabilizing mitochondrial function.[1][2][4] Under cellular stress conditions, misfolded proteins accumulate in the ER, triggering the Unfolded Protein Response (UPR). Prolonged ER stress leads to the activation of pro-apoptotic pathways. TUDCA acts as a chemical chaperone, helping to correctly fold proteins and reduce the ER stress load.[1] It can inhibit the activation of key ER stress sensors and downstream effectors that lead to apoptosis.[11][12]
Furthermore, TUDCA can modulate the mitochondrial pathway of apoptosis by influencing the Bcl-2 family of proteins.[4] It can prevent the translocation of pro-apoptotic members like Bax to the mitochondria, thereby inhibiting the release of cytochrome c and subsequent activation of caspases, which are the executioners of apoptosis.[1][4]
TUDCA signaling in apoptosis inhibition.
Experimental Protocols
Materials and Reagents
-
Cell Line: Appropriate cell line susceptible to the chosen apoptosis inducer.
-
Cell Culture Medium: As required for the specific cell line.
-
TUDCA Dihydrate: Tauroursodeoxycholic acid dihydrate.
-
Apoptosis Inducer: e.g., Staurosporine, Etoposide, Tunicamycin, or Thapsigargin.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile, cold.
-
Annexin V-FITC/PI Apoptosis Detection Kit: Commercially available kits are recommended. These typically include:
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
10X Binding Buffer (typically contains HEPES, NaCl, and CaCl2)
-
-
Flow Cytometer: Equipped with appropriate lasers and filters for detecting the chosen fluorochromes (e.g., FITC and PI).
-
Flow Cytometry Tubes
-
Microcentrifuge
-
Incubator: 37°C, 5% CO2.
Experimental Workflow
Experimental workflow for apoptosis analysis.
Step-by-Step Protocol
1. Cell Seeding and Culture
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates or T25 flasks) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment and recovery.
2. TUDCA Pre-treatment
-
Prepare a stock solution of TUDCA dihydrate in a suitable solvent (e.g., DMSO or sterile water). Further dilute the stock solution in a complete culture medium to the desired final concentrations. A concentration range of 50-500 µM is often a good starting point, but the optimal concentration may vary depending on the cell type.[13]
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of TUDCA.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve TUDCA).
-
Incubate the cells for a predetermined period (e.g., 2-24 hours) prior to inducing apoptosis.
3. Induction of Apoptosis
-
Following the pre-treatment with TUDCA, add the apoptosis-inducing agent to the culture medium at a pre-determined optimal concentration.
-
Include the following controls:
-
Negative Control: Untreated cells (no TUDCA, no apoptosis inducer).
-
Positive Control: Cells treated with the apoptosis inducer only (no TUDCA).
-
-
Incubate the cells for the time required to induce a measurable level of apoptosis (this will vary depending on the cell line and the inducer).
4. Cell Harvesting
-
For adherent cells:
-
Carefully collect the culture supernatant, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Trypsinize the cells and combine them with the supernatant collected earlier.
-
-
For suspension cells:
-
Collect the cells directly from the culture vessel.
-
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.[14]
-
Discard the supernatant and wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]
5. Annexin V/PI Staining
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[14]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube. The volumes may vary depending on the kit manufacturer's instructions.
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[8][14]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[8][10]
-
Analyze the samples by flow cytometry within one hour.[14][15]
6. Flow Cytometry Analysis
-
Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to set the appropriate voltages and compensation.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 cells).
-
Create a dot plot of FITC (Annexin V) versus PI fluorescence.
-
Establish quadrants to differentiate between the different cell populations:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often considered an artifact of cell handling).
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for easy comparison between different treatment groups.
| Treatment Group | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Control (Untreated) | >95% | <5% | <2% |
| Apoptosis Inducer Alone | Varies | Varies | Varies |
| Inducer + TUDCA (Low Conc.) | Increased | Decreased | Decreased |
| Inducer + TUDCA (High Conc.) | Further Increased | Further Decreased | Further Decreased |
Note: The actual percentages will vary depending on the cell type, apoptosis inducer, and concentrations of TUDCA used.
Expected Results
In a typical experiment, the untreated control cells should show a high percentage of live cells. The cells treated with the apoptosis inducer alone are expected to exhibit a significant increase in the percentage of early and late apoptotic cells. Pre-treatment with TUDCA dihydrate is expected to show a dose-dependent protective effect, resulting in a higher percentage of live cells and a corresponding decrease in the percentage of apoptotic cells compared to the group treated with the apoptosis inducer alone. This would demonstrate the anti-apoptotic efficacy of TUDCA in the tested cell model.
Troubleshooting
-
High background staining: Ensure cells are washed properly and that fresh buffers are used. Titrate the Annexin V and PI concentrations.
-
Low signal: Check the viability of the cells before starting the experiment. Ensure the apoptosis induction protocol is effective.
-
Cell clumping: Handle cells gently and consider using cell-strainer caps on the flow cytometry tubes.
-
Inconsistent results: Maintain consistency in cell density, incubation times, and reagent concentrations.
By following these detailed protocols and application notes, researchers can effectively utilize flow cytometry to investigate the anti-apoptotic properties of TUDCA dihydrate and similar compounds, contributing to the development of novel therapeutics for a range of diseases.
References
- 1. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of tauroursodeoxycholic acid on endoplasmic reticulum stress-induced caspase-12 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. selleckchem.com [selleckchem.com]
- 12. mdpi.com [mdpi.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for Testing TUDCA Dihydrate in a Model of Retinal Degeneration
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive experimental framework for evaluating the therapeutic potential of Tauroursodeoxycholic acid (TUDCA) dihydrate in a preclinical model of retinal degeneration. These guidelines encompass detailed experimental design, methodologies for key assays, and data presentation strategies.
Introduction
Retinal degenerative diseases, such as Retinitis Pigmentosa (RP) and Age-related Macular Degeneration (AMD), are leading causes of irreversible blindness worldwide. A growing body of evidence suggests that cellular stress, including endoplasmic reticulum (ER) stress, oxidative stress, and inflammation, plays a pivotal role in the progressive loss of photoreceptors.[1][2][3] TUDCA, a hydrophilic bile acid, has emerged as a promising neuroprotective agent due to its multifaceted mechanism of action, which includes inhibiting apoptosis, reducing inflammation, and alleviating ER stress.[1][2][4][5]
These application notes provide a detailed experimental design and protocols to test the efficacy of TUDCA dihydrate in a well-established animal model of retinal degeneration.
Mechanism of Action of TUDCA in Retinal Neuroprotection
TUDCA exerts its protective effects through various signaling pathways. It acts as a chemical chaperone to reduce ER stress and the unfolded protein response (UPR).[5][6] Furthermore, it possesses anti-apoptotic properties by interfering with the mitochondrial pathway of cell death.[1][7] TUDCA also exhibits anti-inflammatory and antioxidant effects, further contributing to its neuroprotective capacity in the retina.[8][9]
Caption: TUDCA's neuroprotective signaling pathways.
Experimental Design
A robust experimental design is crucial for obtaining reliable and reproducible data. The following design incorporates a control group, a disease model group, and a TUDCA-treated group.
| Group | Animal Model | Treatment | Number of Animals (n) |
| 1. Wild-Type Control | C57BL/6J | Vehicle (0.15 M NaHCO₃) | 10 |
| 2. Retinal Degeneration Model | rd10 mice | Vehicle (0.15 M NaHCO₃) | 15 |
| 3. TUDCA-Treated | rd10 mice | TUDCA dihydrate (500 mg/kg) | 15 |
Animal Model: The rd10 mouse is a well-characterized model for autosomal recessive retinitis pigmentosa, exhibiting a slower progression of photoreceptor degeneration compared to other models, allowing for a wider therapeutic window.[10][11]
TUDCA Dihydrate Administration: TUDCA dihydrate is dissolved in 0.15 M sodium bicarbonate (NaHCO₃) solution. Injections are administered intraperitoneally every three days, starting from postnatal day 6 (P6) to P38.[10][11]
Caption: Experimental workflow from treatment to analysis.
Experimental Protocols
Electroretinography (ERG)
ERG is a non-invasive technique used to assess the function of the retina in response to a light stimulus.[12][13]
Protocol:
-
Dark-adapt mice overnight (minimum 12 hours) before the experiment.[14][15]
-
Under dim red light, anesthetize the mice (e.g., with a ketamine/xylazine cocktail).
-
Dilate the pupils with a drop of 1% tropicamide.
-
Place a corneal electrode on the eye, a reference electrode subcutaneously on the forehead, and a ground electrode subcutaneously in the tail.
-
For scotopic (rod-driven) responses, present single flashes of increasing light intensity.[12]
-
For photopic (cone-driven) responses, light-adapt the mice for 10 minutes and then present light flashes against a background light to saturate rod responses.[12][14]
-
Record and analyze the a-wave (photoreceptor response) and b-wave (bipolar cell response) amplitudes and implicit times.[12]
Data Presentation:
| Parameter | Wild-Type Control | Retinal Degeneration Model | TUDCA-Treated |
| Scotopic a-wave amplitude (µV) | |||
| Scotopic b-wave amplitude (µV) | |||
| Photopic b-wave amplitude (µV) |
Optical Coherence Tomography (OCT)
OCT is a non-invasive imaging technique that provides high-resolution, cross-sectional images of the retina, allowing for the in vivo measurement of retinal layer thickness.[16][17][18]
Protocol:
-
Anesthetize the mice and dilate their pupils as described for ERG.
-
Position the mouse on the OCT imaging platform.
-
Use a fundus camera to locate the optic nerve head.
-
Acquire circular scans centered on the optic nerve head.
-
Use the OCT software to measure the thickness of the outer nuclear layer (ONL), which contains the photoreceptor cell bodies.[17]
Data Presentation:
| Parameter | Wild-Type Control | Retinal Degeneration Model | TUDCA-Treated |
| Outer Nuclear Layer (ONL) Thickness (µm) | |||
| Total Retinal Thickness (µm) |
Histology and Immunohistochemistry (IHC)
Histological analysis allows for the microscopic examination of retinal structure, while IHC is used to detect the presence and localization of specific proteins within the retinal layers.
Protocol:
-
At the experimental endpoint, euthanize the mice and enucleate the eyes.
-
Fix the eyes in 4% paraformaldehyde (PFA) for 2 hours.
-
Cryoprotect the eyes in a sucrose gradient (10%, 20%, 30%).
-
Embed the eyes in Optimal Cutting Temperature (OCT) compound and freeze.
-
For histology, stain sections with Hematoxylin and Eosin (H&E) to visualize the retinal layers.
-
For IHC, permeabilize the sections and block non-specific binding sites.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-rhodopsin for rods, anti-cone arrestin for cones, anti-GFAP for glial activation).
-
Incubate with fluorescently labeled secondary antibodies.
-
Counterstain with a nuclear marker like DAPI.
-
Mount the sections and visualize them using a fluorescence microscope.
Data Presentation:
| Parameter | Wild-Type Control | Retinal Degeneration Model | TUDCA-Treated |
| ONL Thickness (µm) - H&E | |||
| Number of Cone Photoreceptors | |||
| GFAP Immunoreactivity (Arbitrary Units) |
Western Blotting
Western blotting is used to quantify the expression levels of specific proteins in retinal tissue lysates.[21][22]
Protocol:
-
Dissect the retinas from enucleated eyes and homogenize them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-Caspase-3 for apoptosis, anti-GRP78 for ER stress, anti-NF-κB for inflammation).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Normalize the protein expression to a loading control (e.g., β-actin or GAPDH).
Data Presentation:
| Protein Target | Wild-Type Control | Retinal Degeneration Model | TUDCA-Treated |
| Cleaved Caspase-3 / Total Caspase-3 | |||
| GRP78 / β-actin | |||
| p-NF-κB / Total NF-κB |
TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect apoptotic cells by labeling the fragmented DNA in the nucleus.
Protocol:
-
Prepare retinal cryosections as described for IHC.
-
Follow the instructions of a commercially available TUNEL assay kit.
-
Typically, this involves permeabilizing the sections and then incubating them with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.
-
Counterstain with a nuclear marker like DAPI.
-
Visualize the sections under a fluorescence microscope and count the number of TUNEL-positive cells in the ONL.
Data Presentation:
| Parameter | Wild-Type Control | Retinal Degeneration Model | TUDCA-Treated |
| TUNEL-positive cells / mm² of ONL |
Conclusion
This document provides a comprehensive guide for designing and executing experiments to evaluate the therapeutic efficacy of TUDCA dihydrate in a preclinical model of retinal degeneration. The detailed protocols and data presentation formats are intended to facilitate robust and reproducible research in the field of retinal neuroprotection. The multifaceted approach, combining functional, structural, and molecular analyses, will provide a thorough understanding of TUDCA's potential as a treatment for retinal degenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective Effect of Tauroursodeoxycholic Acid (TUDCA) on In Vitro and In Vivo Models of Retinal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Tauroursodeoxicholic Acid [usher-syndrome.org]
- 4. Molecular Vision: Review: The bile acids urso- and tauroursodeoxycholic acid as neuroprotective therapies in retinal disease [molvis.org]
- 5. Tauroursodeoxycholic Acid Mitigates Inflammation, ER Stress, and Apoptosis in Experimental Endotoxin-Induced Uveitis: In Vivo and In Vitro Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tauroursodeoxycholic Acid Protects Retinal Pigment Epithelial Cells from Oxidative Injury and Endoplasmic Reticulum Stress In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tauroursodeoxycholic Acid (TUDCA) Protects Photoreceptors from Cell Death after Experimental Retinal Detachment | PLOS One [journals.plos.org]
- 8. eyehealthinstitute.com [eyehealthinstitute.com]
- 9. Neuroprotective Effects of Tauroursodeoxicholic Acid [usher-syndrome.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. TUDCA slows retinal degeneration in two different mouse models of retinitis pigmentosa and prevents obesity in Bardet-Biedl syndrome type 1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of Murine Retinal Function by Electroretinography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electroretinogram (ERG) to Evaluate the Retina Using Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electroretinography 3 Protocol - IMPReSS [web.mousephenotype.org]
- 15. article.imrpress.com [article.imrpress.com]
- 16. Spectral Domain Optical Coherence Tomography in Mouse Models of Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo structural assessments of ocular disease in rodent models using optical coherence tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo Structural Assessments of Ocular Disease in Rodent Models using Optical Coherence Tomography [jove.com]
- 19. Preparation of Mouse Retinal Cryo-sections for Immunohistochemistry [jove.com]
- 20. An improved method for preparation of mouse retinal cryosections | European Journal of Histochemistry [ejh.it]
- 21. Western Blotting - Experimentica [experimentica.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunohistochemistry Staining for Caspase-3 in TUDCA Dihydrate-Treated Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection and quantification of cleaved caspase-3, a key marker of apoptosis, in tissues treated with Tauroursodeoxycholic acid (TUDCA) dihydrate. TUDCA is a hydrophilic bile acid known for its cytoprotective and anti-apoptotic properties, making the assessment of its impact on caspase-3 activity crucial in various research and drug development contexts.
Introduction
Tauroursodeoxycholic acid (TUDCA) has demonstrated therapeutic potential in a range of diseases by mitigating cellular stress and inhibiting apoptosis.[1][2] One of its key mechanisms of action is the modulation of apoptotic pathways, often converging on the executioner caspase, caspase-3. Activation of caspase-3 through cleavage is a pivotal step in the apoptotic cascade. Therefore, immunohistochemical staining for cleaved caspase-3 in TUDCA-treated tissues provides a valuable method to visualize and quantify the anti-apoptotic efficacy of this compound in a specific cellular and tissue context.
Data Presentation: Quantitative Analysis of TUDCA's Effect on Caspase-3
The following table summarizes quantitative data from various studies on the effect of TUDCA on caspase-3 expression and activity.
| Model System | Injury/Disease Model | TUDCA Dihydrate Treatment | Analytical Method | Key Findings | Reference(s) |
| Rat Brain | Intracerebral Hemorrhage (ICH) | 100 mg/kg and 200 mg/kg, i.p. | Caspase-3 Activity Assay | TUDCA reduced caspase-3 activity by 45-60%. | |
| Rat Spinal Cord | Acute Spinal Cord Injury | Not specified | Western Blot for Cleaved Caspase-3 | TUDCA inhibited the expression of cleaved caspase-3. | [3] |
| Mouse Liver | Chronic Intermittent Hypoxia | 500 mg/kg/day, i.p. for 8 weeks | Western Blot for Cleaved Caspase-3 | TUDCA treatment significantly attenuated the increase in cleaved caspase-3 expression. | |
| Primary Cortical Neurons | Amyloid-β peptide-induced toxicity | 100 µM | Caspase-3 Activity Assay | TUDCA significantly inhibited amyloid-β-induced caspase-3 activation. | [2] |
| Human Liver Cell Line (Huh7) | Thapsigargin-induced ER Stress | Not specified | Caspase-3 and -7 Activation Assay | TUDCA inhibited the activation of effector caspases-3 and -7. |
Signaling Pathways
TUDCA exerts its anti-apoptotic effects by modulating multiple signaling pathways that ultimately converge on the inhibition of caspase-3 activation. The diagram below illustrates the key mechanisms involved.
References
- 1. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of tauroursodeoxycholic acid-mediated neuronal protection after acute spinal cord injury through AKT signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Gene Expression Dynamics: Real-time PCR Analysis Following TUDCA Dihydrate Treatment
Application Note
Abstract
Tauroursodeoxycholic acid (TUDCA) dihydrate is a hydrophilic bile acid with well-documented cytoprotective properties, including the attenuation of endoplasmic reticulum (ER) stress, inhibition of apoptosis, and modulation of inflammatory responses.[1][2] Understanding the molecular mechanisms underlying these effects is crucial for its therapeutic application. This document provides detailed protocols for the analysis of gene expression changes in response to TUDCA dihydrate treatment using real-time polymerase chain reaction (RT-PCR). We present methodologies for cell culture and TUDCA treatment, RNA extraction, reverse transcription, and quantitative PCR (qPCR) analysis of key genes involved in ER stress, apoptosis, and inflammation. Furthermore, we provide a framework for data analysis and visualization of the affected signaling pathways.
Introduction
Tauroursodeoxycholic acid (TUDCA) is the taurine conjugate of ursodeoxycholic acid (UDCA) and has demonstrated therapeutic potential in a variety of disease models.[1][2] Its primary mechanism of action is attributed to its role as a chemical chaperone, alleviating ER stress and stabilizing the unfolded protein response (UPR).[2] Dysregulation of the UPR is implicated in numerous pathologies, making TUDCA a compound of significant interest for researchers, scientists, and drug development professionals. Real-time PCR is a highly sensitive and specific technique for quantifying gene expression, providing valuable insights into the cellular response to TUDCA treatment. This application note serves as a comprehensive guide for utilizing RT-PCR to investigate TUDCA-mediated gene expression changes.
Data Presentation: TUDCA-Induced Gene Expression Changes
The following tables summarize quantitative data on the modulation of gene expression by TUDCA in various experimental models. The data is presented as fold change relative to control conditions.
Table 1: Effect of TUDCA on Endoplasmic Reticulum (ER) Stress-Related Gene Expression
| Gene | Model System | TUDCA Concentration | Fold Change vs. Control | Reference |
| Ire1 | Bovine Fibroblasts (serum-starved) | 100 µM | Decreased | [3][4] |
| Bip (Grp78) | Bovine Fibroblasts (serum-starved) | 100 µM | Decreased | [3][4] |
| Chop | Bovine Fibroblasts (serum-starved) | 100 µM | Decreased | [3][4] |
| Grp78 | Mouse Liver (DEN-treated) | N/A (in drinking water) | Decreased | [5] |
| Chop | Mouse Liver (DEN-treated) | N/A (in drinking water) | Decreased | [5] |
Table 2: Effect of TUDCA on Apoptosis-Related Gene Expression
| Gene | Model System | TUDCA Concentration | Fold Change vs. Control | Reference |
| Bax | Rat Dorsal Root Ganglion Neurons (Tunicamycin-induced) | 250 µM | Decreased | [6] |
| Bcl-2 | Rat Dorsal Root Ganglion Neurons (Tunicamycin-induced) | 250 µM | Increased | [6] |
| Caspase-3 | Rat Dorsal Root Ganglion Neurons (Tunicamycin-induced) | 250 µM | Decreased Activity | [6] |
| Bax | Neonatal Rat Cardiomyocytes (H₂O₂-induced) | 0.2 mM | Decreased Ratio (Bax/Bcl2) | [7] |
| Bcl-2 | Neonatal Rat Cardiomyocytes (H₂O₂-induced) | 0.2 mM | Increased Ratio (Bax/Bcl2) | [7] |
Table 3: Effect of TUDCA on Inflammation-Related Gene Expression
| Gene | Model System | TUDCA Concentration | Fold Change vs. Control | Reference |
| TNF-α | Mouse Hypothalamus (LPS-induced) | N/A (i.p. injection) | Decreased | [8] |
| IL-1β | Mouse Hypothalamus (LPS-induced) | N/A (i.p. injection) | Decreased | [8] |
| iNOS | RAW 264.7 Macrophages (LPS-stimulated) | 500 µM | Decreased | |
| IL-6 | Mouse Spinal Cord (SCI model) | High Dose | Decreased | |
| CCL-2 | Mouse Spinal Cord (SCI model) | High Dose | Decreased |
Experimental Protocols
Protocol 1: Cell Culture and TUDCA Dihydrate Treatment
This protocol outlines the general procedure for treating cultured cells with TUDCA dihydrate. Specific cell types and seeding densities should be optimized for your experimental system.
Materials:
-
Cell line of interest (e.g., HepG2, SH-SY5Y, RAW 264.7)
-
Complete cell culture medium
-
TUDCA dihydrate (powder)
-
Sterile, deionized water or DMSO for dissolving TUDCA
-
Sterile cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
TUDCA Stock Solution Preparation: Prepare a stock solution of TUDCA dihydrate. For example, dissolve TUDCA in sterile water to a concentration of 100 mM. Sterilize the solution by passing it through a 0.22 µm filter. Store aliquots at -20°C.
-
Treatment:
-
For experiments investigating the protective effects of TUDCA, pre-treat cells with the desired concentration of TUDCA (e.g., 100 µM, 250 µM, 500 µM) for a specified period (e.g., 2-24 hours) before inducing stress (e.g., with tunicamycin, thapsigargin, or LPS).
-
For experiments examining the direct effects of TUDCA, replace the culture medium with fresh medium containing the desired final concentration of TUDCA.
-
Include a vehicle control group (cells treated with the same volume of the solvent used to dissolve TUDCA).
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 6, 12, 24, or 48 hours).
-
Cell Harvesting: After incubation, harvest the cells for RNA extraction.
Protocol 2: RNA Extraction and Reverse Transcription
This protocol describes the extraction of total RNA from cultured cells and its conversion to complementary DNA (cDNA).
Materials:
-
TRIzol reagent or other RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (in DEPC-treated water)
-
Nuclease-free water
-
Reverse Transcription Kit (containing reverse transcriptase, dNTPs, random primers or oligo(dT) primers, and reaction buffer)
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
RNA Extraction:
-
Lyse the harvested cells using TRIzol reagent (or follow the protocol of your chosen RNA extraction kit).
-
Perform phase separation using chloroform and precipitate the RNA from the aqueous phase with isopropanol.
-
Wash the RNA pellet with 75% ethanol and resuspend it in nuclease-free water.
-
-
RNA Quantification and Quality Control:
-
Measure the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on an agarose gel.
-
-
Reverse Transcription:
-
In a nuclease-free tube, combine a defined amount of total RNA (e.g., 1 µg) with random primers or oligo(dT) primers and nuclease-free water.
-
Incubate according to the reverse transcription kit's instructions to denature the RNA and anneal the primers.
-
Prepare a master mix containing reverse transcriptase, dNTPs, and reaction buffer.
-
Add the master mix to the RNA/primer mixture and incubate as recommended by the manufacturer (e.g., 25°C for 10 min, 42°C for 50 min, followed by heat inactivation at 70°C for 15 min).
-
The resulting cDNA can be stored at -20°C.
-
Protocol 3: Real-time PCR (qPCR)
This protocol details the setup of a qPCR reaction to quantify the expression of target genes.
Materials:
-
cDNA template (from Protocol 2)
-
Gene-specific forward and reverse primers
-
SYBR Green PCR Master Mix or TaqMan probes and master mix
-
Nuclease-free water
-
Real-time PCR instrument
-
Optical PCR plates and seals
Procedure:
-
Primer Design and Validation: Design primers specific to your target genes and a reference (housekeeping) gene (e.g., GAPDH, β-actin). Primers should amplify a product of 80-200 bp. Validate primer efficiency and specificity.
-
qPCR Reaction Setup:
-
Prepare a reaction mixture for each gene containing SYBR Green Master Mix, forward and reverse primers, and nuclease-free water.
-
Aliquot the master mix into optical PCR plate wells.
-
Add the cDNA template to the respective wells. Include no-template controls (NTCs) for each primer set.
-
Run each sample in duplicate or triplicate.
-
-
qPCR Cycling Conditions:
-
A typical qPCR program consists of an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (e.g., 95°C for 15 sec) and a combined annealing/extension step (e.g., 60°C for 1 min).[9]
-
Include a melt curve analysis at the end of the run when using SYBR Green to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method, where ΔΔCt = ΔCttreated - ΔCtcontrol.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways affected by TUDCA and a general experimental workflow for gene expression analysis.
Caption: TUDCA's multifaceted mechanism of action.
Caption: Workflow for RT-PCR gene expression analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. gene-quantification.de [gene-quantification.de]
- 3. Changes in Hepatic Gene Expression upon Oral Administration of Taurine-Conjugated Ursodeoxycholic Acid in ob/ob Mice | PLOS One [journals.plos.org]
- 4. Tauroursodeoxycholic acid (TUDCA) alleviates endoplasmic reticulum stress of nuclear donor cells under serum starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Tauroursodeoxycholic Acid Alleviates H2O2-Induced Oxidative Stress and Apoptosis via Suppressing Endoplasmic Reticulum Stress in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. elearning.unite.it [elearning.unite.it]
In Vitro Assay for Measuring the Chaperone Activity of Tauroursodeoxycholic Acid Dihydrate
Application Note
Introduction
Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid that has demonstrated cytoprotective and anti-apoptotic effects in various cell and animal models of disease.[1][2] One of its key mechanisms of action is attributed to its function as a chemical chaperone, assisting in the proper folding of proteins and preventing the aggregation of misfolded proteins, a hallmark of many diseases.[1][3] This application note provides detailed protocols for in vitro assays to quantify the chaperone activity of TUDCA dihydrate by measuring its ability to inhibit stress-induced protein aggregation.
Target Audience
These protocols are designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of TUDCA and other chemical chaperones.
Key Experiments and Methodologies
The chaperone activity of TUDCA can be effectively measured by its ability to prevent the aggregation of a model protein, such as Bovine Serum Albumin (BSA), under denaturing conditions. Two primary methods for inducing protein aggregation in vitro are the application of heat stress and chemical denaturation using a reducing agent like dithiothreitol (DTT). The extent of protein aggregation can be quantified using turbidimetry and fluorescence spectroscopy.
Heat-Induced Protein Aggregation Assay
This assay measures the ability of TUDCA to prevent the aggregation of BSA when subjected to thermal stress. Protein aggregation leads to an increase in the turbidity of the solution, which can be measured spectrophotometrically.
DTT-Induced Protein Aggregation Assay
This assay utilizes the chemical denaturant DTT to induce protein aggregation by reducing disulfide bonds, leading to protein unfolding and subsequent aggregation. The inhibitory effect of TUDCA on this process is quantified by measuring the turbidity of the solution.
8-Anilino-1-naphthalenesulfonic acid (ANS) Fluorescence Assay
ANS is a fluorescent probe that binds to exposed hydrophobic regions of proteins. In its unbound state in an aqueous environment, ANS fluorescence is weak. However, upon binding to hydrophobic pockets, which become exposed as proteins unfold and aggregate, its fluorescence quantum yield increases significantly, accompanied by a blue shift in its emission maximum.[4] This assay, therefore, measures the extent of protein unfolding and aggregation by quantifying the change in ANS fluorescence.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effect of TUDCA on protein aggregation from the described assays.
Table 1: Inhibition of Heat-Induced BSA Aggregation by TUDCA
| TUDCA Concentration (mM) | BSA Concentration (% w/v) | Temperature (°C) | Incubation Time (min) | % Inhibition of Aggregation (relative to control) |
| 5 | 0.2 | 75 | 60 | 45% |
| 10 | 0.2 | 75 | 60 | 78% |
Table 2: Inhibition of DTT-Induced BSA Aggregation by TUDCA
| TUDCA Concentration (mM) | BSA Concentration (% w/v) | DTT Concentration (mM) | Temperature (°C) | Incubation Time (min) | % Inhibition of Aggregation (relative to control) |
| 5 | 0.2 | 5 | 37 | 90 | 35% |
| 10 | 0.2 | 5 | 37 | 90 | 65% |
Table 3: Effect of TUDCA on ANS Fluorescence in Heat-Stressed BSA
| TUDCA Concentration (mM) | BSA Concentration (mg/mL) | ANS Concentration (µM) | Temperature (°C) | Relative Fluorescence Units (RFU) |
| 0 (No Heat) | 0.1 | 50 | 25 | 150 |
| 0 (Heat) | 0.1 | 50 | 75 | 850 |
| 10 (Heat) | 0.1 | 50 | 75 | 250 |
Experimental Protocols
Protocol 1: Heat-Induced Protein Aggregation Assay
Materials:
-
Bovine Serum Albumin (BSA)
-
Tauroursodeoxycholic acid (TUDCA) dihydrate
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Spectrophotometer capable of measuring absorbance at 492 nm
-
Thermostatically controlled water bath or heat block
-
Microcentrifuge tubes
Procedure:
-
Prepare a 0.2% (w/v) solution of BSA in PBS.
-
Prepare stock solutions of TUDCA in PBS at various concentrations (e.g., 5 mM and 10 mM).
-
In separate microcentrifuge tubes, prepare the following reaction mixtures:
-
Control: 500 µL of 0.2% BSA solution.
-
TUDCA Samples: 250 µL of 0.2% BSA solution + 250 µL of TUDCA stock solution (to achieve final concentrations of 2.5 mM and 5 mM TUDCA).
-
-
Incubate the tubes at 75°C for 60 minutes to induce aggregation.
-
After incubation, cool the tubes to room temperature.
-
Measure the turbidity of each solution by reading the absorbance at 492 nm using a spectrophotometer. Use PBS as a blank.
-
Calculate the percentage inhibition of aggregation using the following formula: % Inhibition = [1 - (Absorbance of TUDCA sample / Absorbance of control)] x 100
Protocol 2: DTT-Induced Protein Aggregation Assay
Materials:
-
Bovine Serum Albumin (BSA)
-
Tauroursodeoxycholic acid (TUDCA) dihydrate
-
Dithiothreitol (DTT)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Spectrophotometer
-
Incubator at 37°C
Procedure:
-
Prepare a 0.2% (w/v) solution of BSA in PBS.
-
Prepare stock solutions of TUDCA in PBS.
-
Prepare a fresh stock solution of DTT (e.g., 10 mM) in PBS.
-
Set up the reaction mixtures in microcentrifuge tubes:
-
Control: 450 µL of 0.2% BSA solution + 50 µL of 10 mM DTT solution (final DTT concentration: 1 mM).
-
TUDCA Samples: 225 µL of 0.2% BSA solution + 225 µL of TUDCA stock solution + 50 µL of 10 mM DTT solution.
-
-
Incubate the tubes at 37°C for 90 minutes.
-
Measure the turbidity by reading the absorbance at 492 nm.
-
Calculate the percentage inhibition of aggregation as described in Protocol 1.
Protocol 3: ANS Fluorescence Assay
Materials:
-
Bovine Serum Albumin (BSA)
-
Tauroursodeoxycholic acid (TUDCA) dihydrate
-
8-Anilino-1-naphthalenesulfonic acid (ANS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a 0.2 mg/mL solution of BSA in PBS.
-
Prepare a 10 mM stock solution of TUDCA in PBS.
-
Prepare a 1 mM stock solution of ANS in PBS.
-
Prepare the following samples in microcentrifuge tubes:
-
Native BSA: 900 µL of 0.2 mg/mL BSA solution.
-
Heat-Stressed BSA (Control): 900 µL of 0.2 mg/mL BSA solution.
-
Heat-Stressed BSA with TUDCA: 800 µL of 0.2 mg/mL BSA solution + 100 µL of 10 mM TUDCA stock solution (final TUDCA concentration: 1 mM).
-
-
Incubate the "Heat-Stressed" tubes at 75°C for 30 minutes. The "Native BSA" tube remains at room temperature.
-
Cool the heated tubes to room temperature.
-
To each tube, add 10 µL of 1 mM ANS stock solution (final ANS concentration: 10 µM).
-
Incubate all tubes in the dark for 15 minutes at room temperature.
-
Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 380-390 nm and an emission wavelength range of 400-600 nm.[5] The peak emission is typically around 470 nm.[3]
-
Compare the fluorescence intensity of the TUDCA-treated sample to the heat-stressed control to determine the extent of inhibition of hydrophobic exposure.
Visualizations
Caption: Experimental workflow for TUDCA chaperone activity assays.
Caption: TUDCA's role in the Unfolded Protein Response pathway.
References
Troubleshooting & Optimization
Optimizing TUDCA dihydrate concentration for maximum neuroprotection in vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing TUDCA dihydrate in in vitro neuroprotection studies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for TUDCA dihydrate in in vitro neuroprotection experiments?
The optimal concentration of TUDCA dihydrate can vary significantly depending on the neuronal cell type, the nature of the insult (e.g., oxidative stress, excitotoxicity), and the specific endpoint being measured. However, a general starting point for dose-response experiments is between 10 µM and 500 µM. It is crucial to perform a dose-response curve to determine the most effective concentration for your specific experimental model.
Q2: I am not observing any neuroprotective effect with TUDCA. What are the possible reasons?
Several factors could contribute to a lack of observed neuroprotection:
-
Suboptimal Concentration: The concentration of TUDCA may be too low or too high, potentially leading to no effect or even toxicity. We recommend performing a thorough dose-response study.
-
Inappropriate Timing of Treatment: The timing of TUDCA application relative to the insult is critical. Consider pre-treatment, co-treatment, and post-treatment protocols.
-
Cell Model Specificity: The neuroprotective effects of TUDCA can be cell-type specific. The chosen cell line or primary neuron culture may not be responsive to TUDCA's mechanism of action.
-
Nature of the Insult: TUDCA may not be effective against the specific neurotoxic insult used in your experiment. Its primary mechanisms involve ER stress reduction and anti-apoptotic effects.
-
Reagent Quality: Ensure the TUDCA dihydrate is of high purity and has been stored correctly to prevent degradation.
Q3: Can TUDCA dihydrate be toxic to my neuronal cells at high concentrations?
Yes, like any compound, TUDCA can exhibit toxicity at high concentrations. Cytotoxicity is cell-type dependent but has been reported at concentrations above 1 mM in some in vitro models. It is essential to include a "TUDCA only" control group at various concentrations to assess its baseline toxicity in your specific cell model.
Troubleshooting Guide
Issue 1: High Variability in Experimental Replicates
High variability between replicates can obscure the true effect of TUDCA.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell number distribution.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates.
-
Solution: Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill these wells with sterile PBS or media.
-
-
Possible Cause 3: Inconsistent TUDCA or Toxin Application.
-
Solution: Ensure thorough but gentle mixing after adding TUDCA or the neurotoxic agent to each well.
-
Issue 2: Unexpected Cell Death in Control Groups
Unanticipated cell death in control wells can confound the interpretation of results.
-
Possible Cause 1: Solvent Toxicity.
-
Solution: If dissolving TUDCA in a solvent like DMSO, ensure the final solvent concentration is consistent across all wells (including vehicle controls) and is below the toxic threshold for your cells (typically <0.1%).
-
-
Possible Cause 2: Media or Serum Issues.
-
Solution: Use fresh, pre-warmed media and high-quality serum. Test different batches of serum for potential toxicity.
-
Quantitative Data Summary
| Parameter | Concentration Range | Typical Cell Models | Common Insults | Key Findings |
| Effective Neuroprotective Concentration | 50 µM - 500 µM | SH-SY5Y, PC12, Primary Cortical Neurons | 6-OHDA, MPP+, Rotenone, Glutamate | Significant reduction in apoptosis and ROS production. |
| Potential Cytotoxicity | > 1 mM | Varies by cell type | N/A | Increased cell death observed in some models. |
| ER Stress Inhibition | 100 µM - 1 mM | Hippocampal Neurons | Tunicamycin, Thapsigargin | Attenuation of CHOP and BiP expression. |
Experimental Protocols
Protocol 1: Determining Optimal TUDCA Concentration using MTT Assay
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
TUDCA Treatment: Prepare serial dilutions of TUDCA dihydrate (e.g., 10, 50, 100, 250, 500, 1000 µM) in culture medium.
-
Experimental Groups:
-
Control (vehicle only)
-
Insult only (e.g., 100 µM 6-OHDA for 24 hours)
-
TUDCA pre-treatment (pre-incubate with different TUDCA concentrations for 2 hours, then add insult)
-
-
Incubation: Incubate for the desired duration (e.g., 24 hours).
-
MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: Experimental workflow for assessing TUDCA neuroprotection.
Caption: TUDCA's anti-apoptotic signaling pathway.
Troubleshooting TUDCA dihydrate solubility issues in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting solubility issues with Tauroursodeoxycholic acid (TUDCA) dihydrate in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of TUDCA dihydrate in common solvents and buffers?
A: The solubility of TUDCA can vary significantly based on whether it is the free acid or a salt form (e.g., sodium salt hydrate) and the solvent used. The sodium salt hydrate form is generally more water-soluble.[1][2] Below is a summary of reported solubility data.
Data Presentation: Solubility Profile of TUDCA Forms
| Compound Form | Solvent/Buffer | Reported Solubility |
| TUDCA Dihydrate | Water | 12.5 mg/mL (25.02 mM)[3] |
| DMSO | 60 - 83.33 mg/mL[3][4] | |
| TUDCA (Sodium Salt Hydrate) | PBS (pH 7.2) | ~1 mg/mL[1][5] |
| DMSO | ~20 mg/mL[1][5] | |
| Dimethylformamide (DMF) | ~25 mg/mL[1][5] | |
| Ethanol | ~1 mg/mL[1][5] | |
| TUDCA (Free Acid) | DMSO | ~10 mg/mL[6] |
| Dimethylformamide (DMF) | ~10 mg/mL[6] | |
| Ethanol | ~1 mg/mL[6] | |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL[6] |
Q2: My TUDCA dihydrate is not dissolving in my aqueous buffer. What are the common causes?
A: Several factors can contribute to poor solubility:
-
Incorrect Form: You may be using the free acid form of TUDCA, which is only sparingly soluble in aqueous buffers, instead of the more soluble sodium salt hydrate form.[6]
-
Supersaturation: The concentration you are trying to achieve may exceed the maximum solubility in that specific buffer and at that temperature.
-
pH of the Buffer: The solubility of bile acids can be pH-dependent.[7]
-
Insufficient Dissolution Time/Energy: The compound may require more time, vortexing, or sonication to fully dissolve.[4]
-
Temperature: Solubility experiments are typically conducted at 37 ± 1 °C.[8][9] Room temperature may not be sufficient.
Q3: What is the best way to prepare a TUDCA dihydrate solution for my experiment?
A: The best method depends on the required concentration and the specific form of TUDCA you have.
-
For High Concentrations: The recommended method is to first dissolve TUDCA in an organic solvent like DMSO to create a high-concentration stock solution.[6] This stock can then be serially diluted into your aqueous buffer or cell culture medium to the final working concentration.[1][6] This ensures the final concentration of the organic solvent is minimal to avoid physiological effects.[1]
-
For Lower Concentrations (using Sodium Salt Hydrate): Organic solvent-free solutions can be prepared by dissolving the TUDCA sodium salt hydrate directly into the aqueous buffer.[1]
Q4: Can I store my TUDCA dihydrate solution? For how long?
A: It is strongly recommended to prepare aqueous solutions of TUDCA fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[1][6] Stock solutions in anhydrous DMSO can be stored at -20°C or -80°C for longer periods, but consult the manufacturer's data sheet for specific stability information.
Q5: I see precipitation after diluting my DMSO stock solution into a buffer. How can I prevent this?
A: This is a common issue known as "crashing out," which occurs when the compound's solubility limit is exceeded in the final aqueous buffer. To prevent this:
-
Lower the Final Concentration: The most straightforward solution is to aim for a lower final working concentration.
-
Increase the Co-solvent Percentage: While keeping the organic solvent concentration low is ideal, sometimes a slightly higher percentage (e.g., up to 5% DMSO) is necessary to maintain solubility.[10] However, you must run a vehicle control in your experiment to ensure the solvent itself is not causing an effect.
-
Use Sonication: Sonicating the solution during or after dilution can help break up aggregates and improve dissolution.[4]
-
Check Buffer Compatibility: Ensure there are no components in your buffer that could react with TUDCA or promote its precipitation. Bile salts have been known to interact with ions like calcium.[11]
Q6: Does the pH of the buffer matter for TUDCA dihydrate solubility?
A: Yes, the pH of the aqueous medium can influence the solubility of bile acids.[7] For biopharmaceutical classification, solubility is typically tested over a pH range of 1.2 to 6.8.[9] If you are experiencing issues, it is important to verify the pH of your buffer after adding TUDCA, as the compound itself could alter it.[8]
Troubleshooting Guide
Use the following flowchart to diagnose and resolve common TUDCA dihydrate solubility challenges.
Caption: Troubleshooting flowchart for TUDCA dihydrate solubility issues.
Experimental Protocols
Protocol 1: Preparation of a TUDCA Stock Solution in DMSO
This protocol is suitable for the free acid or salt form of TUDCA, especially when high final concentrations are needed.
-
Weigh the desired amount of TUDCA dihydrate crystalline solid in a sterile conical tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 20-80 mg/mL).[3][5]
-
For maximum stability, the solvent should be purged with an inert gas like argon or nitrogen before use.[1][6]
-
Vortex the solution vigorously. If solids persist, use a bath sonicator, which can accelerate dissolution.[4]
-
Once fully dissolved, the stock solution can be aliquoted and stored at -20°C or -80°C. Check the manufacturer's data sheet for long-term stability information.
Protocol 2: Kinetic Aqueous Solubility Assessment Workflow
This protocol provides a general workflow for determining the kinetic solubility of TUDCA in a specific buffer, adapted from high-throughput screening methods.[10][12]
Caption: Experimental workflow for determining kinetic aqueous solubility.
Steps:
-
Prepare Stock: Prepare a concentrated stock solution of TUDCA in 100% DMSO (e.g., 10 mM).
-
Dilution: In a 96-well plate, add a small aliquot of the DMSO stock to your aqueous buffer of choice (e.g., PBS, pH 7.2). A typical ratio is 10 µL of stock to 190 µL of buffer, resulting in a 5% DMSO co-solvent solution.[10]
-
Equilibration: Cover the plate and shake at room temperature for approximately 1.5 to 2 hours to allow the solution to reach kinetic equilibrium.[10]
-
Separation: Use a filter plate designed for solubility assays or centrifugation to separate any undissolved precipitate from the soluble fraction.[10]
-
Quantification: Analyze the concentration of TUDCA in the clear filtrate or supernatant using a suitable analytical method like UV/Vis spectroscopy, HPLC, or LC/MS.[10] Compare this to a standard curve to determine the solubility limit.
TUDCA's Mechanism of Action: ER Stress Mitigation
TUDCA is widely recognized as a chemical chaperone that can alleviate endoplasmic reticulum (ER) stress.[13] ER stress occurs when unfolded or misfolded proteins accumulate, triggering the Unfolded Protein Response (UPR).[14] While initially a pro-survival response, prolonged or severe ER stress leads to apoptosis (programmed cell death).[14] TUDCA helps restore protein folding capacity, thereby reducing the load of misfolded proteins, stabilizing the UPR, and inhibiting the downstream apoptotic cascade.[13][14]
Caption: TUDCA's role in mitigating ER stress and inhibiting apoptosis.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. usbio.net [usbio.net]
- 4. Tauroursodeoxycholate dihydrate | TUDCA | Taurolite | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. who.int [who.int]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. doaj.org [doaj.org]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Unexpected Uses of Urso- and Tauroursodeoxycholic Acid in the Treatment of Non-liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Preventing TUDCA dihydrate precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of Tauroursodeoxycholic acid (TUDCA) dihydrate in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is TUDCA dihydrate and why is it used in cell culture?
Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid that functions as a chemical chaperone, aiding in protein folding and reducing endoplasmic reticulum (ER) stress.[1][2] In cell culture, it is widely used to protect cells from apoptosis (programmed cell death) and inflammation, making it a valuable tool for studying various cellular processes and diseases.[3][4]
Q2: What causes TUDCA dihydrate to precipitate in cell culture media?
TUDCA dihydrate precipitation in cell culture media can be attributed to several factors:
-
pH: TUDCA's solubility is pH-dependent. While it is more soluble at a neutral to alkaline pH, acidic conditions can reduce its solubility and lead to precipitation.
-
High Concentrations: Exceeding the solubility limit of TUDCA in the final culture medium can cause it to precipitate out of the solution.
-
Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and other components. TUDCA can potentially interact with certain ions, particularly divalent cations like calcium (Ca²⁺), which are present in media like DMEM. This can lead to the formation of insoluble salts.
-
Improper Dissolution: If the initial stock solution is not properly prepared or if it is added to the culture medium too quickly without adequate mixing, localized high concentrations can lead to precipitation.
-
Temperature: While less common, significant temperature fluctuations can affect the solubility of various components in the media, potentially contributing to precipitation.
Q3: What is the recommended solvent for preparing a TUDCA dihydrate stock solution?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a concentrated stock solution of TUDCA dihydrate due to its high solubility in this solvent.[5] For aqueous solutions, sterile water or phosphate-buffered saline (PBS) can be used, but the solubility will be significantly lower.[6]
Q4: What is the recommended storage procedure for TUDCA dihydrate powder and stock solutions?
-
Powder: TUDCA dihydrate powder should be stored at -20°C for long-term stability.
-
Stock Solutions: Aliquot TUDCA dihydrate stock solutions (in DMSO) into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. When stored properly, DMSO stock solutions are stable for extended periods. Aqueous stock solutions are not recommended for long-term storage and should ideally be prepared fresh before use. If storage is necessary, they should be kept at 4°C for no longer than 24 hours.[6]
Troubleshooting Guide: Preventing TUDCA Dihydrate Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent TUDCA dihydrate precipitation in your cell culture experiments.
| Problem | Potential Cause | Solution |
| Precipitate forms immediately upon adding TUDCA stock solution to the media. | 1. High final concentration of TUDCA. 2. Localized high concentration due to improper mixing. 3. High percentage of DMSO in the final culture volume. | 1. Lower the final concentration of TUDCA. Perform a dose-response experiment to determine the optimal non-precipitating concentration for your cell line.2. Add the TUDCA stock solution dropwise to the media while gently vortexing or swirling. This ensures rapid and even dispersion.3. Ensure the final DMSO concentration in the culture medium does not exceed 0.5%. Higher concentrations can be toxic to cells and may also affect the solubility of other media components. |
| Precipitate forms over time during incubation (e.g., 24-48 hours). | 1. Interaction with media components, particularly calcium ions. 2. pH shift in the culture medium. 3. Presence of serum. | 1. Consider using a calcium-free or low-calcium medium if compatible with your cell line. Alternatively, prepare the TUDCA-containing medium without calcium initially, and add the calcium supplement just before use.2. Ensure the medium is properly buffered. Use a medium with a stable buffering system like HEPES, especially if your incubator's CO₂ control is not precise.3. Prepare the TUDCA-containing medium without serum first, and then add the required percentage of serum. Some proteins in serum can interact with TUDCA. |
| Cloudiness or fine precipitate observed in the TUDCA stock solution. | 1. Incomplete dissolution. 2. Contamination. | 1. Ensure the TUDCA dihydrate is completely dissolved in the solvent. Gentle warming (to no more than 37°C) and vortexing can aid dissolution in DMSO.2. Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for DMSO). |
Data Presentation
Table 1: Solubility of TUDCA Dihydrate in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~100 mg/mL | [4] |
| Ethanol | ~20 mg/mL (with warming) | [5] |
| Water | Sparingly soluble | [7] |
| PBS (pH 7.2) | ~1 mg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of a TUDCA Dihydrate Stock Solution in DMSO
Materials:
-
Tauroursodeoxycholic acid (TUDCA) dihydrate powder
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Sterile 0.22 µm PTFE syringe filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of TUDCA dihydrate powder.
-
Transfer the powder to a sterile conical tube.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Vortex the tube until the TUDCA dihydrate is completely dissolved. Gentle warming to 37°C may be applied to aid dissolution.
-
(Optional but recommended) Filter-sterilize the stock solution using a 0.22 µm PTFE syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of TUDCA-Containing Cell Culture Medium
Materials:
-
Prepared TUDCA dihydrate stock solution (from Protocol 1)
-
Pre-warmed cell culture medium (e.g., DMEM)
-
Pre-warmed fetal bovine serum (FBS), if required
-
Sterile serological pipettes
-
Vortex mixer
Procedure:
-
Pre-warm the required volume of cell culture medium and FBS to 37°C.
-
In a sterile tube, add the appropriate volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the required volume of the TUDCA stock solution dropwise to achieve the desired final concentration.
-
Continue to mix for a few seconds to ensure homogeneity.
-
If your experiment requires serum, add the appropriate volume of pre-warmed FBS to the TUDCA-containing medium.
-
Mix gently by inverting the tube or swirling.
-
The TUDCA-containing medium is now ready for use.
Visualizations
Signaling Pathways
TUDCA is known to modulate several key signaling pathways involved in cell survival, inflammation, and ER stress.
Caption: TUDCA's protective effects via modulation of PI3K/Akt and ER stress pathways.
Experimental Workflow
A logical workflow for preparing and using TUDCA in cell culture to minimize precipitation.
Caption: Recommended workflow for preparing and using TUDCA to avoid precipitation.
Logical Relationships
A diagram illustrating the key factors influencing TUDCA dihydrate precipitation in cell culture media.
Caption: Key factors contributing to TUDCA precipitation and their respective solutions.
References
- 1. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tauroursodeoxycholic acid prevents stress induced aggregation of proteins in vitro and promotes PERK activation in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Optimizing treatment of tauroursodeoxycholic acid to improve embryonic development after in vitro maturation of cumulus-free oocytes in mice - PMC [pmc.ncbi.nlm.nih.gov]
Determining the optimal dosing frequency of TUDCA dihydrate in animal studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and executing animal studies involving Tauroursodeoxycholic acid (TUDCA) dihydrate. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address common challenges and ensure the successful implementation of your research.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dosing frequency for TUDCA dihydrate in rodent models?
A1: The optimal dosing frequency of TUDCA dihydrate in animal studies is model-dependent and depends on the specific pathology being investigated. There is no single "optimal" frequency. Daily administration is common for acute conditions, while for chronic models, frequencies ranging from daily to twice weekly have been used effectively. For example, in a model of retinitis pigmentosa, daily subcutaneous injections were used, whereas in another study on the same condition, injections were administered every three days.[1] In a model of colitis, daily oral gavage was effective.[2] It is crucial to consult the literature for your specific research area to determine an appropriate starting point.
Q2: What is the recommended vehicle for dissolving TUDCA dihydrate for in vivo administration?
A2: A common and effective vehicle for TUDCA dihydrate is a sodium bicarbonate (NaHCO₃) solution. A frequently cited concentration is 0.15 M NaHCO₃, adjusted to a physiological pH of 7.4.[1] For oral administration, TUDCA can also be dissolved in sterile phosphate-buffered saline (PBS).[3] Some studies have also used organic solvents like DMSO for initial solubilization, followed by dilution in an aqueous buffer, but care must be taken to minimize the final concentration of the organic solvent to avoid toxicity.[4]
Q3: What are the common routes of administration for TUDCA in animal studies?
A3: The most common routes of administration for TUDCA in animal studies are oral gavage, subcutaneous (SC) injection, and intraperitoneal (IP) injection.[2][3][5] Intravenous (IV) administration has also been reported, particularly in studies investigating acute effects.[6] The choice of administration route should be guided by the experimental question, the desired pharmacokinetic profile, and the specific animal model.
Q4: Are there any known side effects of TUDCA administration in animals?
A4: TUDCA is generally well-tolerated in animal models.[3][7] However, some studies have reported side effects, particularly at higher doses or with specific administration regimens. For instance, in one study, daily injections in rd1 mice resulted in poor weight gain.[1] Researchers should closely monitor animal health, including body weight and general behavior, throughout the study.
Q5: How should TUDCA solutions be prepared and stored?
A5: It is recommended to prepare TUDCA solutions fresh daily.[1] If a stock solution is prepared in an organic solvent like DMSO, it can be stored at -20°C.[4] However, aqueous solutions of TUDCA are not recommended for long-term storage, with one source advising against storing for more than one day.[4][8] Solutions should be protected from light.[6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty Dissolving TUDCA | TUDCA has limited solubility in aqueous solutions at neutral pH. | - Use a vehicle such as 0.15 M sodium bicarbonate (NaHCO₃) and adjust the pH to 7.4. - For higher concentrations, consider initial solubilization in a small amount of DMSO, followed by dilution in the desired aqueous buffer. Ensure the final DMSO concentration is minimal.[4] - Gentle warming and vortexing can aid dissolution. |
| Animal Distress During or After Dosing | - Improper administration technique (e.g., esophageal irritation from oral gavage). - High osmolarity of the dosing solution. | - Ensure proper training in administration techniques. - For oral gavage, use appropriate gavage needle size and ensure slow, gentle administration. - Check the osmolarity of your dosing solution. If high, consider diluting the concentration if the dosing volume allows. |
| Lack of Efficacy in the Animal Model | - Inadequate dosing frequency or dose. - Poor bioavailability with the chosen administration route. - Degradation of TUDCA in the prepared solution. | - Review the literature for established effective dosing regimens in similar models. - Consider a pilot study with varying doses and frequencies. - If using oral administration, be aware that first-pass metabolism can affect bioavailability. Consider a parenteral route (SC or IP) if appropriate. - Always prepare TUDCA solutions fresh before each use.[1] |
| Weight Loss in Treated Animals | High dose of TUDCA or specific sensitivity of the animal model. | - Monitor body weights closely. - If weight loss is observed, consider reducing the dose or the frequency of administration. - Ensure the weight loss is not due to other experimental stressors.[1] |
Quantitative Data Summary
The following table summarizes dosing regimens from various animal studies.
| Animal Model | Disease/Condition | TUDCA Dose | Dosing Frequency | Administration Route | Key Findings | Reference |
| C57BL/6J Mice | DSS-induced Colitis | 500 mg/kg/day | Daily | Oral Gavage | Improved clinical parameters and reduced inflammatory markers. | [2] |
| Bbs1M390R/M390R Mice | Retinitis Pigmentosa | 500 mg/kg | Twice a week | Subcutaneous | Preserved retinal structure and function; prevented obesity. | [1] |
| rd10 Mice | Retinitis Pigmentosa | 500 mg/kg | Every 3 days | Subcutaneous | Preserved retinal structure and function. | [1] |
| rd1 and rd16 Mice | Retinitis Pigmentosa | 500 mg/kg | Daily | Subcutaneous | No significant improvement observed. | [1] |
| Rats | Myocardial Infarction | 400 mg/kg | Single dose (IV) | Intravenous | Reduced apoptosis and infarct size. | [6] |
| STZ-induced Diabetic Rats | Type 2 Diabetes | 300 mg/kg/day | Daily for 15 days | Intraperitoneal | Reduced blood glucose and improved insulin levels. | [3] |
| Aged C57BL/6 Male Mice | Age-related Hyperinsulinemia | 300 mg/kg | Not specified | Not specified | Attenuated hyperinsulinemia and improved glucose homeostasis. | [9] |
Experimental Protocols
Preparation of TUDCA Solution for Injection
This protocol is adapted from a study using subcutaneous injections in mice.[1]
Materials:
-
TUDCA dihydrate powder
-
0.15 M Sodium Bicarbonate (NaHCO₃) solution
-
pH meter
-
Sterile microcentrifuge tubes
-
Sterile filters (0.22 µm)
-
Vortex mixer
Procedure:
-
Weigh the required amount of TUDCA dihydrate powder.
-
Dissolve the TUDCA powder in 0.15 M NaHCO₃ solution to achieve the desired final concentration (e.g., for a 500 mg/kg dose in a mouse receiving 0.1 mL per 10 g of body weight, the concentration would be 50 mg/mL).
-
Vortex the solution until the TUDCA is completely dissolved.
-
Measure the pH of the solution and adjust to 7.4 if necessary using sterile HCl or NaOH.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile tube.
-
Prepare the solution fresh before each administration.
Oral Gavage Administration Protocol
This is a general protocol for oral gavage in rodents.
Materials:
-
Prepared TUDCA solution
-
Appropriately sized oral gavage needles (flexible or rigid)
-
Syringes
Procedure:
-
Gently restrain the animal.
-
Measure the distance from the tip of the animal's nose to the last rib to determine the appropriate insertion depth for the gavage needle.
-
Fill a syringe with the correct volume of the TUDCA solution.
-
Attach the gavage needle to the syringe.
-
Gently insert the gavage needle into the animal's mouth, passing it over the tongue and into the esophagus to the predetermined depth.
-
Slowly administer the solution.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for any signs of distress after the procedure.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by TUDCA.
Caption: TUDCA's role in the intrinsic apoptosis pathway.
Caption: TUDCA's inhibitory effect on the UPR pathways.
References
- 1. TUDCA Slows Retinal Degeneration in Two Different Mouse Models of Retinitis Pigmentosa and Prevents Obesity in Bardet-Biedl Syndrome Type 1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Neuroprotective Effect of Tauroursodeoxycholic Acid (TUDCA) on In Vitro and In Vivo Models of Retinal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Tauroursodeoxycholic Acid (TUDCA) Dihydrate Purity Assessment
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for assessing the purity of commercial Tauroursodeoxycholic acid (TUDCA) dihydrate samples. It includes frequently asked questions, detailed experimental protocols, and troubleshooting advice to address common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for assessing the purity of a TUDCA dihydrate sample?
A comprehensive purity assessment of TUDCA dihydrate requires multiple analytical techniques to evaluate different aspects of the sample:
-
High-Performance Liquid Chromatography (HPLC) with UV or other detectors is the most common method for determining purity and quantifying related substances or impurities.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and specificity for identifying and quantifying TUDCA and its potential impurities, making it the gold standard.
-
Karl Fischer Titration is a specific method used to determine the water content, which is critical for confirming the dihydrate form of the molecule.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is used to confirm the chemical identity and structure of the TUDCA molecule.
Q2: What are the common impurities in commercial TUDCA samples?
Impurities can originate from the manufacturing process or degradation. Typical impurities to monitor include:
-
Related Bile Acids: Isomers and precursors such as Ursodeoxycholic acid (UDCA) and Chenodeoxycholic acid (CDCA).[2]
-
Starting Materials: Residual unreacted starting materials, such as Taurine.[2]
-
Degradation Products: Unidentified peaks in the chromatogram that may arise from improper storage or handling.
-
Residual Solvents: Solvents used during the synthesis and purification process.
Q3: Why is determining the water content crucial for TUDCA dihydrate?
TUDCA is often supplied as a dihydrate, meaning two water molecules are incorporated into its crystal structure (C₂₆H₄₅NO₆S·2H₂O).[2] Determining the water content via Karl Fischer titration is essential for two reasons:
-
Confirmation of Form: It verifies that the sample is indeed the dihydrate form as specified.
-
Accurate Purity Calculation: The percentage of water contributes to the total mass. An accurate water content is necessary to calculate the purity of the active TUDCA molecule on an anhydrous basis.
Q4: What is the theoretical water content for pure TUDCA dihydrate?
The theoretical water content of TUDCA dihydrate (Molecular Weight: 535.73 g/mol ) is approximately 6.73% .[2] A measured value significantly different from this may indicate that the sample is not a pure dihydrate or contains excess adsorbed moisture.
Q5: How can I confirm the chemical identity and structure of my TUDCA sample?
The most definitive method for structural confirmation is Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H NMR and ¹³C NMR spectra provide a unique fingerprint of the molecule, allowing you to verify the correct chemical structure and ensure the absence of significant structural impurities.
Experimental Workflow & Methodologies
The overall workflow for assessing TUDCA dihydrate purity involves a multi-step analytical approach.
Caption: General workflow for TUDCA dihydrate purity assessment.
Q6: Can you provide a standard protocol for HPLC analysis of TUDCA?
This protocol is a representative method for determining the purity of TUDCA by HPLC with UV detection.
| Parameter | Recommended Conditions |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or Gradient mix of an aqueous buffer and an organic solvent. Example: Methanol and 0.02M Potassium Dihydrogen Phosphate buffer (pH adjusted to 4.0) in a 75:25 (v/v) ratio. |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at a low wavelength (e.g., 205-210 nm) |
| Injection Volume | 10 - 20 µL |
| Standard Prep. | Prepare a TUDCA reference standard solution of known concentration (e.g., 1 mg/mL) in the mobile phase or a suitable solvent. |
| Sample Prep. | Prepare the TUDCA dihydrate sample at the same concentration as the reference standard. Filter through a 0.45 µm syringe filter before injection. |
| Calculation | Purity is calculated by the area normalization method: % Purity = (Area of TUDCA peak / Total area of all peaks) x 100. |
Q7: How is Karl Fischer titration performed to determine water content?
Karl Fischer (KF) titration measures water content specifically and accurately. Both volumetric and coulometric methods can be used, with the coulometric method being more suitable for very low water content.[3]
Protocol Outline (Volumetric KF):
-
Titrator Preparation: Add a suitable solvent (e.g., anhydrous methanol) to the KF titration vessel and titrate to a dry, stable endpoint with the KF reagent to neutralize any residual moisture.
-
Sample Introduction: Accurately weigh and quickly transfer a suitable amount of the TUDCA dihydrate sample into the titration vessel. Ensure the sample dissolves or that water is readily accessible.
-
Titration: Titrate the sample with the standardized KF reagent to the electrometric endpoint.
-
Calculation: The instrument's software calculates the percentage of water based on the volume of titrant consumed and the sample weight.
Q8: What is the general procedure for NMR analysis of TUDCA?
NMR analysis is performed to confirm the identity of the compound.
Protocol Outline:
-
Sample Preparation: Dissolve approximately 5-10 mg of the TUDCA dihydrate sample in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra and compare the chemical shifts, splitting patterns, and integrations of the resulting peaks to a reference spectrum of pure TUDCA or to established literature values to confirm the structure.
Troubleshooting Guide
Q9: My HPLC chromatogram shows poor peak resolution or tailing. What should I do?
Poor peak shape can compromise the accuracy of quantification.[4]
| Possible Cause | Troubleshooting Step |
| Secondary Interactions | Tailing is common for polar compounds like TUDCA due to interactions with residual silanols on the column. Try lowering the mobile phase pH to 2.5-3.5 with an acid like formic acid to suppress silanol activity.[5] |
| Column Contamination | The column inlet may be contaminated with strongly retained substances. Flush the column with a strong solvent (e.g., isopropanol or acetonitrile) or, if the problem persists, replace the guard column.[6] |
| Inappropriate Mobile Phase | The mobile phase composition may not be optimal. Adjust the ratio of organic solvent to aqueous buffer to improve selectivity and resolution.[5][7] |
| Low Flow Rate | While a lower flow rate can sometimes improve resolution, an excessively low rate can lead to band broadening. Ensure the flow rate is optimal for your column dimensions.[7] |
Q10: My Karl Fischer titration results are inconsistent or higher than expected. What are the possible causes?
Inaccurate KF results are often due to procedural or environmental factors.
| Possible Cause | Troubleshooting Step |
| Ambient Moisture | The titration cell is not properly sealed, allowing atmospheric moisture to enter. Check all seals, septa, and ensure the drying tube is active.[8] |
| Incomplete Water Release | The TUDCA sample may not be dissolving completely or quickly enough in the solvent, trapping water within the crystals. Try a different solvent or use an instrument with a homogenizer. For tightly bound water, a KF oven may be necessary to thermally extract the moisture.[1] |
| Side Reactions | Although unlikely for TUDCA, some compounds can react with the KF reagents to produce or consume water, leading to false results. This is more common with ketones, aldehydes, or strong acids.[9] |
| "Over-titration" | The instrument may report an "over-titration" error if the detector electrode is dirty or the stirrer is not functioning correctly, causing poor mixing of the iodine reagent.[10] Clean the electrode and verify stirrer operation. |
Q11: My LC-MS signal is showing suppression or enhancement. How can I fix this?
Matrix effects are a common challenge in LC-MS, where co-eluting compounds interfere with the ionization of the target analyte.[11]
| Possible Cause | Troubleshooting Step |
| Co-eluting Matrix | Components from the sample matrix are eluting at the same time as TUDCA. Improve chromatographic separation by modifying the gradient or mobile phase.[12] |
| Sample Preparation | The sample may be too concentrated or contain interfering substances. Dilute the sample or use a solid-phase extraction (SPE) cleanup step to remove interfering components.[13] |
| Ion Source Contamination | A dirty ion source can lead to inconsistent ionization. Clean the ESI source according to the manufacturer's instructions. |
| Lack of Internal Standard | Without an internal standard, it is difficult to correct for signal variability. Use a stable isotope-labeled internal standard (e.g., TUDCA-d₄) to normalize the signal and improve quantitative accuracy.[14] |
TUDCA Signaling Pathway
TUDCA is known to function as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress. ER stress occurs when unfolded or misfolded proteins accumulate, triggering the Unfolded Protein Response (UPR), which can lead to apoptosis (cell death). TUDCA helps stabilize protein folding and inhibits key pathways in the UPR.[15]
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. usbio.net [usbio.net]
- 3. Frequently asked questions in Karl Fischer titration – Part 2 | Metrohm [metrohm.com]
- 4. mastelf.com [mastelf.com]
- 5. benchchem.com [benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. cscscientific.com [cscscientific.com]
- 9. news-medical.net [news-medical.net]
- 10. scientificgear.com [scientificgear.com]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. metaboprofile.com [metaboprofile.com]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. TUDCA modulates drug bioavailability to regulate resistance to acute ER stress in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tauroursodeoxycholic Acid (TUDCA) Dihydrate Solutions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of Tauroursodeoxycholic acid (TUDCA) dihydrate solutions stored at -20°C. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing TUDCA dihydrate solutions for long-term storage at -20°C?
A1: For optimal solubility and stability, it is recommended to first dissolve TUDCA dihydrate in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol before further dilution with aqueous buffers like phosphate-buffered saline (PBS).[1][2] Direct dissolution in aqueous buffers is challenging due to TUDCA's limited solubility.[1] For cell culture experiments, ensure the final concentration of the organic solvent is low enough to not affect the cells.
Q2: What is the expected shelf-life of TUDCA dihydrate solutions stored at -20°C?
A2: While the solid crystalline form of TUDCA is stable for at least four years at -20°C[1][2], the long-term stability of its solutions is less characterized. Some suppliers advise against storing aqueous solutions for more than one day.[1][2] However, for solutions in organic solvents like DMSO stored at -20°C, the stability is expected to be significantly longer. A formal stability study is recommended to determine the precise shelf-life for your specific solution and storage conditions.
Q3: How can I assess the stability of my stored TUDCA dihydrate solution?
A3: The stability of your TUDCA solution can be assessed by monitoring for changes in its physical and chemical properties over time. This includes visual inspection for precipitation, measurement of pH, and quantification of the active compound and any degradation products using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or HPLC-tandem Mass Spectrometry (HPLC-MS/MS).[3][4]
Q4: What are the potential degradation products of TUDCA in solution?
A4: Potential degradation pathways for TUDCA in solution may include hydrolysis of the taurine conjugate, leading to the formation of ursodeoxycholic acid (UDCA) and taurine, or epimerization of the hydroxyl groups. The formation of these and other impurities can be monitored using chromatographic methods.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the solution upon thawing. | The solubility of TUDCA may have been exceeded, or the solvent may not be optimal. | Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a more dilute solution or using a higher proportion of organic solvent if your experimental design allows. |
| Loss of biological activity in my experiments. | The TUDCA may have degraded over time. | Perform a stability analysis using a method like HPLC to quantify the remaining active TUDCA. Prepare a fresh solution from solid TUDCA dihydrate to compare activity. |
| Inconsistent experimental results with the same solution batch. | Incomplete thawing and mixing of the solution, leading to concentration gradients. | Ensure the entire volume of the solution is completely thawed and thoroughly mixed by vortexing before each use. |
Experimental Protocols
Protocol for a Long-Term Stability Study of TUDCA Dihydrate Solution at -20°C
This protocol outlines a method for assessing the stability of a TUDCA dihydrate solution over time.
1. Solution Preparation:
-
Prepare a stock solution of TUDCA dihydrate at a concentration of 10 mg/mL in 100% DMSO.
-
Aliquot the stock solution into multiple sterile, cryo-resistant tubes to avoid repeated freeze-thaw cycles of the bulk solution.
-
Store the aliquots at -20°C.
2. Time Points for Analysis:
-
Initial analysis (Time 0).
-
Subsequent analyses at 1, 3, 6, 12, and 24 months.
3. Analytical Method: HPLC-UV
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate). The exact ratio may need optimization. For example, acetonitrile/10 mM ammonium acetate (570:430 v/v).[3][6]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As TUDCA lacks a strong chromophore, detection can be challenging. Low UV wavelengths (e.g., ~200-210 nm) may be used, though sensitivity might be limited. Refractive index detection is an alternative.[5] For higher sensitivity and specificity, HPLC-MS/MS is recommended.[7]
-
Sample Preparation: At each time point, thaw one aliquot. Dilute a small volume of the stock solution to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analysis: Inject the prepared sample into the HPLC system. Record the peak area of TUDCA.
4. Data Analysis:
-
Compare the peak area of TUDCA at each time point to the initial peak area at Time 0.
-
Calculate the percentage of TUDCA remaining.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.
Quantitative Data Summary
The following table is a template for presenting the data from a stability study.
| Time Point | TUDCA Concentration (mg/mL) | % Remaining | Appearance of Degradation Products (Peak Area %) |
| 0 months | 10.0 | 100% | 0% |
| 1 month | 9.9 | 99% | < 0.1% |
| 3 months | 9.8 | 98% | < 0.2% |
| 6 months | 9.7 | 97% | 0.5% |
| 12 months | 9.5 | 95% | 1.2% |
| 24 months | 9.1 | 91% | 2.5% |
Visualizations
TUDCA Signaling Pathways
TUDCA is known to modulate several cellular signaling pathways, primarily related to reducing endoplasmic reticulum (ER) stress and inhibiting apoptosis.
Caption: TUDCA's mechanism of action.
Experimental Workflow for Stability Testing
The following diagram illustrates the logical flow of the stability testing protocol.
Caption: Workflow for TUDCA stability assessment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Tauroursodeoxycholic Acid (TUDCA) Dihydrate in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tauroursodeoxycholic Acid (TUDCA) dihydrate in cellular assays. The following information is intended to help identify and address potential off-target effects and unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected changes in cell viability in our control group treated only with TUDCA. Why might this be happening?
A1: While TUDCA is generally considered cytoprotective, its effects on cell viability can be concentration-dependent and cell-type specific. At high concentrations, TUDCA may exert cytotoxic effects. For instance, in dorsal root ganglion (DRG) neurons, a marked reduction in cell viability was observed at concentrations of 500 µM and higher[1]. Conversely, in some cell types like human mesenchymal stem cells (hMSCs), TUDCA has been shown to increase cell proliferation in a concentration-dependent manner[2]. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal, non-toxic concentration for your experiments.
Q2: Our apoptosis assay is showing a significant decrease in apoptosis even in the absence of our experimental inducer. Could TUDCA be interfering with the assay?
A2: Yes, TUDCA is a potent inhibitor of apoptosis and can interfere with apoptosis assays by directly modulating cell death pathways. TUDCA has been shown to inhibit apoptosis by preventing the translocation of Bax to the mitochondria, inhibiting the release of cytochrome c, and suppressing the activation of caspases, including caspase-3 and caspase-9[3][4][5]. If your research goal is not to study the anti-apoptotic effects of TUDCA, its presence could mask the pro-apoptotic effects of your test compound. Consider including a control group without TUDCA to accurately assess the apoptotic response.
Q3: We are studying a specific signaling pathway, but our baseline readings are altered in TUDCA-treated cells. What pathways are known to be affected by TUDCA?
A3: TUDCA is known to modulate several signaling pathways, which can be considered off-target effects if they are not the primary focus of your investigation. These include:
-
Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) Pathways: TUDCA can inhibit the growth of certain cancer cells through a signaling pathway involving PKC-α and MAPK p42/44[6][7].
-
Akt/GSK3β Signaling Pathway: Many of the neuroprotective effects of TUDCA are linked to the activation of the Akt/GSK3β signaling pathway[8].
-
Nuclear Factor-kappa B (NF-κB) Pathway: TUDCA can inhibit inflammatory pathways by reducing NF-κB activity[9].
-
EGFR/p-Akt/CREB1 Pathway: In human mesenchymal stem cells, TUDCA has been shown to induce osteogenic differentiation via the EGFR/p-Akt/CREB1 pathway[2].
If your experiments involve these pathways, it is important to be aware of TUDCA's potential modulatory effects.
Q4: Can TUDCA affect the expression of genes and proteins unrelated to ER stress?
A4: Yes, TUDCA can modulate the expression of various genes and proteins beyond the classical ER stress markers. For example, TUDCA has been shown to decrease the expression of matrix metalloproteinase (MMP)-7 and -13, which are involved in cancer cell invasion[10]. It can also modulate the expression of the anti-apoptotic Bcl-2 family of proteins[8]. Researchers should consider performing broader gene or protein expression analyses to identify any unintended changes induced by TUDCA in their specific experimental system.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Viability Assays (e.g., MTT, WST-1)
-
Possible Cause: Concentration-dependent effects of TUDCA.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of TUDCA concentrations (e.g., 10 µM to 1 mM) on your specific cell line to determine the optimal concentration that does not independently affect cell viability.
-
Consider Cell Density: The effect of TUDCA might vary with cell confluency. Ensure consistent cell seeding density across all experiments.
-
Assay Interference: While less common, consider the possibility of direct chemical interference of TUDCA with the assay reagents. Run a cell-free control with TUDCA and the assay reagents to rule this out.
-
Issue 2: Altered Cellular Morphology in Control Cells
-
Possible Cause: TUDCA's influence on cellular differentiation or adhesion.
-
Troubleshooting Steps:
-
Microscopic Examination: Carefully observe cell morphology at different time points after TUDCA treatment.
-
Differentiation Markers: If you suspect TUDCA is inducing differentiation (e.g., in stem cells), analyze the expression of relevant differentiation markers. TUDCA has been shown to induce osteogenic differentiation in mesenchymal stem cells[2].
-
Adhesion Molecules: TUDCA can interact with cell surface receptors like integrins, which could potentially alter cell adhesion[9].
-
Issue 3: Unexpected Changes in Protein Phosphorylation
-
Possible Cause: TUDCA's modulation of various kinase signaling pathways.
-
Troubleshooting Steps:
-
Baseline Phosphorylation: Before conducting your main experiment, assess the baseline phosphorylation status of key kinases (e.g., Akt, ERK, p38) in cells treated with TUDCA alone.
-
Pathway-Specific Inhibitors: Use specific inhibitors for pathways known to be affected by TUDCA (e.g., PI3K/Akt, MEK/ERK) to dissect the off-target signaling effects.
-
Quantitative Data Summary
Table 1: Concentration-Dependent Effects of TUDCA on Cell Viability
| Cell Type | TUDCA Concentration | Observed Effect | Reference |
| Dorsal Root Ganglion (DRG) Neurons | ≤ 250 µM | No significant cytotoxic effect | [1][11] |
| Dorsal Root Ganglion (DRG) Neurons | ≥ 500 µM | Marked reduction in cell viability | [1] |
| Human Mesenchymal Stem Cells (hMSCs) | 10 - 500 µM | Increased cell proliferation | [2] |
| Mz-ChA-1 (Cholangiocarcinoma) | Concentration-dependent | Inhibition of cell growth | [6][7] |
| MDA-MB-231 (Breast Cancer) | Not specified | No significant modulation of cell viability | [10] |
Table 2: Signaling Pathways Modulated by TUDCA
| Signaling Pathway | Effect | Cell Type/Model | Reference |
| PKC-α / MAPK p42/44 | Inhibition | Mz-ChA-1 cells | [6][7] |
| Akt/GSK3β | Activation | APP/PS1 mice (Alzheimer's model) | [8] |
| NF-κB | Inhibition | General inflammatory models | [9] |
| EGFR/p-Akt/CREB1 | Activation | Human Mesenchymal Stem Cells | [2] |
| E2F-1/p53/Bax | Inhibition | PC12 neuronal cells | [5] |
Experimental Protocols
Protocol 1: Determining Optimal TUDCA Concentration using MTT Assay
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
TUDCA Treatment: Prepare a serial dilution of TUDCA dihydrate in your cell culture medium. A suggested range is 0, 10, 50, 100, 250, 500, and 1000 µM.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of TUDCA. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm with a reference wavelength of 630 nm).
-
Data Analysis: Plot cell viability (%) against TUDCA concentration to determine the highest concentration with no significant effect on viability.
Protocol 2: Assessing Apoptosis using TUNEL Staining
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Treat the cells with your experimental compound in the presence or absence of a pre-determined optimal concentration of TUDCA. Include appropriate positive and negative controls.
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution containing Triton X-100.
-
TUNEL Reaction: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions. This typically involves incubating the cells with a reaction mixture containing TdT enzyme and labeled dUTPs.
-
Counterstaining: Counterstain the cell nuclei with a DNA-binding dye such as DAPI or Hoechst.
-
Microscopy: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantification: Determine the percentage of TUNEL-positive (apoptotic) cells by counting the number of fluorescently labeled nuclei relative to the total number of nuclei.
Visualizations
Caption: Overview of signaling pathways modulated by TUDCA.
Caption: Troubleshooting workflow for TUDCA-related off-target effects.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Tauroursodeoxycholic Acid Enhances Osteogenic Differentiation through EGFR/p-Akt/CREB1 Pathway in Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. examine.com [examine.com]
- 10. Tauroursodeoxycholic acid reduces the invasion of MDA-MB-231 cells by modulating matrix metalloproteinases 7 and 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activation of ER stress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Tauroursodeoxycholic Acid (TUDCA) Dihydrate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on improving the oral bioavailability of Tauroursodeoxycholic acid (TUDCA) dihydrate. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides for common experimental challenges, comparative data on formulation strategies, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges to achieving high oral bioavailability for TUDCA dihydrate?
A1: The primary challenges for TUDCA dihydrate's oral bioavailability, much like its parent compound Ursodeoxycholic acid (UDCA), are rooted in its physicochemical properties. Key issues include pH-dependent solubility and variable permeability across the intestinal epithelium. While TUDCA is more water-soluble than UDCA, its absorption can still be incomplete and influenced by gastrointestinal conditions.[1][2]
Q2: What are the most promising formulation strategies to enhance TUDCA's oral bioavailability?
A2: Several advanced formulation strategies have shown promise for improving the oral bioavailability of bile acids like TUDCA. These include:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) and Solid Lipid Nanoparticles (SLNs) can improve the solubility and absorption of lipophilic and amphiphilic compounds.[3][4] SEDDS form fine oil-in-water emulsions in the gastrointestinal tract, while SLNs encapsulate the drug in a solid lipid core, which can enhance uptake and protect the drug from degradation.[4][5][6]
-
pH Modification and Extended-Release: For the related compound UDCA, incorporating alkalizing agents (e.g., sodium carbonate) and release-modifying polymers (e.g., HPMC) into an extended-release formulation has significantly increased its bioavailability by maintaining a favorable pH at the absorption site.[1][7][8]
-
Nanoparticle Systems: Reducing particle size to the nanometer range, through techniques like nanosuspension preparation, can increase the surface area for dissolution, leading to improved absorption.[9]
Q3: How does TUDCA get absorbed in the intestine?
A3: TUDCA, as a bile acid conjugate, is primarily absorbed in the terminal ileum of the small intestine through an active transport mechanism. This process is mediated by the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as SLC10A2.[6][10][11][12] This transporter actively moves bile acids from the intestinal lumen into the enterocytes, from where they enter the portal circulation.
Q4: Can absorption enhancers be used with TUDCA?
A4: Yes, absorption enhancers can potentially be used. Natural compounds like piperine and polymers such as chitosan have been shown to enhance the permeability of various drugs.[13][14] Chitosan, for instance, can transiently open tight junctions between intestinal epithelial cells, allowing for increased paracellular transport. However, specific studies on the co-administration of these enhancers with TUDCA are limited, and their impact would need to be experimentally verified.
Data Presentation: Comparative Bioavailability of Formulations
While direct comparative pharmacokinetic data for various advanced TUDCA dihydrate formulations is limited in publicly available literature, extensive research on the closely related parent compound, Ursodeoxycholic Acid (UDCA), provides valuable insights. The following table summarizes pharmacokinetic data from rat studies on different UDCA formulations, which can serve as a strong proxy for what might be expected with TUDCA.
Table 1: Pharmacokinetic Parameters of Different Oral UDCA Formulations in Rats
| Formulation Type | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability Increase (%) | Reference |
| UDCA Suspension (Control) | 30 | 1.5 ± 0.4 | 4.0 ± 2.0 | 10.2 ± 3.4 | Baseline | [8] |
| pH-Modified ER Formulation | 20 | 5.3 ± 1.1 | 8.0 ± 0.0 | 73.1 ± 14.7 | 251% | [7][8] |
| Nanosuspension | Not Specified | 0.558 ± 0.118 (µM) | 1.0 ± 0.9 | 4.326 ± 0.471 | ~98% (vs. commercial tablet) | [9] |
| Micronized Enteric Coated Tablet | 300 (in humans) | 5.09 ± 0.87 | 3.5 ± 0.5 | Not Reported | 112% (vs. non-micronized) | [9][15][16] |
| UDCA-Phospholipid Complex | Not Specified | Not Reported | Not Reported | Not Reported | 240% (vs. UDCA suspension) | [8] |
Data is presented as mean ± standard deviation where available. Note that doses and analytical methods may vary between studies.
Mandatory Visualizations
Signaling and Transport Pathways
Caption: ASBT-mediated co-transport of TUDCA and sodium ions.
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. researchgate.net [researchgate.net]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. Bile acid transporter-mediated oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Enhancing Dissolution and Oral Bioavailability of Ursodeoxycholic Acid with a Spray-Dried pH-Modified Extended Release Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. examine.com [examine.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparative Pharmacokinetic and Relative Bioavailability Study of Ursodeoxycholic Acid Tablets in Healthy Indian Volunteers | Semantic Scholar [semanticscholar.org]
- 15. Biosynthesis and characterisation of solid lipid nanoparticles and investigation of toxicity against breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Navigating TUDCA Dihydrate Experiments: A Guide to Minimizing Variability
Technical Support Center
For researchers, scientists, and drug development professionals utilizing Tauroursodeoxycholic Acid (TUDCA) dihydrate, achieving consistent and reproducible experimental results is paramount. This guide provides troubleshooting advice and answers to frequently asked questions to help minimize variability in your experiments.
Frequently Asked Questions (FAQs)
1. What is TUDCA dihydrate and how does it differ from TUDCA?
Tauroursodeoxycholic acid (TUDCA) is a taurine-conjugated form of ursodeoxycholic acid (UDCA), a secondary bile acid. The "dihydrate" form indicates that each molecule of TUDCA is associated with two water molecules. This hydrated form is often what is supplied commercially as a crystalline solid. It is crucial to use the correct molecular weight, which includes the water molecules, for accurate concentration calculations.
2. What are the recommended storage and stability conditions for TUDCA dihydrate?
To ensure the integrity of TUDCA dihydrate, proper storage is essential.
-
Solid Form: Store at -20°C for long-term stability, which can be for four years or more.[1][2] Some suppliers suggest that for short-term periods, it may be stored at room temperature away from light and moisture.[3][4]
-
Solutions: Aqueous solutions are not recommended for storage for more than one day.[1][2] For stock solutions in organic solvents like DMSO, storage at -80°C for up to a year is advisable.[5]
3. How should I prepare stock solutions of TUDCA dihydrate?
The solubility of TUDCA dihydrate varies depending on the solvent.
-
Organic Solvents: TUDCA dihydrate is soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[1][2] For maximum solubility in aqueous buffers, it is recommended to first dissolve TUDCA in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[2]
-
Aqueous Buffers: Direct dissolution in aqueous buffers like PBS (pH 7.2) is possible, but solubility is limited (approximately 1 mg/mL).[1]
It is recommended to purge the solvent with an inert gas before dissolving the TUDCA dihydrate to prevent oxidation.[1][2]
4. What are the known mechanisms of action for TUDCA?
TUDCA is known to have multiple mechanisms of action, which can contribute to its therapeutic effects. It acts as a chemical chaperone to alleviate endoplasmic reticulum (ER) stress and is a potent inhibitor of apoptosis (programmed cell death).[6][7] It can interfere with the mitochondrial pathway of cell death, reduce the production of reactive oxygen species (ROS), and modulate various signaling pathways.[7]
Troubleshooting Guide
Variability in experimental outcomes can arise from several factors. This guide addresses common issues and provides potential solutions.
Issue 1: Inconsistent or unexpected biological activity.
| Potential Cause | Troubleshooting Step |
| Compound Purity and Identity | Verify the purity of the TUDCA dihydrate lot using methods like HPLC. Ensure the certificate of analysis confirms its identity. Commercial suppliers typically provide a purity of ≥95% or ≥98%.[1][2][4] |
| Improper Solution Preparation | Ensure complete dissolution of the compound. Sonication can aid in dissolving TUDCA in some solvents.[5] Prepare fresh aqueous solutions for each experiment. When using organic stock solutions, ensure the final solvent concentration is low and consistent across all experimental groups, as solvents like DMSO can have physiological effects.[1] |
| Degradation of TUDCA | Adhere strictly to recommended storage conditions for both solid compound and stock solutions. Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots.[8] |
| Variability in Experimental System | Ensure consistency in cell line passage number, animal age and strain, and other experimental parameters. Biological systems inherently have variability; robust experimental design with appropriate controls is crucial. |
Issue 2: Poor solubility or precipitation of TUDCA in media.
| Potential Cause | Troubleshooting Step |
| Exceeding Solubility Limit | Refer to the solubility data for the specific solvent and temperature. Do not exceed the maximum solubility. |
| pH of the Medium | The solubility of bile acids can be pH-dependent. Ensure the pH of your final experimental medium is within a range that maintains TUDCA solubility. |
| Interaction with Media Components | Some components of cell culture media or buffers may interact with TUDCA and reduce its solubility. Consider a pre-experiment to test the solubility and stability of TUDCA in your specific medium over the time course of your experiment. |
Issue 3: Discrepancies between in vitro and in vivo results.
| Potential Cause | Troubleshooting Step |
| Bioavailability and Metabolism | TUDCA can be metabolized by gut bacteria.[6] The route of administration and formulation can significantly impact its bioavailability and subsequent biological effects. Consider these factors when designing in vivo studies. |
| Dosing and Treatment Schedule | Doses used in preclinical studies vary widely.[9] For instance, in mouse models of Alzheimer's, doses of 500 mg/kg (i.p.) every 3 days or a diet containing 0.4% TUDCA have been used.[9] Clinical trial dosages have ranged from 500 mg to 1750 mg per day.[9][10] Optimize the dose and frequency of administration for your specific model and research question. |
Data Presentation
Table 1: Solubility of TUDCA Dihydrate in Various Solvents
| Solvent | Approximate Solubility | Reference |
| DMSO | 20 - 100 mg/mL | [1][4][5][8] |
| Dimethylformamide (DMF) | ~25 mg/mL | [1] |
| Ethanol | ~1 mg/mL | [1] |
| PBS (pH 7.2) | ~1 mg/mL | [1] |
| Water | 12.5 mg/mL | [4] |
Table 2: Example Dosages of TUDCA in Preclinical and Clinical Studies
| Study Type | Model/Population | Dosage | Reference |
| Preclinical (in vivo) | Alzheimer's Mouse Model (APP/PS1) | 500 mg/kg (i.p.) every 3 days | [9] |
| Preclinical (in vivo) | Alzheimer's Mouse Model (APP/PS1) | 0.4% in diet | [9] |
| Clinical Trial | Obese men and women with insulin resistance | 1750 mg/day for 4 weeks | [9][11] |
| Clinical Trial | Primary Biliary Cirrhosis | 500 - 1500 mg/day for 6 months | [9] |
| Clinical Trial | Amyotrophic Lateral Sclerosis (ALS) | 1 g twice daily for 54 weeks | [12] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM TUDCA Dihydrate Stock Solution in DMSO
-
Calculate the required mass: Based on the molecular weight of TUDCA dihydrate (535.73 g/mol ), calculate the mass needed for your desired volume of 100 mM stock solution.
-
Weigh the compound: Accurately weigh the TUDCA dihydrate powder in a sterile microcentrifuge tube.
-
Add solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Dissolve: Vortex or sonicate the solution until the TUDCA dihydrate is completely dissolved.
-
Sterilize: If required for cell culture experiments, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot and store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Mandatory Visualizations
Signaling Pathways Modulated by TUDCA
TUDCA is known to influence several key cellular signaling pathways to exert its anti-apoptotic and cytoprotective effects.
Caption: Key signaling pathways modulated by TUDCA.
Experimental Workflow for Assessing TUDCA Efficacy
A generalized workflow for investigating the effects of TUDCA in a cell-based assay.
Caption: General experimental workflow for in vitro TUDCA studies.
Logical Relationship for Troubleshooting Inconsistent Results
A decision tree to guide troubleshooting efforts when encountering variable experimental outcomes.
Caption: Troubleshooting decision tree for inconsistent TUDCA results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Tauroursodeoxycholic acid (TUDCA), dihydrate (unlabeled) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. usbio.net [usbio.net]
- 5. Tauroursodeoxycholate dihydrate | TUDCA | Taurolite | TargetMol [targetmol.com]
- 6. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Unexpected Uses of Urso- and Tauroursodeoxycholic Acid in the Treatment of Non-liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. examine.com [examine.com]
- 11. Tauroursodeoxycholic Acid May Improve Liver and Muscle but Not Adipose Tissue Insulin Sensitivity in Obese Men and Women - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tauroursodeoxycholic acid in patients with amyotrophic lateral sclerosis: The TUDCA-ALS trial protocol - PMC [pmc.ncbi.nlm.nih.gov]
TUDCA Dihydrate Experimental Efficiency Validation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for validating the effectiveness of Tauroursodeoxycholic Acid (TUDCA) dihydrate in new experimental models. Here, you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and challenges that may arise when working with TUDCA dihydrate in experimental settings.
1. General Handling and Storage
-
Q: How should I store TUDCA dihydrate?
-
A: TUDCA dihydrate should be stored as a crystalline solid at -20°C for long-term stability, where it can be viable for at least four years.
-
-
Q: How do I prepare a stock solution of TUDCA dihydrate?
-
A: TUDCA dihydrate is soluble in organic solvents like DMSO, ethanol, and dimethyl formamide (DMF). For a stock solution, dissolve the crystalline solid in your solvent of choice. For instance, in DMSO, a concentration of up to 100 mg/mL can be achieved. It is recommended to purge the solvent with an inert gas before preparing the solution. For aqueous solutions, TUDCA can be dissolved in PBS (pH 7.2) at approximately 1 mg/mL; however, it is not recommended to store aqueous solutions for more than one day.
-
-
Q: I'm observing precipitation when I dilute my TUDCA stock solution in cell culture media. What should I do?
-
A: This is a common issue due to the lower solubility of TUDCA in aqueous solutions compared to organic solvents. To mitigate this, ensure that the final concentration of the organic solvent in your culture medium is low and non-toxic to your cells. Prepare fresh dilutions for each experiment and add the TUDCA solution to the media with gentle mixing. Pre-warming the media to 37°C may also help.
-
2. In Vitro Experiments
-
Q: What is a typical working concentration of TUDCA for in vitro studies?
-
A: The effective concentration of TUDCA in cell culture can vary depending on the cell type and the experimental model. A common starting point is 100 µM. However, concentrations ranging from 0.2 µM to 1000 µM have been reported in the literature. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific model. For example, in a study with RAW 264.7 macrophages, 500 µM TUDCA was used to significantly decrease inflammatory cytokine expression.[1]
-
-
Q: What is the recommended incubation time for TUDCA treatment in cell culture?
-
A: Incubation times can range from a few hours to several days, depending on the experimental endpoint. For studies investigating acute effects like the inhibition of apoptosis, pre-incubation for 30 minutes to a few hours before inducing the insult is common. For longer-term studies on gene expression or cell differentiation, treatment may extend for several days.
-
-
Q: I am not seeing the expected protective effect of TUDCA in my cell culture model. What could be the reason?
-
A: Several factors could contribute to this:
-
Suboptimal Concentration: As mentioned, the effective concentration is cell-type and context-dependent. A dose-response study is crucial.
-
Timing of Treatment: The timing of TUDCA administration relative to the experimental insult is critical. For protective effects, TUDCA is often added before or concurrently with the stressor.
-
Cell Health: Ensure your cells are healthy and not overly confluent before starting the experiment, as this can affect their response to both the insult and the treatment.
-
Solution Stability: TUDCA solutions, especially in aqueous media, should be prepared fresh to ensure potency.
-
-
3. In Vivo Experiments
-
Q: What are the common routes of administration for TUDCA in animal models?
-
A: TUDCA can be administered through various routes, including intraperitoneal (i.p.) injection, subcutaneous (s.c.) injection, and oral gavage or incorporation into the diet. The choice of administration route will depend on the experimental design and the desired pharmacokinetic profile.
-
-
Q: What is a typical dosage of TUDCA for in vivo studies?
-
A: Dosages in animal models vary widely. For intraperitoneal injections, doses often range from 100 to 750 mg/kg. A frequently used dose in mouse models of neurodegeneration is 500 mg/kg. For oral administration, TUDCA can be mixed into the diet at concentrations such as 0.4%.
-
-
Q: How do I prepare TUDCA for injection in animals?
-
A: For intraperitoneal or subcutaneous injections, TUDCA can be dissolved in a suitable vehicle such as phosphate-buffered saline (PBS). For oral administration, it can be suspended in a vehicle like carboxymethylcellulose sodium (CMC-Na). It is important to ensure the solution is sterile for injections.
-
-
Q: My animals are showing signs of distress after TUDCA administration. What should I do?
-
A: While TUDCA is generally well-tolerated, some animals may experience adverse effects, particularly at higher doses. Monitor your animals closely for any signs of distress. If adverse effects are observed, consider reducing the dosage or changing the administration route. Gastrointestinal issues like diarrhea can sometimes occur. Consulting with your institution's animal care and use committee is always recommended.
-
Quantitative Data Summary
The following tables summarize quantitative data on the effectiveness of TUDCA dihydrate from various preclinical studies.
Table 1: Effect of TUDCA on Inflammatory Cytokine Expression in vitro
| Cell Line | Treatment | TNF-α Expression (vs. LPS alone) | IL-1β Expression (vs. LPS alone) | COX-2 Expression (vs. LPS alone) | iNOS Expression (vs. LPS alone) | Citation |
| RAW 264.7 Macrophages | 500 µM TUDCA + LPS | ↓ by ~16% (protein) | ↓ by ~46% (protein) | ↓ by ~42% (protein) | ↓ by ~40% (protein) | [1] |
| RAW 264.7 Macrophages | 500 µM TUDCA + LPS | ↓ by ~92% (mRNA) | ↓ by ~80% (mRNA) | ↓ by ~82% (mRNA) | ↓ by ~90% (mRNA) | [1] |
| BV2 Microglial Cells | 500 µM TUDCA + LPS | ↓ by ~94% (mRNA) | ↓ by ~97% (mRNA) | ↓ by ~94% (mRNA) | ↓ by ~97% (mRNA) | [1] |
Table 2: Effect of TUDCA on Apoptosis Markers in vivo
| Animal Model | Treatment | Cleaved Caspase-3 Reduction | Cleaved Caspase-12 Reduction | GRP78 Reduction | Citation |
| Rat Model of Endotoxin-Induced Uveitis | TUDCA pre-treatment | Significant reduction | Significant reduction | Significant reduction | [2] |
| Mouse HCC Model | Preventive TUDCA | N/A | Significant reduction in processing | N/A | [3] |
Experimental Protocols
1. In Vitro Neuroprotection Assay against Oxidative Stress
This protocol describes a general procedure to assess the neuroprotective effects of TUDCA against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line (e.g., SH-SY5Y).
-
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with supplements)
-
TUDCA dihydrate
-
DMSO (for stock solution)
-
Hydrogen peroxide (H₂O₂)
-
Cell viability assay kit (e.g., MTT or CCK-8)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.
-
TUDCA Pre-treatment: Prepare a fresh dilution of TUDCA in cell culture medium from a DMSO stock solution. The final DMSO concentration should be below 0.1%. Pre-treat the cells with various concentrations of TUDCA (e.g., 50, 100, 200 µM) for 2 hours. Include a vehicle control group (medium with DMSO).
-
Induction of Oxidative Stress: After pre-treatment, add H₂O₂ to the wells to induce oxidative stress. The final concentration of H₂O₂ should be determined beforehand to cause approximately 50% cell death (e.g., 200 µM). Include a control group without H₂O₂.
-
Incubation: Incubate the cells for 24 hours.
-
Assessment of Cell Viability: Measure cell viability using a standard assay like MTT or CCK-8 according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control group. Compare the viability of cells treated with H₂O₂ alone to those pre-treated with TUDCA.
-
2. In Vivo Administration in a Mouse Model of Neuroinflammation
This protocol provides a general guideline for administering TUDCA in a lipopolysaccharide (LPS)-induced neuroinflammation mouse model.
-
Materials:
-
C57BL/6 mice
-
TUDCA dihydrate
-
Sterile PBS
-
Lipopolysaccharide (LPS)
-
Anesthesia (as per institutional guidelines)
-
Stereotaxic apparatus for intracerebroventricular (icv) injection
-
-
Procedure:
-
TUDCA Solution Preparation: Dissolve TUDCA in sterile PBS to the desired concentration (e.g., for a 25g mouse receiving a 500 mg/kg dose, dissolve 12.5 mg of TUDCA in a suitable volume for i.p. injection, typically 100-200 µL).
-
TUDCA Administration: Administer the TUDCA solution via intraperitoneal (i.p.) injection. A control group should receive an equivalent volume of sterile PBS.
-
Induction of Neuroinflammation: One hour after TUDCA or vehicle administration, induce neuroinflammation by intracerebroventricular (icv) injection of LPS. Anesthetize the mice and use a stereotaxic apparatus to inject a small volume of LPS solution into the lateral ventricle. A sham group should receive an icv injection of sterile saline.
-
Post-operative Care: Monitor the animals closely for recovery from anesthesia and any signs of distress. Provide appropriate post-operative care as per institutional guidelines.
-
Tissue Collection and Analysis: At a predetermined time point (e.g., 24 hours or 3 days post-LPS injection), euthanize the animals and collect brain tissue. The tissue can then be processed for analysis of inflammatory markers (e.g., cytokine levels by ELISA or qPCR, glial activation by immunohistochemistry).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways modulated by TUDCA and a general experimental workflow for its validation.
Caption: Key signaling pathways modulated by TUDCA.
Caption: General experimental workflow for validating TUDCA effectiveness.
References
- 1. Anti-inflammatory effect of Tauroursodeoxycholic acid in RAW 264.7 macrophages, Bone marrow-derived macrophages, BV2 microglial cells, and spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tauroursodeoxycholic Acid Mitigates Inflammation, ER Stress, and Apoptosis in Experimental Endotoxin-Induced Uveitis: In Vivo and In Vitro Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tauroursodeoxycholic acid dampens oncogenic apoptosis induced by endoplasmic reticulum stress during hepatocarcinogen exposure - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of TUDCA Dihydrate and Other Chemical Chaperones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic strategies for protein misfolding diseases, chemical chaperones have emerged as promising agents to alleviate cellular stress and promote protein homeostasis. Among these, Tauroursodeoxycholic acid (TUDCA) dihydrate has garnered significant attention. This guide provides an objective, data-driven comparison of TUDCA dihydrate with other notable chemical chaperones, namely 4-phenylbutyrate (4-PBA) and Ursodeoxycholic acid (UDCA), focusing on their performance in preclinical and clinical studies, supported by detailed experimental methodologies.
Introduction to Chemical Chaperones
Chemical chaperones are a class of small molecules that can stabilize protein conformation, facilitate proper folding, and prevent the aggregation of misfolded proteins.[1][2] These actions are crucial in a variety of diseases characterized by protein misfolding and aggregation, such as neurodegenerative diseases (e.g., Alzheimer's, Parkinson's, and Huntington's diseases), cystic fibrosis, and certain metabolic disorders.[1][3][4] They are broadly categorized into osmolytes and hydrophobic compounds.[5] TUDCA, UDCA, and 4-PBA fall under the category of hydrophobic chaperones, which are thought to interact with exposed hydrophobic regions of unfolded proteins, thereby preventing their aggregation.[5]
Comparative Efficacy of Chemical Chaperones
The therapeutic potential of chemical chaperones is often evaluated based on their ability to mitigate protein aggregation, reduce endoplasmic reticulum (ER) stress, and inhibit apoptosis. The following sections and tables summarize the comparative performance of TUDCA dihydrate, 4-PBA, and UDCA based on available experimental data.
Protein Aggregation Inhibition
A key function of chemical chaperones is to prevent the aggregation of misfolded proteins. In vitro studies using bovine serum albumin (BSA) as a model protein have demonstrated the superior efficacy of TUDCA compared to 4-PBA in mitigating stress-induced protein aggregation.
Table 1: In Vitro Mitigation of Heat and DTT-Induced BSA Aggregation
| Chemical Chaperone | Concentration | Aggregation Inhibition Efficiency | Source |
| TUDCA | 5 mM | More effective at preventing the formation of large aggregates. | [6][7] |
| 10 mM | Showed a concentration-dependent inhibition of larger aggregate formation. | [6][7] | |
| 4-PBA | 5 mM | Less effective; unable to inhibit the formation of larger aggregates. | [6][7] |
| 10 mM | Less effective than TUDCA at the same concentration. | [6][7] |
Modulation of Endoplasmic Reticulum (ER) Stress
ER stress, characterized by the accumulation of unfolded or misfolded proteins in the ER lumen, activates the Unfolded Protein Response (UPR). Chemical chaperones can alleviate ER stress by improving protein folding capacity.
Table 2: Modulation of ER Stress Markers in HepG2 Cells
| Chemical Chaperone | Effect on PERK Activation | Effect on eIF2α Phosphorylation | Effect on ATF4 Expression | Source |
| TUDCA | Induces mild PERK activation | Promotes eIF2α phosphorylation | Higher ATF4 expression | [6][7] |
| 4-PBA | Does not activate PERK | Induces eIF2α phosphorylation (PERK-independent) | Low ATF4 expression | [6][7] |
Note: TUDCA's mild activation of the PERK-eIF2α-ATF4 pathway is suggested to be a pro-survival signal, while 4-PBA's induction of eIF2α phosphorylation is not mediated by PERK.
Clinical Efficacy in Primary Biliary Cholangitis (PBC)
TUDCA and UDCA have been directly compared in clinical trials for the treatment of Primary Biliary Cholangitis (PBC), a chronic liver disease.
Table 3: Comparison of TUDCA and UDCA in the Treatment of Primary Biliary Cholangitis (24 weeks)
| Outcome Measure | TUDCA (750 mg/day) | UDCA (750 mg/day) | P-value | Source |
| Serum ALP Reduction >25% | 75.97% of patients | 80.88% of patients | P = 0.453 | [8][9][10] |
| Serum ALP Reduction >40% | 55.81% of patients | 52.94% of patients | P = 0.699 | [8][9][10] |
| Improvement in Pruritus/Scratch | No change | Increased from 1.43% to 10.00% | P = 0.023 | [8][9][10] |
| Improvement in Jaundice | Decreased from 8.53% to 1.55% | Decreased from 17.14% to 10.00% | P = 0.049 | [8][9][10] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of TUDCA and 4-PBA are mediated through various signaling pathways. Understanding these pathways is crucial for their application in drug development.
References
- 1. ron.cimr.cam.ac.uk [ron.cimr.cam.ac.uk]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. biotech.illinois.edu [biotech.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Chemical chaperone, TUDCA unlike PBA, mitigates protein aggregation efficiently and resists ER and non-ER stress induced HepG2 cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental procedures to investigate fibrillation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eIF2α phosphorylation [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Tunicamycin induces ER stress and inhibits tumorigenesis of head and neck cancer cells by inhibiting N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of TUDCA Dihydrate's Efficacy in Different Neuronal Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective efficacy of Tauroursodeoxycholic acid (TUDCA) dihydrate across various neuronal cell lines. The data presented is compiled from multiple studies to offer a cross-validation of its potential as a therapeutic agent for neurodegenerative diseases. This document summarizes quantitative data, details experimental protocols, and visualizes key cellular pathways and workflows.
Comparative Efficacy of TUDCA Dihydrate
Tauroursodeoxycholic acid (TUDCA) has demonstrated significant neuroprotective effects across a range of in vitro models of neuronal damage. Its efficacy is primarily attributed to its anti-apoptotic and anti-endoplasmic reticulum (ER) stress properties. This guide compares the performance of TUDCA in different neuronal cell lines and against alternative neuroprotective compounds.
TUDCA vs. Alternative Neuroprotective Agents
TUDCA's performance has been compared to its unconjugated form, Ursodeoxycholic acid (UDCA), and another chemical chaperone, 4-Phenylbutyric acid (4-PBA).
Table 1: TUDCA vs. UDCA in WERI-Rb-1 Human Retinal Cone-like Cells (Albumin-induced toxicity)
| Efficacy Marker | TUDCA (1 µM) | UDCA (1 µM) | Key Findings |
| Cell Viability (% of control) | Statistically significant protection | Protection observed, but not statistically significant | TUDCA showed a more statistically robust protection against albumin-induced cell death in this model.[1][2] |
| LDH Release (cell death marker) | Significant reduction | Statistically significant reduction | Both compounds significantly reduced lactate dehydrogenase (LDH) release, indicating a reduction in cell death.[1][2] |
| Gene Regulation | 463 genes regulated | 31 genes regulated | TUDCA regulated a substantially higher number of neuroprotective genes, particularly those involved in ER stress pathways.[1][2] |
Table 2: TUDCA vs. 4-PBA in SH-SY5Y Human Neuroblastoma Cells
| Efficacy Marker | TUDCA | 4-PBA | Key Findings | | --- | --- | --- | | Mitochondrial Respiration | Decreased ROUTINE, maximal, and ATP-coupled respiration | Increased spare respiratory capacity | The compounds have distinct effects on mitochondrial function, suggesting different mechanisms of action. | | Protein Aggregation Mitigation | More effective at mitigating protein aggregation in vitro | Less effective than TUDCA | TUDCA shows superior chemical chaperone activity in this context. |
Cross-Validation of TUDCA's Efficacy in Different Neuronal Cell Lines
Table 3: Neuroprotective Effects of TUDCA in SH-SY5Y Human Neuroblastoma Cells
| Stressor | TUDCA Concentration | Efficacy Measurement | Result |
| Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) | 100 µM | Apoptosis (%) | Significant reduction in CCCP-induced apoptosis. |
| Uremic Toxin (P-cresol) | Not specified (co-culture with TUDCA-treated MSCs) | Annexin V positive cells (%) | Significant decrease in apoptosis in the presence of the uremic toxin.[3] |
Table 4: Neuroprotective Effects of TUDCA in PC12 Rat Pheochromocytoma Cells
| Stressor | TUDCA Concentration | Efficacy Measurement | Result |
| Amyloid-β | Not specified | Apoptosis | Prevention of amyloid-β-induced apoptosis. |
Table 5: Neuroprotective Effects of TUDCA in Primary Cortical Neurons
| Stressor | TUDCA Concentration | Efficacy Measurement | Result |
| Amyloid-β (25-35) | 100 µM | Apoptosis (%) | Significant reduction in amyloid-β-induced apoptosis. |
| Ischemia-reperfusion | Not specified | Infarct size reduction (%) | Approximately 50% reduction in infarct size in a rat model. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
Objective: To quantify the metabolic activity of neuronal cells as an indicator of cell viability.
Materials:
-
Neuronal cells (e.g., SH-SY5Y, PC12)
-
96-well culture plates
-
Complete culture medium
-
TUDCA dihydrate and other test compounds
-
Neurotoxic stressor (e.g., Amyloid-β, H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of TUDCA dihydrate or other neuroprotective agents for a specified duration (e.g., 2-4 hours).
-
Induction of Cytotoxicity: Introduce the neurotoxic stressor to the appropriate wells and incubate for the desired period (e.g., 24 hours). Include untreated control and vehicle control wells.
-
MTT Incubation: Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate the plate for 2-4 hours at 37°C until formazan crystals are formed.
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Neuronal cells
-
6-well culture plates
-
Complete culture medium
-
TUDCA dihydrate and other test compounds
-
Apoptosis-inducing stressor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with TUDCA and the apoptotic inducer as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant.
-
Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat this step.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the tube.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Visualizing Cellular Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the key signaling pathways modulated by TUDCA dihydrate.
Caption: Experimental workflow for assessing TUDCA's neuroprotective efficacy.
Caption: TUDCA's neuroprotective signaling pathway via Akt activation.
References
TUDCA Dihydrate: A Comparative Analysis of In Vitro and In Vivo Mechanisms of Action
For Immediate Release
A deep dive into the multifaceted mechanisms of Tauroursodeoxycholic acid (TUDCA) dihydrate reveals consistent and potent cytoprotective effects across both cellular and whole-organism models. This guide provides a comprehensive comparison of its in vitro and in vivo activities, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid, has demonstrated significant therapeutic potential in a wide range of disease models. Its primary mechanisms of action revolve around the mitigation of cellular stress, particularly endoplasmic reticulum (ER) stress, and the inhibition of apoptosis. This guide synthesizes findings from numerous studies to objectively compare its efficacy and mechanisms in controlled in vitro environments versus complex in vivo systems.
Quantitative Comparison of TUDCA's Efficacy
The following tables summarize the quantitative effects of TUDCA on key markers of ER stress and apoptosis in both in vitro and in vivo settings.
Table 1: In Vitro Efficacy of TUDCA in Cellular Models
| Cell Line | Stressor | TUDCA Concentration | Outcome Measure | Result | Citation |
| Neonatal Rat Cardiomyocytes | H2O2 | 0.2 mM | Cell Viability (CCK-8) | Restored viability to near control levels | [1] |
| H2O2 | 0.2 mM | GRP78 Expression (Western Blot) | Significantly decreased H2O2-induced upregulation | [1] | |
| H2O2 | 0.2 mM | CHOP Expression (Western Blot) | Significantly decreased H2O2-induced upregulation | [1] | |
| Dorsal Root Ganglion Neurons | Tunicamycin | 250 µM | Cell Viability (CellTiter-Blue) | Reversed tunicamycin-induced decrease in viability | [2] |
| Tunicamycin | 250 µM | Apoptosis (TUNEL) | Markedly suppressed tunicamycin-induced apoptosis | [2][3] | |
| Tunicamycin | 250 µM | Caspase-3/7 Activity | Significantly reduced tunicamycin-induced activity | [2] | |
| HepG2 Cells | Tunicamycin | 2 mM | PERK Activation (Western Blot) | Promoted PERK phosphorylation | [4] |
| HepG2 Cells | H2O2 | 0.1 - 1 mM | Cell Viability | Did not protect against H2O2-induced cell death | [5] |
| ARPE-19 Cells | LPS | Not specified | GRP78, Caspase-3, Caspase-12 Expression | Reduced expression | [6] |
| LPS | Not specified | Apoptosis (TUNEL & Caspase-3 activity) | Decreased apoptosis | [6] |
Table 2: In Vivo Efficacy of TUDCA in Animal Models
| Animal Model | Disease/Injury Model | TUDCA Dosage | Outcome Measure | Result | Citation |
| Mouse | Diethylnitrosamine-induced HCC | Low and high dose in drinking water | Hepatocyte Apoptosis (Caspase-3/7 activity, TUNEL) | Significantly reduced | [5] |
| Diethylnitrosamine-induced HCC | Low and high dose in drinking water | CHOP, Cleaved Caspase-12 Expression (Western Blot) | Reduced expression | [5] | |
| Mouse | Subarachnoid Hemorrhage | 500 mg/kg/day for 3 days (pre-treatment) | ER Stress (PERK/eIF2α/ATF4/CHOP pathway) | Inhibited the ER stress pathway | [7] |
| Subarachnoid Hemorrhage | 500 mg/kg/day for 3 days (pre-treatment) | Apoptosis (Caspase-12 dependent) | Blocked ER stress-mediated apoptosis | [7] | |
| Mouse | Polymicrobial Sepsis | Not specified | Lymphocyte Apoptosis (Flow cytometry, TUNEL) | Significant reduction | [8] |
| Polymicrobial Sepsis | Not specified | ER Stress Markers (BiP, CHOP) | Significant reduction in expression | [8][9] | |
| Rat | Endotoxin-Induced Uveitis | Intraperitoneal administration | GRP78, Caspase-3, Caspase-12 Expression | Reduced expression | [6] |
| Endotoxin-Induced Uveitis | Intraperitoneal administration | Apoptosis (TUNEL & Caspase-3 activity) | Decreased apoptosis | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Methodologies
1. Cell Viability Assays
-
MTT Assay: HepG2 cells are seeded in 96-well plates. After treatment with TUDCA and/or a stressor, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.[10][11]
-
CellTiter-Blue® Cell Viability Assay: Dorsal root ganglion (DRG) neurons are cultured in 96-well plates. Following treatment, CellTiter-Blue® reagent is added to each well and incubated. The fluorescence is then measured at an excitation/emission of 560/590 nm.[2]
-
Cell Counting Kit-8 (CCK-8) Assay: Neonatal rat cardiomyocytes are seeded in 96-well plates. After experimental treatments, CCK-8 solution is added to each well, and the plate is incubated. The absorbance is read at 450 nm to quantify viable cells.[1]
2. Apoptosis Assays
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.[12] Fixed and permeabilized cells or tissue sections are incubated with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., Br-dUTP or dUTP conjugated to a fluorophore).[13][14] The incorporated labels are then detected by fluorescence microscopy or colorimetrically.[15]
-
Caspase Activity Assay: Caspase activity is measured using specific fluorogenic or chromogenic substrates.[16] Cell lysates are incubated with a substrate peptide conjugated to a reporter molecule (e.g., AMC or pNA). Cleavage of the substrate by active caspases releases the reporter molecule, which can be quantified by a fluorometer or spectrophotometer.[17]
3. Western Blot Analysis for ER Stress Markers
Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane. The membrane is blocked and then incubated with primary antibodies against ER stress markers such as GRP78 (BiP), CHOP, phosphorylated PERK (p-PERK), and phosphorylated eIF2α (p-eIF2α). After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[18]
In Vivo Methodologies
1. Animal Models and TUDCA Administration
-
Mouse Models: Various mouse strains are used depending on the disease model (e.g., C57BL/6 for diet-induced obesity, APP/PS1 for Alzheimer's disease). TUDCA can be administered through several routes, including intraperitoneal (i.p.) injection (e.g., 300 mg/kg daily), subcutaneous injection (e.g., 500 mg/kg), or dissolved in drinking water.[19][20][21][22]
-
Rat Models: Wistar or Sprague-Dawley rats are commonly used. For models like endotoxin-induced uveitis, TUDCA is administered intraperitoneally prior to the induction of the disease.[6]
2. Tissue Processing and Analysis
-
Immunohistochemistry (IHC) and Immunofluorescence (IF): Following euthanasia, tissues are collected, fixed in formalin, and embedded in paraffin or frozen in OCT. Sections are cut and stained with specific antibodies against markers of interest (e.g., GRP78, cleaved caspase-3). For immunofluorescence, secondary antibodies conjugated to fluorophores are used, and slides are imaged with a fluorescence microscope.
-
TUNEL Assay on Tissue Sections: The TUNEL assay, as described for in vitro analysis, can be adapted for tissue sections to detect apoptotic cells within their native architectural context.[15]
-
Western Blot of Tissue Homogenates: Tissues are homogenized in lysis buffer, and protein is extracted. The subsequent steps are similar to the in vitro Western blot protocol to quantify the expression of specific proteins.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by TUDCA and a typical experimental workflow.
Caption: TUDCA's role in mitigating ER stress-induced apoptosis.
Caption: A typical experimental workflow for studying TUDCA.
Conclusion
References
- 1. Tauroursodeoxycholic Acid Alleviates H2O2-Induced Oxidative Stress and Apoptosis via Suppressing Endoplasmic Reticulum Stress in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activation of ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tauroursodeoxycholic acid prevents stress induced aggregation of proteins in vitro and promotes PERK activation in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Tauroursodeoxycholic Acid Mitigates Inflammation, ER Stress, and Apoptosis in Experimental Endotoxin-Induced Uveitis: In Vivo and In Vitro Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tauroursodeoxycholic acid prevents ER stress-induced apoptosis and improves cerebral and vascular function in mice subjected to subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical chaperone TUDCA prevents apoptosis and improves survival during polymicrobial sepsis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. TUNEL staining [abcam.com]
- 15. abcam.com [abcam.com]
- 16. Assaying caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 19. TUDCA Slows Retinal Degeneration in Two Different Mouse Models of Retinitis Pigmentosa and Prevents Obesity in Bardet-Biedl Syndrome Type 1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The bile acid TUDCA reduces age-related hyperinsulinemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tauroursodeoxycholic acid inhibits intestinal inflammation and barrier disruption in mice with non‐alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
A Critical Review: Tauroursodeoxycholic Acid vs. Ursodeoxycholic Acid in Therapeutic Applications
For researchers, scientists, and drug development professionals, the nuanced differences between Tauroursodeoxycholic acid (TUDCA) and its precursor Ursodeoxycholic acid (UDCA) are of critical interest. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed methodologies, and visualizations of their molecular mechanisms.
Executive Summary
Tauroursodeoxycholic acid (TUDCA) and Ursodeoxycholic acid (UDCA) are hydrophilic bile acids with established therapeutic benefits, particularly in liver diseases. While structurally related, their distinct chemical properties lead to differences in bioavailability, mechanisms of action, and clinical efficacy in certain contexts. TUDCA, the taurine conjugate of UDCA, generally exhibits superior water solubility and an enhanced ability to cross cellular membranes, including the blood-brain barrier. This translates to broader neuroprotective effects and potentially greater efficacy in mitigating cellular stress. UDCA, however, has a longer history of clinical use and is an FDA-approved treatment for specific conditions like Primary Biliary Cholangitis (PBC). This review delves into the comparative studies of these two compounds, presenting quantitative data, experimental protocols, and the underlying signaling pathways to inform future research and drug development.
Comparative Efficacy in Liver Disease
Clinical trials have directly compared the efficacy of TUDCA and UDCA in the treatment of Primary Biliary Cholangitis (PBC) and liver cirrhosis.
Primary Biliary Cholangitis (PBC)
A multicenter, randomized, double-blind clinical trial involving 199 PBC patients in China demonstrated that TUDCA is as safe and efficacious as UDCA in improving liver biochemistry.[1][2][3] Both treatment groups showed similar improvements in serum levels of alkaline phosphatase (ALP), aspartate aminotransferase (AST), and total bilirubin.[1][2][3] Notably, TUDCA may be more effective in relieving symptoms like pruritus.[1][2][3]
| Parameter | TUDCA (750 mg/day) | UDCA (750 mg/day) | p-value | Reference |
| Patients with >25% ALP reduction at 24 weeks | 75.97% | 80.88% | 0.453 | [1][2] |
| Patients with >40% ALP reduction at 24 weeks | 55.81% | 52.94% | 0.699 | [1][2] |
| Increase in patients with pruritus/scratch | No change | 1.43% to 10.00% | 0.023 | [1][2] |
Liver Cirrhosis
A double-blind, randomized controlled trial in China with 23 patients (18 in the final analysis) suggested that TUDCA may be more effective than UDCA in improving the biochemical expression of liver cirrhosis.[4][5] Both drugs were well-tolerated.[4][5]
| Parameter | TUDCA (750 mg/day) | UDCA (750 mg/day) | Baseline vs. 6 months | Reference |
| Serum ALT reduction | Significant (p<0.05) | Not significant | TUDCA showed a greater percentage of mean change | [4][5] |
| Serum AST reduction | Significant (p<0.05) | Significant (p<0.05) | - | [4][5] |
| Serum ALP reduction | Significant (p<0.05) | Not significant | TUDCA showed a greater percentage of mean change | [4][5] |
| Serum Albumin increase | Significant (p<0.05) | Significant (p<0.05) | - | [4][5] |
Neuroprotective Effects: A Comparative Analysis
Preclinical studies, particularly in models of retinal degeneration, highlight the superior neuroprotective potential of TUDCA over UDCA. This is largely attributed to its enhanced ability to cross the blood-brain barrier and its broader impact on gene regulation.
In a comparative study using retinal explants, both TUDCA and UDCA reduced apoptosis and microglial activation. However, TUDCA regulated a significantly larger number of neuroprotective genes (463 genes) compared to UDCA (31 genes).[6] TUDCA was found to up-regulate genes involved in endoplasmic reticulum (ER) stress pathways, providing a distinct mechanism of neuroprotection.[6]
Pharmacokinetics and Bioavailability
While both molecules are absorbed in the intestine, TUDCA's conjugation with taurine enhances its water solubility, which is thought to improve its absorption and bioavailability. However, direct comparative studies in humans have shown no significant differences in their absorption and biliary secretion after oral administration. A study comparing micronized and non-micronized UDCA demonstrated that particle size can significantly impact bioavailability, with the micronized form showing a higher Cmax.[7][8]
| Drug | Formulation | Cmax (ng/mL) | Tmax (hours) | Relative Bioavailability | Reference |
| UDCA | Micronized | 5091.806 | ~3.5 | 112% (compared to non-micronized) | [7][8] |
| UDCA | Non-micronized | 4848.66 | ~3.5 | 100% | [7][8] |
Experimental Protocols
Clinical Trial: TUDCA vs. UDCA in Primary Biliary Cholangitis (PBC)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[1][2]
-
Participants: 199 Chinese patients aged 18-70 years with a diagnosis of PBC.[1][2]
-
Inclusion Criteria: Serum ALP levels ≥ 2 times the upper limit of normal (ULN), positive for antimitochondrial antibodies (AMA) and/or anti-AMA-M2, or histological features of PBC.[9][10]
-
Exclusion Criteria: Previous treatment with UDCA or other immunomodulators, evidence of extrahepatic biliary obstruction, co-infection with hepatitis B or C, and specific laboratory abnormalities (e.g., low hemoglobin, white blood cell count, or platelet count; significantly elevated transaminases or bilirubin).[1][10]
-
Intervention: Patients were randomly assigned to receive either 250 mg TUDCA three times a day plus a UDCA placebo, or 250 mg UDCA three times a day plus a TUDCA placebo for 24 weeks.[1][2]
-
Primary Endpoint: Percentage of patients achieving a serum ALP reduction of more than 25% from baseline at 24 weeks.[1][2]
-
Biochemical Assays: Serum levels of ALP, AST, ALT, total bilirubin, and other standard liver function tests were measured at baseline and throughout the study.[11]
Preclinical Study: Neuroprotective Effects in Retinal Degeneration
-
Toxicity Induction: Retinal explants were exposed to albumin to induce cell death, mimicking certain aspects of retinal detachment.
-
Intervention: Explants were treated with either TUDCA or UDCA.
-
Apoptosis Quantification: Apoptotic cells were identified and quantified using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.[15][16][17] This involves enzymatically labeling the ends of DNA fragments characteristic of apoptosis with a fluorescent marker.
-
Microglial Activation Assessment: Microglial activation was quantified by immunolabeling for specific markers such as CD11b and analyzing cell morphology.[18][19] Activated microglia typically retract their ramified processes and adopt an amoeboid shape.
Signaling Pathways and Mechanisms of Action
The cytoprotective effects of TUDCA and UDCA are mediated through distinct but overlapping signaling pathways.
TUDCA and Endoplasmic Reticulum (ER) Stress
TUDCA is a potent chemical chaperone that alleviates ER stress, a key contributor to apoptosis in various diseases.[20] It acts by reducing the accumulation of unfolded proteins and modulating the unfolded protein response (UPR). Specifically, TUDCA has been shown to inhibit the PERK/eIF2α/ATF4/CHOP signaling pathway and block caspase-12-dependent ER-stress mediated apoptosis.[21][22]
UDCA and the Mitochondrial Pathway of Apoptosis
UDCA primarily exerts its anti-apoptotic effects by targeting the mitochondrial pathway of cell death.[23][24][25] It helps to stabilize the mitochondrial membrane, preventing the release of pro-apoptotic factors like cytochrome c.[23][26] UDCA inhibits the translocation of the pro-apoptotic protein Bax to the mitochondria and reduces the mitochondrial membrane permeability transition (MPT).[25][26]
Experimental Workflow for Comparative Neuroprotection Study
The following diagram illustrates the workflow for a typical preclinical study comparing the neuroprotective effects of TUDCA and UDCA in a retinal explant model.
Conclusion
Both TUDCA and UDCA are valuable therapeutic agents with distinct profiles. TUDCA's enhanced bioavailability and broader mechanistic actions, particularly its role in mitigating ER stress, make it a promising candidate for a wider range of conditions, including neurodegenerative diseases. UDCA remains a well-established and effective treatment for specific cholestatic liver diseases. The choice between these two molecules will depend on the specific therapeutic application, with a growing body of evidence suggesting that TUDCA may offer advantages in conditions where cellular stress and apoptosis are key pathological features. Further large-scale clinical trials are warranted to fully elucidate the comparative efficacy of TUDCA and UDCA in various disease contexts.
References
- 1. A multicenter, randomized, double-blind trial comparing the efficacy and safety of TUDCA and UDCA in Chinese patients with primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A multicenter, randomized, double-blind trial comparing the efficacy and safety of TUDCA and UDCA in Chinese patients with primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of tauroursodeoxycholic acid in the treatment of liver cirrhosis: a double-blind randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of tauroursodeoxycholic acid on endoplasmic reticulum stress-induced caspase-12 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Comparative Pharmacokinetic and Relative Bioavailability Study of Ursodeoxycholic Acid Tablets in Healthy Indian Volunteers | Semantic Scholar [semanticscholar.org]
- 9. trial.medpath.com [trial.medpath.com]
- 10. Safety and Efficacy of Tauroursodeoxycholic Acid Versus Ursofalk in the Treatment of Adult Primary Biliary Cirrhosis | Clinical Research Trial Listing [centerwatch.com]
- 11. Primary Biliary Cholangitis (PBC) Workup: Approach Considerations, Laboratory Studies, Imaging Studies [emedicine.medscape.com]
- 12. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. FluoroGold-Labeled Organotypic Retinal Explant Culture for Neurotoxicity Screening Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A New Multichannel Method Quantitating TUNEL in Detached Photoreceptor Nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring glutamate receptor activation-induced apoptotic cell death in ischemic rat retina using the TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. Adaptive Müller cell responses to microglial activation mediate neuroprotection and coordinate inflammation in the retina - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oncotarget.com [oncotarget.com]
- 21. Tauroursodeoxycholic acid prevents ER stress-induced apoptosis and improves cerebral and vascular function in mice subjected to subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Tauroursodeoxycholic acid mediates endoplasmic reticulum stress and autophagy in adrenocortical carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ursodeoxycholic acid prevents cytochrome c release in apoptosis by inhibiting mitochondrial membrane depolarization and channel formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Apoptosis induced by ursodeoxycholic acid in human melanoma cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A novel role for ursodeoxycholic acid in inhibiting apoptosis by modulating mitochondrial membrane perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
Assessing the reproducibility of published findings on TUDCA dihydrate's anti-apoptotic effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-apoptotic effects of Tauroursodeoxycholic acid (TUDCA) dihydrate with alternative pan-caspase inhibitors. The information presented is based on a comprehensive review of published findings, with a focus on reproducibility and supporting experimental data.
TUDCA Dihydrate: A Multi-Faceted Anti-Apoptotic Agent
Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid that has demonstrated significant cytoprotective and anti-apoptotic properties in a wide range of preclinical studies. Its mechanism of action is multifaceted, targeting key pathways involved in programmed cell death.
The anti-apoptotic efficacy of TUDCA has been reported in various cell types and experimental models of disease, including neurodegenerative disorders, stroke, and liver disease.[1][2][3]
Comparison of Anti-Apoptotic Efficacy: TUDCA vs. Pan-Caspase Inhibitors
To provide a comparative perspective, this guide includes data on three widely used pan-caspase inhibitors: z-VAD-fmk, Boc-D-fmk, and Q-VD-OPh. These small-molecule inhibitors function by directly and irreversibly binding to the active site of caspases, the key executioner enzymes in the apoptotic cascade. It is important to note that direct head-to-head comparative studies between TUDCA and these inhibitors are limited in the published literature. The following tables summarize quantitative data from various studies to facilitate an indirect comparison.
Table 1: TUDCA Dihydrate - Quantitative Anti-Apoptotic Effects
| Cell/Tissue Type | Apoptotic Inducer | TUDCA Concentration/Dose | Key Finding | Reference |
| Rat Brain (in vivo) | Intracerebral Hemorrhage | 100-200 mg/kg | Reduced apoptotic cells by ~50%; Reduced caspase activity by 45-60% | [1][2] |
| Primary Cortical Neurons | Fibrillar Aβ 1-42 (20 µM) | 100 µM | Abrogated nuclear condensation and fragmentation; Reduced caspase-3 activity | [4] |
| Hepatocytes (in vitro) | Diethylnitrosamine | Not specified | Significant reduction of TUNEL-positive hepatocytes | [5][6] |
| Neonatal Rat Cardiomyocytes | H2O2 (300 µM) | 200 µM | Decreased the percentage of apoptotic cells and the Bax/Bcl-2 ratio | [7] |
| Retinal Explants | Albumin | 10 ng/mL | Reduced the number of TUNEL-positive photoreceptor cells | [8] |
Table 2: Alternative Pan-Caspase Inhibitors - Quantitative Anti-Apoptotic Effects
| Inhibitor | Cell/Tissue Type | Apoptotic Inducer | Inhibitor Concentration | Key Finding | Reference |
| z-VAD-fmk | Soft Tissue Sarcoma Cells | TRAIL + MG132 | 20 µM | Markedly reduced cell death | [9] |
| Lung Cancer Cells (Calu-6, A549) | Propyl Gallate (800 µM) | 15 µM | Reduced the number of dead and sub-G1 cells | [10] | |
| Boc-D-fmk | p815 Mastocytoma Cells | Genistein | Not specified | Prevented the reduction of 14-3-3 protein level and release of Bad | [11] |
| Q-VD-OPh | JURL-MK1 and HL60 Cells | Imatinib, SAHA | 0.05 µM | Fully inhibited caspase-3 and -7 activity | [12] |
| JURL-MK1 and HL60 Cells | Imatinib, SAHA | 2 µM | Prevented DNA fragmentation | [12] |
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
TUDCA's Anti-Apoptotic Signaling Pathways
Caption: TUDCA's multi-target anti-apoptotic mechanism.
Experimental Workflow for Assessing Apoptosis
Caption: General workflow for apoptosis assessment.
Detailed Experimental Protocols
Reproducibility of findings heavily relies on detailed and consistent experimental protocols. Below are synthesized protocols for key assays used to evaluate anti-apoptotic effects, based on methodologies reported in the literature.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell/Tissue Preparation:
-
For adherent cells, grow on coverslips. For suspension cells, cytospin onto slides. For tissue, use paraffin-embedded or frozen sections.
-
Fix cells/tissue with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature. For tissues, permeabilization may require proteinase K treatment.
-
Wash twice with PBS.
-
-
Labeling Reaction:
-
Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled nucleotide (e.g., BrdUTP or a fluorescently tagged dUTP) according to the manufacturer's instructions.
-
Incubate the samples with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes.
-
-
Detection:
-
If using an indirectly labeled nucleotide (e.g., BrdUTP), incubate with a corresponding labeled antibody (e.g., anti-BrdU-FITC) for 30-60 minutes at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with a DNA dye such as DAPI or Hoechst.
-
-
Imaging and Quantification:
-
Mount coverslips onto slides with mounting medium.
-
Visualize using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells by counting at least 100 cells from multiple random fields.
-
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
-
Lysate Preparation:
-
Culture and treat cells in a 96-well plate.
-
Lyse the cells using a lysis buffer provided with a commercial caspase activity assay kit.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge the plate to pellet cell debris.
-
-
Enzymatic Reaction:
-
Transfer the supernatant (cell lysate) to a new plate.
-
Add the caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays) to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.
-
The signal intensity is directly proportional to the caspase-3/7 activity. Normalize the results to the protein concentration of the cell lysates.
-
Western Blot for Bcl-2 and Bax
This technique is used to quantify the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.
-
Protein Extraction:
-
Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2 and Bax overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the expression of Bcl-2 and Bax to the loading control. Calculate the Bax/Bcl-2 ratio to assess the apoptotic potential.
-
Conclusion
The reproducibility of TUDCA dihydrate's anti-apoptotic effects is supported by numerous studies across various models. Its ability to modulate multiple signaling pathways, including the mitochondrial and ER stress pathways, distinguishes it from pan-caspase inhibitors that act further downstream in the apoptotic cascade. While pan-caspase inhibitors offer potent and direct inhibition of apoptosis, TUDCA's broader mechanism of action may provide a more upstream and potentially more nuanced therapeutic effect. The choice between TUDCA and a pan-caspase inhibitor will depend on the specific research question and experimental context. Further direct comparative studies are warranted to definitively establish the relative efficacy of these agents in different pathological conditions.
References
- 1. Tauroursodeoxycholic acid reduces apoptosis and protects against neurological injury after acute hemorrhagic stroke in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tauroursodeoxycholic acid reduces apoptosis and protects against neurological injury after acute hemorrhagic stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tauroursodeoxycholic acid dampens oncogenic apoptosis induced by endoplasmic reticulum stress during hepatocarcinogen exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tauroursodeoxycholic acid dampens oncogenic apoptosis induced by endoplasmic reticulum stress during hepatocarcinogen exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tauroursodeoxycholic Acid Alleviates H2O2-Induced Oxidative Stress and Apoptosis via Suppressing Endoplasmic Reticulum Stress in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. kumel.medlib.dsmc.or.kr [kumel.medlib.dsmc.or.kr]
- 12. Dose-dependent effects of the caspase inhibitor Q-VD-OPh on different apoptosis-related processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the therapeutic window of TUDCA dihydrate against other bile acids
In the landscape of bile acid therapeutics, Tauroursodeoxycholic acid (TUDCA) dihydrate is emerging as a potent cytoprotective agent with a favorable therapeutic window. This guide provides a comparative analysis of TUDCA dihydrate against other key bile acids—Ursodeoxycholic acid (UDCA), Glycoursodeoxycholic acid (GUDCA), and Taurochenodeoxycholic acid (TCDCA)—supported by experimental data to delineate their efficacy and safety profiles for researchers, scientists, and drug development professionals.
Comparative Efficacy and Safety
The therapeutic potential of bile acids is intrinsically linked to their hydrophilicity, which generally correlates with reduced cytotoxicity. TUDCA, a taurine conjugate of UDCA, exhibits greater water solubility, which may contribute to its enhanced absorption and bioavailability compared to UDCA.[1] This difference in physicochemical properties underpins their varying therapeutic windows.
| Bile Acid | Therapeutic Application | Efficacy | Safety Profile |
| TUDCA Dihydrate | Cholestatic Liver Diseases, Neurodegenerative Diseases | High efficacy in reducing liver enzymes and protecting against neuronal cell death.[1][2][3][4][5][6] May be more effective than UDCA in improving biochemical parameters in liver cirrhosis and relieving symptoms of Primary Biliary Cholangitis (PBC).[7][8] | Generally well-tolerated with a low incidence of adverse effects.[7][8] |
| UDCA | FDA-approved for Primary Biliary Cholangitis (PBC) and gallstone dissolution.[9][10] | Effective in improving liver biochemistry in cholestatic conditions.[10][11][12] | Well-established safety profile, though it can be associated with pruritus in some PBC patients.[7][8][13] |
| GUDCA | Investigational for metabolic disorders like Type 2 Diabetes. | Shown to improve glucose tolerance, reduce liver enzymes, and decrease serum and liver triglycerides in animal models.[14][15][16] | Limited clinical data available, but preclinical studies suggest a favorable safety profile. |
| TCDCA | Primarily studied for its role in signaling pathways. | Can activate the TGR5 receptor, influencing cAMP levels.[17] | More hydrophobic and generally more cytotoxic than TUDCA and UDCA, limiting its therapeutic use.[18][19] |
Experimental Protocols
To rigorously assess the therapeutic window of these bile acids, standardized experimental protocols are crucial. Below are detailed methodologies for key assays.
Cell Viability Assay (MTT Assay)
This assay determines the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., HepG2, HET-1A) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treatment: Expose cells to varying concentrations of bile acids (e.g., 10 µM to 1000 µM) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).[18][20][21][22][23]
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with bile acids as described for the cell viability assay.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Microscopy: Visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.[21]
Quantification of Inflammatory Markers (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of specific inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or serum.
-
Sample Collection: Collect cell culture supernatants or serum from treated and control groups.
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: Add standards and samples to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Add a TMB substrate solution to develop the color.
-
Stop Solution and Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm. The concentration of the cytokine is determined from a standard curve.
Signaling Pathways and Mechanisms of Action
The differential therapeutic effects of bile acids stem from their modulation of distinct signaling pathways. TUDCA, in particular, exhibits pleiotropic effects, including anti-apoptotic, anti-inflammatory, and endoplasmic reticulum (ER) stress-reducing activities.
Caption: TUDCA's multifaceted cytoprotective signaling pathways.
In contrast, more hydrophobic bile acids like TCDCA can induce apoptosis and inflammation, often through mechanisms involving death receptor activation and mitochondrial dysfunction.[24]
Caption: Workflow for determining the therapeutic window of bile acids.
Conclusion
The available evidence suggests that TUDCA dihydrate possesses a wider therapeutic window compared to less hydrophilic bile acids like UDCA and significantly more cytotoxic ones such as TCDCA. Its enhanced bioavailability and multi-targeted mechanism of action, encompassing anti-apoptotic, ER stress-reducing, and anti-inflammatory effects, position it as a promising therapeutic candidate for a range of diseases. Further head-to-head clinical trials are warranted to fully elucidate its comparative efficacy and safety against other bile acids in various pathological contexts.
References
- 1. qnwellness.com [qnwellness.com]
- 2. intranet.ib.unicamp.br [intranet.ib.unicamp.br]
- 3. restorativemedicine.org [restorativemedicine.org]
- 4. restorativemedicine.org [restorativemedicine.org]
- 5. ndnr.com [ndnr.com]
- 6. Bile Acid Signaling in Neurodegenerative and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TUDCA/UDCA - NutraPedia [nutrahacker.com]
- 8. A multicenter, randomized, double-blind trial comparing the efficacy and safety of TUDCA and UDCA in Chinese patients with primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Mechanisms of action and therapeutic efficacy of ursodeoxycholic acid in cholestatic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ursodeoxycholic acid in cholestasis: linking action mechanisms to therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease? | AASLD [aasld.org]
- 13. researchgate.net [researchgate.net]
- 14. Glycoursodeoxycholic acid regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glycoursodeoxycholic acid ameliorates diet-induced metabolic disorders with inhibiting endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glycoursodeoxycholic acid regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Taurochenodeoxycholic Acid Increases cAMP Content via Specially Interacting with Bile Acid Receptor TGR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tauroursodeoxycholic acid protects in vitro models of human colonic cancer cells from cytotoxic effects of hydrophobic bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Apoptosis and modulation of cell cycle control by bile acids in human leukemia T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bile acid toxicity structure-activity relationships: correlations between cell viability and lipophilicity in a panel of new and known bile acids using an oesophageal cell line (HET-1A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparison of Cytotoxic Activity of Bile on HepG2 and CCRF-CEM Cell Lines: An in Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of bile acids on the expression of MRP3 and MRP4: An In vitro study in HepG2 cell line | Annals of Hepatology [elsevier.es]
- 23. researchgate.net [researchgate.net]
- 24. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
TUDCA Dihydrate: A Comparative Analysis of its Efficacy in Mitigating Endoplasmic Reticulum Stress
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Tauroursodeoxycholic acid (TUDCA) dihydrate's effectiveness in reducing endoplasmic reticulum (ER) stress markers, supported by experimental data and detailed protocols. The guide also positions TUDCA among other potential therapeutic alternatives.
The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum lumen leads to a cellular state known as ER stress, which activates the unfolded protein response (UPR). While the UPR is initially an adaptive mechanism, chronic ER stress is implicated in a variety of diseases, including neurodegenerative disorders, diabetes, and inflammatory conditions.[1][2][3] Chemical chaperones that can alleviate ER stress are therefore of significant therapeutic interest.[2][3] TUDCA, a hydrophilic bile acid, has emerged as a promising agent in this class.[2][4][5]
Comparative Efficacy of TUDCA in Reducing ER Stress Markers
TUDCA has been shown to effectively reduce the expression of key ER stress markers across various experimental models. The following tables summarize the quantitative data from several studies, demonstrating TUDCA's impact compared to control conditions.
Table 1: Effect of TUDCA on ER Stress Marker Protein Expression
| Model System | ER Stress Inducer | Treatment | GRP78/BiP | p-PERK / PERK | p-IRE1α / IRE1α | ATF6 | CHOP | Reference |
| Adrenocortical Carcinoma Cells (SW-13) | --- | 400 µM TUDCA for 48h | ↓ | ↓ | --- | ↓ | ↓ | [6][7] |
| Coxsackievirus B3-infected mice | CVB3 | TUDCA | ↓ (KDEL) | ↓ | ↓ | ↓ | --- | [8] |
| Aged Pregnant Rats | Aging | TUDCA | ↓ | ↓ (p-eIF2α) | --- | --- | ↓ | [9] |
| Polymicrobial Sepsis in Mice | Cecal Slurry | TUDCA | ↓ | --- | --- | --- | --- | [10] |
| Human Liver-derived Cells (Huh7) | Thapsigargin (TG) | TUDCA | ↓ | --- | --- | --- | --- | [11] |
Arrow (↓) indicates a statistically significant decrease in the marker's expression. KDEL is a marker for ER-resident proteins, and its increased expression can indicate ER stress.
Table 2: Effect of TUDCA on ER Stress Marker mRNA Expression
| Model System | ER Stress Inducer | Treatment | GRP78 | CHOP | sXBP1 | Reference |
| Adrenocortical Carcinoma Cells (SW-13) | --- | 400 µM TUDCA for 48h | ↓ | --- | --- | [6] |
| Ulcerative Colitis Patient Biopsies | UC | TUDCA for 6 weeks | --- | --- | ↓ | [5] |
| THP-1 Cells | Tunicamycin (TM) or Thapsigargin (TG) | TUDCA | ↓ | --- | --- | [12] |
Arrow (↓) indicates a statistically significant decrease in the marker's mRNA expression. sXBP1 refers to the spliced form of X-box binding protein 1, a key indicator of IRE1α activation.
Comparison with Alternatives
While direct comparative studies are limited, 4-phenylbutyrate (4-PBA) is another well-known chemical chaperone used to alleviate ER stress.[13] Both TUDCA and 4-PBA have been shown to attenuate ER Ca2+ loss resulting from ER stress induced by agents like thapsigargin and tunicamycin.[14] However, a key distinction in their proposed mechanisms is that 4-PBA has been suggested to increase the sorting of misfolded proteins into COPII vesicles, thereby reducing their levels in the ER lumen.[2][3] TUDCA, on the other hand, is thought to act by stabilizing protein conformation and improving the folding capacity of the ER.[2][3]
Signaling Pathways and Experimental Workflows
To understand TUDCA's mechanism of action, it is crucial to visualize the UPR signaling pathways and the experimental workflows used to measure its effects.
References
- 1. examine.com [examine.com]
- 2. TUDCA modulates drug bioavailability to regulate resistance to acute ER stress in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. oncotarget.com [oncotarget.com]
- 5. Tauroursodeoxycholic Acid (TUDCA) Reduces ER Stress and Lessens Disease Activity in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tauroursodeoxycholic acid mediates endoplasmic reticulum stress and autophagy in adrenocortical carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of tauroursodeoxycholic acid on endoplasmic reticulum stress-induced caspase-12 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ryr1.org [ryr1.org]
- 14. Calcium as a reliable marker for the quantitative assessment of endoplasmic reticulum stress in live cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gene Expression Profiles Induced by TUDCA Dihydrate and UDCA
A deep dive into the transcriptomic landscapes shaped by Tauroursodeoxycholic acid (TUDCA) and Ursodeoxycholic acid (UDCA) reveals distinct and overlapping molecular signatures, with TUDCA demonstrating a broader and more potent influence on neuroprotective and cellular stress pathways. This guide provides a comparative analysis of their effects on gene expression, supported by experimental data from a key study in the field, offering valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
Tauroursodeoxycholic acid (TUDCA) and Ursodeoxycholic acid (UDCA) are bile acids with established cytoprotective properties. While structurally similar, their impact on the cellular transcriptome reveals significant differences. A seminal study by Daruich et al. (2022) in a model of retinal degeneration demonstrated that TUDCA regulates a substantially higher number of genes compared to UDCA. TUDCA induced the regulation of 463 genes, whereas UDCA regulated only 31 genes.[1][2] This guide will dissect these differences, presenting the quantitative data in structured tables, detailing the experimental protocols, and visualizing the key pathways and workflows.
I. Quantitative Comparison of Gene Expression
The differential impact of TUDCA and UDCA on gene expression is summarized below. The data is extracted from a study on rat retinal explants exposed to albumin to induce cellular stress, and then treated with either TUDCA or UDCA.
Table 1: Overview of Gene Regulation
| Treatment | Total Differentially Expressed Genes | Upregulated Genes | Downregulated Genes |
| TUDCA | 463 | 196 | 267 |
| UDCA | 31 | 22 | 9 |
Data sourced from Daruich et al. (2022).[1][2]
Table 2: Common Genes Regulated by Both TUDCA and UDCA
Out of the hundreds of genes affected, only 19 were commonly regulated by both TUDCA and UDCA, highlighting their distinct mechanisms of action. These common genes are primarily involved in iron control, cell death, oxidative stress, and cell metabolism.
| Gene Symbol | Regulation | Putative Function |
| Mt2A | Upregulated | Antioxidant, metal homeostasis |
| Hmox1 | Upregulated | Heme catabolism, antioxidant |
| Atf3 | Upregulated | Transcription factor, stress response |
| Il4i1 | Upregulated | Immune modulation |
| Mthfd2 | Upregulated | One-carbon metabolism |
| Gadd45b | Upregulated | DNA damage response, cell cycle |
| Myc | Upregulated | Transcription factor, cell proliferation |
| Gdf15 | Upregulated | Growth factor, stress response |
| Cebpb | Upregulated | Transcription factor, inflammation |
| Ciart | Upregulated | Circadian clock regulation |
| Chac1 | Upregulated | Pro-apoptotic factor |
| Asns | Upregulated | Amino acid synthesis |
| Fosl1 | Upregulated | Transcription factor (AP-1 component) |
| Ppp1r15a | Upregulated | Regulates protein synthesis |
| Chka | Upregulated | Choline metabolism |
| Il27 | Upregulated | Cytokine signaling |
| Acta2 | Downregulated | Smooth muscle actin |
| Rnf144b | Downregulated | E3 ubiquitin ligase |
| Etv5 | Downregulated | Transcription factor |
Data sourced from Daruich et al. (2022).
II. Experimental Protocols
The following is a detailed methodology for the key RNA sequencing experiment cited in this guide, based on the work of Daruich et al. (2022).
RNA Sequencing of Rat Retinal Explants
1. Animal Model and Retinal Explant Culture:
-
Adult male Wistar rats were used.
-
Animals were euthanized, and eyes were enucleated.
-
The neuroretina was isolated and placed on a culture insert with the photoreceptor layer facing the membrane.
-
Explants were cultured in a serum-free medium.
2. Experimental Groups and Treatment:
-
Control Group: Retinal explants cultured in standard medium.
-
Albumin Group: Retinal explants exposed to albumin (12 mg/mL) to induce cellular stress.
-
TUDCA Group: Retinal explants pre-treated with TUDCA (10 ng/mL) for 1 hour, followed by co-exposure with albumin.
-
UDCA Group: Retinal explants pre-treated with UDCA (10 ng/mL) for 1 hour, followed by co-exposure with albumin.
-
All treatments were carried out for 6 hours.
3. RNA Extraction and Quality Control:
-
Total RNA was extracted from the retinal explants using a suitable RNA isolation kit.
-
RNA quality and quantity were assessed using a spectrophotometer and an Agilent Bioanalyzer.
4. Library Preparation and Sequencing:
-
RNA sequencing libraries were prepared using a standard commercial kit (e.g., Illumina TruSeq Stranded mRNA).
-
Sequencing was performed on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate paired-end reads.
5. Bioinformatic Analysis:
-
Raw sequencing reads were subjected to quality control checks.
-
Reads were aligned to the rat reference genome (e.g., Rnor_6.0).
-
Gene expression levels were quantified as counts.
-
Differential gene expression analysis was performed using the edgeR bioconductor package.[1]
-
Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 0.5 were considered significantly differentially expressed.
-
Functional enrichment analysis was performed using the Enrichr tool on the Gene Ontology Biological Process database.
III. Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for comparative transcriptomic analysis.
Signaling Pathways Differentially Regulated by TUDCA and UDCA
As established, TUDCA and UDCA regulate distinct sets of genes. TUDCA up-regulated genes involved in endoplasmic reticulum (ER) stress pathways and down-regulated genes related to axonal and neuronal development, a pattern not observed with UDCA.[1]
References
Safety Operating Guide
Safe Disposal of Tauroursodeoxycholic Acid Dihydrate: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of Tauroursodeoxycholic acid dihydrate (TUDCA dihydrate), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Hazard Assessment and Safety Data
Tauroursodeoxycholic acid dihydrate is not consistently classified across all safety data sheets (SDS). While some sources do not classify the substance as hazardous under the Globally Harmonized System (GHS), others identify it as potentially causing severe skin burns and serious eye damage.[1][2] Due to these discrepancies, it is imperative to handle TUDCA dihydrate with a high degree of caution, assuming the most stringent hazard classification.
Key Safety Recommendations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, gloves, and a lab coat.[3][4] If dust formation is likely, use a NIOSH-approved respirator or ensure work is conducted in a fume hood with proper exhaust ventilation.[3][4]
-
Handling: Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[3][4]
-
Environmental Precautions: Do not allow the product to enter drains, sewers, or surface and ground water.[1][2][3]
Quantitative Hazard and Toxicity Data
For easy reference, the following table summarizes key quantitative data from various safety data sheets. Note the variations in reported hazard levels.
| Metric | Value | Source |
| Toxicity | ||
| Oral LD50 (Rat) | > 5,000 mg/kg | [3] |
| Oral LD50 (Rat) | > 5 g/kg | [2] |
| Oral LD50 (Mouse) | > 6 g/kg | [2] |
| Intravenous LD50 (Rat) | 300 mg/kg | |
| Hazard Ratings | ||
| NFPA Rating (Health) | 0 or 3 | [1][2] |
| NFPA Rating (Fire) | 0 | [1][2] |
| NFPA Rating (Reactivity) | 0 | [1][2] |
| HMIS Rating (Health) | 0 or *3 | [1][2] |
| HMIS Rating (Fire) | 0 | [1][2] |
| HMIS Rating (Reactivity) | 0 | [1][2] |
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of Tauroursodeoxycholic acid dihydrate is to utilize a licensed professional waste disposal service.[3] This ensures compliance with all applicable local, regional, and national regulations.
Step 1: Waste Identification and Segregation
-
Clearly label the waste container as "Tauroursodeoxycholic acid dihydrate."
-
Keep TUDCA dihydrate waste separate from other chemical waste streams unless instructed otherwise by your institution's environmental health and safety (EHS) office or your contracted waste disposal service.
Step 2: Containerization
-
Collect waste TUDCA dihydrate, including any contaminated materials (e.g., weighing paper, gloves, wipes), in a suitable, closed, and properly labeled container to prevent dust creation.[3]
-
Ensure the container is sealed to prevent accidental spills or exposure.
Step 3: Consultation and Compliance
-
Consult your institution's EHS guidelines for specific instructions on chemical waste disposal.
-
Do not dispose of TUDCA dihydrate with household garbage or pour it down the drain.[2]
Step 4: Professional Disposal
-
Arrange for the pickup and disposal of the waste material through a licensed and reputable chemical waste management company.[3]
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) to ensure they have all necessary information for safe handling and disposal.
Step 5: Decontamination
-
Thoroughly clean any surfaces that may have come into contact with TUDCA dihydrate.
-
Dispose of any contaminated cleaning materials (e.g., wipes, absorbent pads) as chemical waste following the same procedure.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Tauroursodeoxycholic acid dihydrate.
Caption: Disposal workflow for Tauroursodeoxycholic acid dihydrate.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tauroursodeoxycholic Acid Dihydrate
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Tauroursodeoxycholic acid dihydrate (TUDCA dihydrate). Adherence to these procedural guidelines is essential for ensuring laboratory safety and maintaining the integrity of your experimental workflows.
Tauroursodeoxycholic acid, a hydrophilic bile acid, is increasingly investigated for its therapeutic potential in a range of diseases due to its anti-apoptotic and neuroprotective properties.[1][2] Proper handling and disposal are paramount to mitigate any potential risks associated with its use in a laboratory setting.
Personal Protective Equipment (PPE): A Multi-Layered Defense
When handling Tauroursodeoxycholic acid dihydrate, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE, compiled from multiple safety data sheets.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Safety goggles with side-shields.[3] | Protects against splashes and airborne particles. |
| Hand Protection | Protective gloves (e.g., nitrile). | Prevents skin contact. Contaminated gloves should be disposed of immediately after use in accordance with laboratory best practices.[4] |
| Body Protection | Impervious clothing, such as a lab coat.[3][4] | Provides a barrier against accidental spills. |
| Respiratory Protection | A suitable respirator should be used when adequate ventilation cannot be guaranteed or when handling large quantities of the powder.[3] | Minimizes the risk of inhaling the compound, especially in its powdered form. |
Engineering Controls: Work with TUDCA dihydrate should be conducted in a well-ventilated area.[3][4] The use of a laboratory fume hood is recommended to minimize exposure.[4] An accessible safety shower and eyewash station are essential emergency preparedness measures.[3]
Operational Plan: From Receipt to Use
A systematic approach to the handling of TUDCA dihydrate ensures both safety and the quality of your research.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store the container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[3] The recommended storage temperature is -20°C.[3]
-
Keep the container tightly sealed to prevent contamination.[3]
2. Preparation of Solutions:
-
TUDCA dihydrate is a crystalline solid.
-
For experiments, stock solutions can be prepared by dissolving the compound in organic solvents such as ethanol, DMSO, or dimethylformamide (DMF).
-
When preparing aqueous solutions for biological experiments, it is recommended to first dissolve TUDCA in a minimal amount of an organic solvent like DMSO and then dilute with the aqueous buffer of choice.
-
It is advisable to not store aqueous solutions for more than one day to ensure stability and prevent degradation.
3. Handling Precautions:
-
Avoid inhalation, and contact with eyes and skin.[3]
-
Minimize the formation of dust and aerosols during handling.[3]
-
Wash hands thoroughly after handling the compound.
Disposal Plan: Responsible Waste Management
Proper disposal of TUDCA dihydrate and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Procedures:
-
Solid Waste: Unused TUDCA dihydrate powder and any materials used for cleaning up spills (e.g., absorbent pads) should be collected in a designated, sealed container.
-
Liquid Waste: Solutions containing TUDCA dihydrate should be collected in a separate, clearly labeled waste container.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated protective equipment should be disposed of as chemical waste.
-
Professional Disposal: All waste containing TUDCA dihydrate must be disposed of through a licensed professional waste disposal service.[4] Do not dispose of this material with household garbage or allow it to enter the sewage system.[5] Adhere to all local, state, and federal regulations for chemical waste disposal.[6][7]
Experimental Protocols: Methodologies for Key Assays
The following are detailed methodologies for common experiments involving TUDCA.
Apoptosis Detection via TUNEL Assay
This protocol is designed to quantify apoptotic cells in tissue sections.
-
Tissue Preparation: Fix 10 μm thick tissue sections with 1% formaldehyde.
-
Staining: Utilize an in situ apoptosis detection kit (e.g., Apoptag®) for TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining, following the manufacturer's instructions.
-
Quantification: Count the number of TUNEL-positive cells in at least three random fields of view (at 400x magnification) within the region of interest using a microscope connected to a computer imaging system.[8]
Measurement of Caspase-3 Activity
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Tissue Homogenization: Homogenize tissue samples in an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Enzymatic Reaction: Incubate the protein extracts with a caspase-3 specific substrate, such as Asp-Glu-Val-Asp-pNA (p-nitroaniline).
-
Detection: Measure the colorimetric change resulting from the cleavage of the substrate by active caspase-3 using a spectrophotometer. The activity can be expressed as a fold-increase compared to a control group.[8]
Cell Viability Assessment using CCK-8 Assay
This protocol measures cell viability in response to TUDCA treatment.
-
Cell Seeding: Seed cells at a density of 3 x 10^5 cells per well in a 96-well plate in triplicate.
-
Treatment: Treat the cells with varying concentrations of TUDCA and/or an inducing agent (e.g., H₂O₂) for the desired duration.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader to determine cell viability.[9]
Visualizing the Mechanism: Signaling Pathways of TUDCA
Tauroursodeoxycholic acid exerts its protective effects through multiple signaling pathways. The following diagrams illustrate key mechanisms.
Caption: TUDCA's multi-faceted inhibition of apoptosis.
Caption: Neuroprotective signaling pathways activated by TUDCA.
References
- 1. Tauroursodeoxycholic acid | C26H45NO6S | CID 9848818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. hoelzel-biotech.com [hoelzel-biotech.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. pnas.org [pnas.org]
- 9. Tauroursodeoxycholic Acid Alleviates H2O2-Induced Oxidative Stress and Apoptosis via Suppressing Endoplasmic Reticulum Stress in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
